Propylene glycol diacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-acetyloxypropyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(11-7(3)9)4-10-6(2)8/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHOXUWWKVQEJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044827 | |
| Record name | Propylene glycol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID., Colourless liquid; Very mild fruity acetic aroma | |
| Record name | 1,2-Propanediol, 1,2-diacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Propylene diacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4702 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PROPYLENE GLYCOL DIACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Propyleneglycol diacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1954/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
190 °C AT 762 MM HG, 190.00 to 191.00 °C. @ 760.00 mm Hg, 190 °C | |
| Record name | 1,2-PROPYLENE DIACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propyleneglycol diacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041605 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PROPYLENE GLYCOL DIACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
86 °C | |
| Record name | PROPYLENE GLYCOL DIACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
VERY SOL IN WATER; SOL IN ETHYL ALCOHOL, ETHYL ETHER, 1.00E+05 mg/L @ 25 °C (exp), Solubility in water, g/100ml: 10 (good), Very slightly soluble in water, Soluble (in ethanol) | |
| Record name | 1,2-PROPYLENE DIACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propyleneglycol diacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041605 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PROPYLENE GLYCOL DIACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Propyleneglycol diacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1954/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.059 AT 20 °C/4 °C, Relative density (water = 1): 1.06, 1.055-1.060 (20°) | |
| Record name | 1,2-PROPYLENE DIACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPYLENE GLYCOL DIACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Propyleneglycol diacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1954/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
Relative vapor density (air = 1): 1.0 | |
| Record name | PROPYLENE GLYCOL DIACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.57 [mmHg], Vapor pressure, Pa at 20 °C: 30 | |
| Record name | 1,2-Propylene diacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4702 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PROPYLENE GLYCOL DIACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
623-84-7 | |
| Record name | Propylene glycol diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylene glycol diacetate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylene glycol diacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Propanediol, 1,2-diacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propylene glycol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane-1,2-diyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYLENE GLYCOL DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z492UNF9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2-PROPYLENE DIACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propyleneglycol diacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041605 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PROPYLENE GLYCOL DIACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-31 °C | |
| Record name | PROPYLENE GLYCOL DIACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
Physicochemical characteristics of 1,2-propanediol diacetate
An In-depth Technical Guide to the Physicochemical Characteristics of 1,2-Propanediol Diacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Propanediol diacetate (CAS No. 623-84-7), also known as propylene glycol diacetate, is a diester of propylene glycol and acetic acid.[1][2] It is a clear, colorless liquid with a mild, fruity odor.[3][4] This versatile organic compound serves a critical role as a solvent, plasticizer, and coalescing agent in a multitude of industries, including pharmaceuticals, coatings, printing inks, and cosmetics.[4][5] In the pharmaceutical sector, it is particularly valued as a solvent and carrier for active pharmaceutical ingredients (APIs) in oral, topical, and injectable formulations, enhancing the stability and bioavailability of drug products. This guide provides a comprehensive overview of the core physicochemical characteristics of 1,2-propanediol diacetate, offering a foundational resource for formulation scientists and researchers.
Molecular Structure and Identification
Understanding the molecular structure is fundamental to comprehending the behavior and reactivity of 1,2-propanediol diacetate. It consists of a propane backbone with two acetate groups ester-linked at the 1 and 2 positions.
Caption: 2D representation of the 1,2-propanediol diacetate molecule.
Table 1: Chemical Identification
| Identifier | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 2-acetyloxypropyl acetate | [6] |
| Synonyms | This compound, 1,2-Diacetoxypropane, PGDA | [2][6] |
| CAS Number | 623-84-7 | [1][7] |
| EC Number | 210-817-6 | [6] |
| Molecular Formula | C₇H₁₂O₄ | [1][7] |
| Molecular Weight | 160.17 g/mol | [1][7][8] |
| InChI Key | MLHOXUWWKVQEJB-UHFFFAOYSA-N | [9] |
| SMILES | CC(COC(C)=O)OC(C)=O |[9] |
Physicochemical Properties
The utility of 1,2-propanediol diacetate in various applications is dictated by its specific physical and chemical properties. These values are critical for process design, formulation development, and safety assessments.
Table 2: Core Physicochemical Data
| Property | Value | Conditions | Reference(s) |
|---|---|---|---|
| Appearance | Clear, colorless liquid | Ambient | [3][4] |
| Odor | Fruity, acetic | Ambient | [3][10] |
| Melting Point | -31 °C | 1 atm | [1][3][8] |
| Boiling Point | 185 - 191 °C | 1 atm / 1013 hPa | [1][3][8] |
| Density | 1.05 - 1.06 g/cm³ | 20 °C | [1][3] |
| Refractive Index | 1.413 - 1.417 | 20 °C | [1][8][11] |
| Vapor Pressure | <1 hPa | 20 °C | [10][12] |
| Flash Point | 87 °C | Closed Cup | [1] |
| Autoignition Temp. | 431 °C | - | [6] |
| Viscosity | 2.86 mm²/s | 20 °C | [6][8] |
| Explosive Limits | 2.8 - 12.7 % (v/v) | - |[10] |
Solubility Profile
The solubility of 1,2-propanediol diacetate is a key determinant of its function as a solvent. It is characterized by its miscibility with many organic solvents and slight solubility in water.
-
Water Solubility : Reported values range from 76 g/L to 100 g/L at 20-25 °C.[3][10][13] This moderate aqueous solubility allows for its use in certain aqueous-based formulations.
-
Organic Solvents : It is soluble in alcohols, ethers, and other common organic solvents.[6][13] This broad compatibility makes it an excellent choice for dissolving a wide range of APIs and other excipients.
Stability and Reactivity
1,2-Propanediol diacetate is generally stable under standard storage and handling conditions.[3][14] However, certain conditions and materials should be avoided to maintain its integrity.
-
Conditions to Avoid : Exposure to excessive heat, open flames, and ignition sources should be avoided.
-
Incompatible Materials : It can react with strong acids, strong bases, and strong oxidizing agents.
-
Hazardous Decomposition : Upon thermal decomposition, it may produce carbon monoxide, carbon dioxide, and irritating fumes.[6] Under intense heating, it can form explosive mixtures with air.
Synthesis and Manufacturing
1,2-Propanediol diacetate is commercially synthesized primarily through the esterification of 1,2-propanediol (propylene glycol) with acetic acid or via the insertion of propylene oxide into acetic anhydride.[15]
Caption: Simplified workflow for the synthesis of 1,2-propanediol diacetate.
One common method involves the esterification of propylene glycol methyl ether and acetic acid in the presence of a metal ion-modified acidic cation exchange resin catalyst.[15][16] The reaction is typically carried out at elevated temperatures (e.g., 115-125 °C), followed by distillation of the crude product to achieve high purity.[16]
Analytical Methodologies and Protocols
The characterization and quality control of 1,2-propanediol diacetate rely on standardized analytical techniques.
Purity Assessment by Gas Chromatography (GC)
Gas chromatography is the primary method for determining the assay and impurity profile of 1,2-propanediol diacetate.
Protocol: Gas Chromatography (GC-FID)
-
System Preparation :
-
Instrument : Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column : A suitable capillary column, such as one with a polyethylene glycol stationary phase.
-
Carrier Gas : Helium or Nitrogen at a constant flow rate.
-
Temperatures : Set injector and detector temperatures (e.g., 250 °C).
-
Oven Program : Implement a temperature gradient suitable for separating the analyte from potential impurities and residual solvents (e.g., start at 50 °C, ramp to 220 °C).
-
-
Sample and Standard Preparation :
-
Prepare a standard solution of high-purity 1,2-propanediol diacetate in a suitable solvent (e.g., methanol or acetone) at a known concentration.
-
Prepare the sample solution by diluting the test material in the same solvent to a similar concentration.
-
-
Injection and Analysis :
-
Inject a fixed volume (e.g., 1 µL) of the standard and sample solutions into the GC system.
-
Record the chromatograms.
-
-
Data Interpretation :
-
Identify the peak corresponding to 1,2-propanediol diacetate based on the retention time of the standard.
-
Calculate the assay (purity) by comparing the peak area of the analyte in the sample to that of the standard, or by area percent normalization (Assay ≥ 99.0%).
-
Identify and quantify impurities against known reference standards or as a percentage of the total area.
-
Determination of Physical Properties
Caption: Standard workflows for determining boiling point and density.
Protocol: Boiling Point Determination (OECD Guideline 103)
-
Apparatus : Use a standard distillation apparatus with a heating mantle, distillation flask, condenser, and calibrated thermometer.
-
Procedure : Place the sample in the flask with boiling chips. Heat the flask gently.
-
Measurement : Record the temperature when the liquid and vapor are in equilibrium and vapor is steadily condensing on the thermometer bulb. This is the boiling point.
-
Correction : Correct the observed boiling point to standard pressure (1013 hPa) if the measurement was made at a different atmospheric pressure.
Applications in Research and Drug Development
The favorable physicochemical and toxicological profile of 1,2-propanediol diacetate makes it a valuable excipient in the pharmaceutical industry.[4]
-
Solvent and Co-Solvent : Its ability to dissolve poorly water-soluble APIs is its primary application. It is used in oral solutions, soft gelatin capsules, and injectable formulations.
-
Carrier : It acts as a carrier for active ingredients in topical and transdermal delivery systems, such as creams and ointments.
-
Plasticizer : In the manufacturing of plastics and polymers, it can be used to increase flexibility and durability.[4]
-
Flavoring Agent : In the food industry, it is employed as a flavoring agent and fragrance.
Safety and Handling
1,2-Propanediol diacetate has a low acute toxicity profile, with a high oral LD50 in rats (13530 mg/kg).[10] However, standard laboratory safety precautions should be observed.
-
Handling : Use in a well-ventilated area.[3] Wear appropriate personal protective equipment (PPE), including protective gloves and safety glasses.[3]
-
Storage : Store in a cool, well-ventilated place away from heat and ignition sources.[3] Keep containers tightly closed. Store away from incompatible materials like strong oxidizers, acids, and bases.
-
Environmental Impact : The substance is considered readily biodegradable and is not expected to cause long-term adverse effects in the environment.[17]
References
- 1. store.p212121.com [store.p212121.com]
- 2. 1,2-Propanediol, diacetate (CAS 623-84-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. synerzine.com [synerzine.com]
- 4. lookchem.com [lookchem.com]
- 5. propylene-glycol-diacetate.com [propylene-glycol-diacetate.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scbt.com [scbt.com]
- 8. This compound | C7H12O4 | CID 12198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound = 99.7 623-84-7 [sigmaaldrich.com]
- 10. 1,2-丙二醇二醋酸酯 | 623-84-7 [m.chemicalbook.com]
- 11. 1,2-diacetoxypropane [stenutz.eu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. This compound, 623-84-7 [thegoodscentscompany.com]
- 14. moellerchemie.com [moellerchemie.com]
- 15. Page loading... [guidechem.com]
- 16. CN103467288A - Production method of 1, 2-propylene glycol diacetate - Google Patents [patents.google.com]
- 17. lanxess.com [lanxess.com]
A Comprehensive Guide to the Laboratory Synthesis and Purification of Propylene Glycol Diacetate
Abstract
Propylene glycol diacetate (PGDA), a versatile and environmentally friendly solvent, finds extensive application in the pharmaceutical, chemical, and food industries as an emulsifier, solubilizer, and coating agent.[1][2] Its synthesis and purification on a laboratory scale are fundamental for research and development, requiring a robust understanding of esterification chemistry and purification principles. This guide provides an in-depth, scientifically grounded protocol for the synthesis of high-purity PGDA. We delve into the mechanistic rationale behind the choice of reagents and catalysts, offer a detailed, step-by-step experimental procedure, and present a comprehensive analytical workflow for product characterization and purity verification. This document is intended for researchers, scientists, and drug development professionals who require a reliable method for preparing and validating PGDA for laboratory use.
Introduction: The Scientific Basis for PGDA Synthesis
The synthesis of this compound from 1,2-propanediol (propylene glycol) is a classic example of an esterification reaction. In this process, the two hydroxyl groups of the diol are acylated. While the reaction can be performed with acetic acid in a Fischer-type esterification, utilizing acetic anhydride as the acylating agent offers significant advantages in a laboratory setting.[1][3]
Causality of Reagent Selection:
-
Acetic Anhydride vs. Acetic Acid: Acetic anhydride is generally more reactive than acetic acid, allowing the reaction to proceed more rapidly and under milder conditions.[4] Crucially, the reaction with acetic anhydride produces acetic acid as a byproduct, which can be readily removed during the work-up. In contrast, Fischer esterification with acetic acid produces water, which establishes an equilibrium that must be actively shifted (e.g., by water removal) to achieve high yields.[5]
-
Acid Catalysis: The esterification is significantly accelerated by an acid catalyst. The catalyst protonates the carbonyl oxygen of the acetic anhydride, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of the propylene glycol.[6] While strong mineral acids like sulfuric acid are effective, they can be corrosive and lead to side reactions. Heterogeneous catalysts, such as acidic ion-exchange resins, are also viable alternatives.[1][7]
The overall reaction proceeds in two steps, with the formation of propylene glycol monoacetate as an intermediate. Driving the reaction to completion to form the diacetate is a key objective.
Reaction Mechanism: Acid-Catalyzed Acylation
The mechanism involves the nucleophilic attack of the alcohol's hydroxyl groups on the activated carbonyl carbon of acetic anhydride.
Caption: Acid-catalyzed di-esterification of propylene glycol.
Experimental Protocol: Synthesis and Purification
This protocol is designed for the synthesis of high-purity this compound on a typical laboratory scale.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier Example |
| 1,2-Propanediol | C₃H₈O₂ | 76.09 | ≥99.5% | Sigma-Aldrich |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | ≥99% | Sigma-Aldrich |
| Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | N/A | Aqueous solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | N/A | Sigma-Aldrich |
Safety Precautions
-
Acetic Anhydride: Is corrosive, flammable, and a lachrymator. It reacts violently with water. All handling must be performed in a certified chemical fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and nitrile gloves.[10]
-
Sulfuric Acid: Is extremely corrosive and can cause severe burns. Handle with extreme care, using appropriate PPE.
-
General Precautions: The reaction can be exothermic. Ensure the reaction vessel is adequately cooled and monitored. The final purification involves vacuum distillation; inspect all glassware for cracks or defects to prevent implosion.[11]
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), add 1,2-propanediol (e.g., 0.25 mol, 19.0 g).
-
Cooling: Place the flask in an ice-water bath to cool the contents to 0-5 °C.
-
Catalyst Addition: While stirring, slowly add 3-5 drops of concentrated sulfuric acid to the propylene glycol.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (e.g., 0.55 mol, 56.1 g, ~52 mL) dropwise via the dropping funnel over 30-45 minutes. An excess of the anhydride is used to drive the reaction towards the di-substituted product. Maintain the internal temperature below 20 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C using a heating mantle and stir for 2-3 hours to ensure the completion of the di-esterification.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for Gas Chromatography (GC) analysis to observe the disappearance of the monoacetate intermediate.
Work-up and Purification
-
Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a separatory funnel containing 100 mL of cold water. Caution: This may be exothermic due to the reaction of unreacted acetic anhydride.
-
Washing: Add 50 mL of saturated sodium bicarbonate solution in portions to neutralize the sulfuric acid catalyst and the acetic acid byproduct. Swirl gently and vent the separatory funnel frequently to release the CO₂ gas produced. Continue adding bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (2 x 50 mL). Combine the organic layers.
-
Drying: Dry the combined organic layers over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Vacuum Distillation: The crude this compound is purified by vacuum distillation.[11] Assemble a distillation apparatus suitable for vacuum. Collect the fraction boiling at approximately 75-78 °C at 10 mmHg.[12] This step is crucial for removing any remaining starting material, the monoacetate intermediate, and other non-volatile impurities.
Caption: Overall workflow for PGDA synthesis and purification.
Analytical Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity. A multi-technique approach is recommended.
Spectroscopic Identification
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an excellent tool for confirming the functional group transformation. The disappearance of the broad O-H stretch from the starting propylene glycol and the appearance of strong C=O and C-O ester stretches are key indicators of a successful reaction.
| Compound | Key Vibrational Frequencies (cm⁻¹) | Rationale |
| Propylene Glycol | ~3300-3400 (broad) | O-H stretching of alcohol groups.[13] |
| This compound | ~1740 (strong, sharp) | C=O stretching of the ester carbonyl group.[14] |
| ~1240 (strong) | C-O stretching of the ester linkage.[14] | |
| Absence of broad O-H band | Confirms complete di-esterification. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation. The chemical shifts will change significantly upon esterification.
-
¹H NMR: The protons on the carbon backbone of propylene glycol (CH and CH₂) will shift downfield upon acylation. The appearance of two sharp singlets for the two magnetically non-equivalent acetyl methyl groups is a key feature of the product.
-
¹³C NMR: The carbons attached to the oxygen atoms will show a significant downfield shift. The appearance of two carbonyl carbons (~170 ppm) and two methyl carbons (~21 ppm) from the acetate groups confirms the structure.[15]
Purity Assessment via Chromatography
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary method for assessing the purity of the final product and identifying any residual impurities.[16]
| GC-MS Parameter | Typical Value/Condition | Rationale |
| Column | Non-polar (e.g., DB-5ms, HP-5ms) or mid-polar (e.g., Rxi-1301Sil MS) | Provides good separation of the relatively polar analytes.[17][18] |
| Injector Temp. | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | e.g., 50 °C (2 min), ramp to 250 °C at 10 °C/min | Separates components based on boiling point and column interaction. |
| Detector | Mass Spectrometer (MS) | Provides definitive identification of peaks based on their mass fragmentation patterns. |
| Purity Target | >99.5% | A common purity requirement for research-grade reagents.[2][19] |
Expected Impurities: The primary impurities to monitor for are residual propylene glycol (early eluting) and the intermediate propylene glycol monoacetate (eluting between the starting material and the final product). The mass spectrometer can easily distinguish these based on their molecular ions and fragmentation patterns.
Conclusion
This guide presents a detailed and scientifically robust methodology for the synthesis and purification of this compound for laboratory applications. By understanding the underlying chemical principles, from reaction mechanism to purification theory, researchers can confidently produce high-purity PGDA. The emphasis on a comprehensive analytical workflow ensures that the final product is well-characterized and fit for its intended purpose in sensitive applications such as pharmaceutical formulation and scientific research. Adherence to the described safety protocols is paramount for the successful and safe execution of this procedure.
References
- 1. 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent [epchems.com]
- 2. This compound = 99.7 623-84-7 [sigmaaldrich.com]
- 3. This compound production method and process flow-Chemwin [en.888chem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. CN103467288A - Production method of 1, 2-propylene glycol diacetate - Google Patents [patents.google.com]
- 8. carlroth.com [carlroth.com]
- 9. ineos.com [ineos.com]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CN110143876A - A kind of method that can continuously prepare this compound - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. 1,3-Propanediol, diacetate [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]
- 18. GC Analysis of Glycols and Diols [sigmaaldrich.com]
- 19. scribd.com [scribd.com]
Propylene glycol diacetate CAS number 623-84-7 technical data
An In-depth Technical Guide to Propylene Glycol Diacetate (CAS No. 623-84-7)
Abstract
This compound (PGDA), identified by CAS number 623-84-7, is an increasingly significant high-performance, environmentally friendly solvent and chemical intermediate. Characterized by its high boiling point, low odor, strong solvency, and favorable toxicological profile, PGDA serves as a versatile and effective replacement for more hazardous or odorous conventional solvents.[1][2][3] This guide provides a comprehensive technical overview of PGDA, encompassing its fundamental physicochemical properties, synthesis methodologies, mechanisms of action, and diverse applications across the coatings, pharmaceutical, and industrial sectors. Detailed analytical protocols and a thorough review of its safety and environmental profile are included to equip researchers and development professionals with the critical data needed for formulation, analysis, and regulatory compliance.
Chemical Identity and Physicochemical Properties
This compound, systematically named 2-acetyloxypropyl acetate, is the di-ester of propylene glycol and acetic acid.[4] It is a clear, colorless liquid with a faint, fruity, or mint-like odor.[1][2] Its unique combination of properties, including a high flash point and low volatility, makes it a safer and more environmentally conscious choice in many industrial processes.[1][3]
Chemical Structure
The molecular structure of PGDA is fundamental to its function, featuring two ester groups that contribute to its solvency and polarity.
Caption: Chemical Structure of this compound (PGDA).
Physicochemical Data
The quantitative properties of PGDA are essential for modeling its behavior in various systems, from coating formulations to drug delivery matrices.
| Property | Value | Source(s) |
| CAS Number | 623-84-7 | [1][2][4] |
| Molecular Formula | C₇H₁₂O₄ | [2][4] |
| Molecular Weight | 160.17 g/mol | [4] |
| Appearance | Colorless, clear liquid | [1][2][5] |
| Odor | Faint, fruity, acetic, or mint-like | [1][2][6] |
| Boiling Point | 190-191 °C | [1][4] |
| Melting Point | -31 °C to < -70 °C | [4][5] |
| Density | ~1.056 g/mL at 20-25 °C | [1][2][4] |
| Flash Point | 86-87 °C | [4][7] |
| Autoignition Temp. | 431 °C | [4][7] |
| Vapor Pressure | <1 hPa at 20 °C | [1][7] |
| Water Solubility | 90-100 g/L | [1][4][6] |
| logP (Octanol/Water) | 0.7 - 0.82 | [1][4][8] |
| Refractive Index | ~1.414 at 20 °C | [1][4] |
| Viscosity | 2.86 mm²/s at 20 °C | [4][7] |
Synthesis and Manufacturing
The primary industrial synthesis of PGDA is achieved through the esterification of propylene glycol with acetic acid or, alternatively, acetic anhydride.[1][9] The choice of reactants and catalyst is critical to achieving high purity and yield while minimizing byproducts.
Reaction Mechanism and Causality
The reaction involves the nucleophilic attack of the hydroxyl groups of propylene glycol on the carbonyl carbons of acetic acid. This process is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, which protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic and thus more susceptible to attack.[1][9] The removal of water, a byproduct of the reaction, is essential to drive the equilibrium towards the formation of the di-ester product, in accordance with Le Châtelier's principle. Modern processes may use solid acid catalysts, like ion-exchange resins, to simplify catalyst removal and reduce waste streams.[1][10]
General Synthesis Workflow
The manufacturing process can be visualized as a multi-stage workflow, from raw material handling to final product purification.
Caption: A generalized workflow for the industrial synthesis of PGDA.
Representative Laboratory Synthesis Protocol
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a Dean-Stark trap, and a reflux condenser.
-
Reactant Charging: To the flask, add propylene glycol (1.0 mole) and an excess of glacial acetic acid (2.2 moles).
-
Catalyst Addition: Introduce a catalytic amount of p-toluenesulfonic acid (approx. 0.5-1.0% of the total reactant weight).
-
Reaction: Heat the mixture to reflux (typically 120-150°C).[1] Collect the water byproduct in the Dean-Stark trap to drive the reaction to completion.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when water evolution ceases.
-
Neutralization: Cool the reaction mixture. Carefully neutralize the acidic catalyst with a base, such as sodium bicarbonate solution.
-
Extraction & Washing: Transfer the mixture to a separatory funnel. Wash sequentially with water and brine to remove unreacted acid and salts.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and purify the crude PGDA via vacuum distillation to obtain the final high-purity product.
Applications in Research and Drug Development
PGDA's strong solvency, low toxicity, and environmental friendliness make it a superior choice in a multitude of applications.[1] It is particularly valued as a substitute for solvents with less favorable safety profiles, such as cyclohexanone, isophorone, and various glycol ether acetates.[1][2][11]
Coatings, Inks, and Resins
In the coatings industry, PGDA is a high-performance coalescing agent and a high-boiling point solvent.[12]
-
Mechanism of Action: As a coalescent in latex paints, it temporarily plasticizes the polymer particles, allowing them to fuse into a continuous, durable film as the paint dries. Its slow evaporation rate ensures proper film formation and improves leveling, preventing defects like brush marks.[1]
-
Key Advantages: It enhances gloss, fullness, and prevents common coating defects like "heat rash" and bubbles.[1] Its strong solvency allows it to effectively dissolve a wide range of resins, including alkyd, acrylic, polyester, and polyurethane systems.[1][3]
-
Applications: It is used in can and coil coatings, automotive paints, printing inks (especially for PCB and electronics), and high-gloss enamels.[2][3][12][13]
Pharmaceutical Formulations
PGDA is recognized for its utility in pharmaceutical preparations, where safety and purity are paramount. It is listed in the United States Pharmacopeia (USP) NF XVI, underscoring its acceptance for pharmaceutical use.[1]
-
Role as an Excipient: It functions as a non-ionic, water-soluble surfactant, solvent, emulsifier, and solubilizer.[12]
-
Causality: Its ability to dissolve active pharmaceutical ingredients (APIs) that are poorly soluble in water is critical for developing various dosage forms, including oral, injectable, and topical formulations.[14] Its amphiphilic nature helps to stabilize emulsions and enhance the bioavailability of certain drugs.
-
Specific Uses: It can be found in capsule preparations and as a carrier for APIs in liquid and semi-solid formulations.[14]
Industrial and Consumer Products
-
Cleaning Agents: Due to its excellent solvency for both greasy and water-soluble soils and its favorable environmental profile, PGDA is used in industrial and electronic cleaning formulations.[1][15]
-
Casting and Foundry: It serves as a curing agent for organic esters in the foundry industry.[2][12]
-
Cosmetics and Agriculture: It finds use in cosmetic formulations and as a plasticizer or solvent in agricultural products.[1][3][12]
Analytical Methodologies
Accurate identification and quantification of PGDA are essential for quality control, formulation analysis, and stability testing. Gas chromatography (GC) is the most common and robust method.
Gas Chromatography (GC) Protocol for Purity Assay
This protocol provides a standard method for determining the purity of a PGDA sample.
Caption: Workflow for the purity analysis of PGDA using Gas Chromatography (GC).
Detailed Protocol:
-
System Suitability: Prepare a solution containing PGDA and an internal standard (e.g., triacetin) to verify the resolution and performance of the chromatographic system.[16]
-
Standard Preparation: Accurately weigh and dissolve a suitable amount of USP this compound reference standard in a volumetric flask with methanol to achieve a known concentration (e.g., 20.0 mg/mL).[16]
-
Sample Preparation: Prepare the assay sample in the same manner as the Standard Preparation.
-
Chromatographic Conditions:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A suitable capillary column, such as a 30-m x 0.32-mm column coated with a G16 phase (polyethylene glycol).
-
Temperatures:
-
Injector: 250°C
-
Detector: 280°C
-
Oven: Programmed temperature ramp (e.g., initial 100°C, hold for 2 min, ramp at 10°C/min to 220°C, hold for 5 min).
-
-
Carrier Gas: Helium or Nitrogen.
-
-
Procedure: Inject equal volumes (e.g., 1 µL) of the Standard and Sample preparations into the chromatograph.
-
Calculation: Calculate the percentage of C₇H₁₂O₄ in the portion of PGDA taken by comparing the peak area response of the sample to that of the standard.[16]
Safety, Toxicology, and Environmental Profile
PGDA is recognized for its favorable safety and environmental characteristics, especially when compared to the solvents it often replaces.[3][15]
Toxicological Data
PGDA exhibits low acute toxicity. It is not classified as hazardous according to Regulation (EC) No 1272/2008.[5]
| Toxicity Metric | Value / Observation | Source(s) |
| Acute Oral Toxicity (LD50) | 13,530 mg/kg (Rabbit) | [1] |
| Skin Corrosion/Irritation | May cause mild irritation with prolonged contact; not classified as an irritant. | [5][17][18] |
| Eye Damage/Irritation | Can cause eye irritation. | [17] |
| Sensitization | Not classified as a respiratory or skin sensitizer. | [5] |
| Carcinogenicity | No components are identified as a carcinogen by IARC, NTP, or OSHA. | |
| Reproductive Toxicity | Not classified as a reproductive toxicant. | [5] |
Environmental Fate and Ecotoxicity
-
Biodegradability: PGDA is considered readily biodegradable.[15] Its structural similarity to other biodegradable glycol esters supports this assessment.[19] This means it is not expected to persist in aquatic or terrestrial environments.[20]
-
Bioaccumulation: With a low octanol-water partition coefficient (logP < 1), the potential for bioaccumulation is very low.[8][20]
-
Aquatic Toxicity: The substance is not classified as hazardous to the aquatic environment.[5] Ecotoxicity studies show low toxicity to fish and aquatic invertebrates (LC50/EC50 > 100 mg/L).[18]
-
Mobility: PGDA is expected to have very high mobility in soil.[4]
Handling and Regulatory Information
-
Safe Handling: Standard industrial hygiene practices should be followed, including using local and general ventilation, wearing protective gloves and eye protection, and washing hands after use.[5]
-
Storage: Store in a well-ventilated place, away from heat and ignition sources.[17]
-
Regulatory Status: PGDA is listed on major chemical inventories, including EINECS (Europe), TSCA (USA), and others.[7][19] It is generally not regulated as a dangerous good for transport.
Conclusion
This compound (CAS 623-84-7) is a highly effective, multi-functional, and environmentally responsible solvent. Its strong solvency for a wide range of resins, coupled with a high flash point, low odor, and a favorable toxicological and environmental profile, positions it as a superior alternative to many conventional solvents. For researchers and professionals in drug development and material science, PGDA offers a unique combination of performance, safety, and regulatory acceptance, making it a valuable component in the development of advanced coatings, pharmaceutical formulations, and industrial products.
References
- 1. 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent [epchems.com]
- 2. Ethylene glycol diacetate (EGDA), this compound (PGDA)--Jiangsu Dynamic Chemical Co., Ltd. [dynai.com]
- 3. atamankimya.com [atamankimya.com]
- 4. This compound | C7H12O4 | CID 12198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. This compound, 623-84-7 [thegoodscentscompany.com]
- 7. 1,2-Propyleneglycol diacetate - Safety Data Sheet [chemicalbook.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. This compound production method and process flow-Chemwin [en.888chem.com]
- 10. CN103467288A - Production method of 1, 2-propylene glycol diacetate - Google Patents [patents.google.com]
- 11. China Propylene glycol di-acetate Factory, Propylene glycol di-acetate Supplier [lingnacn.com]
- 12. atamankimya.com [atamankimya.com]
- 13. jinjiachem.com [jinjiachem.com]
- 14. Propylene glycol - Wikipedia [en.wikipedia.org]
- 15. dow.com [dow.com]
- 16. scribd.com [scribd.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. This compound MSDS/SDS | Supplier & Distributor [adress-chemical.com]
- 19. echemi.com [echemi.com]
- 20. The distribution, fate, and effects of propylene glycol substances in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Health and safety considerations for handling propylene glycol diacetate in the laboratory
An In-depth Technical Guide to the Safe Handling of Propylene Glycol Diacetate in the Laboratory
Understanding this compound: A Profile for the Scientist
This compound (CAS No. 623-84-7), also known as 1,2-diacetoxypropane or PGDA, is a colorless liquid with an ether-like odor commonly used as a solvent or hardener in various industrial and laboratory applications.[1][2] Its utility in research, particularly in drug development, necessitates a thorough understanding of its properties to ensure safe handling.
From a safety perspective, PGDA is classified as a combustible liquid and is harmful to aquatic life. While it is not classified as acutely toxic, corrosive, or a carcinogen by major regulatory bodies, its specific physical and chemical properties demand rigorous safety protocols.[3] The primary routes of occupational exposure are ingestion, inhalation, and eye contact.[4]
Physicochemical and Toxicological Properties
A foundational element of laboratory safety is a clear understanding of a substance's intrinsic properties. The following tables summarize the key physicochemical and toxicological data for this compound, compiled from authoritative safety data sheets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 623-84-7 | [3] |
| Molecular Formula | C₇H₁₂O₄ | [5] |
| Molecular Mass | 160.2 g/mol | [5] |
| Appearance | Colorless, clear liquid | [4] |
| Odor | Ether-like | [3] |
| Boiling Point | 190-191°C (374-376°F) | [6] |
| Melting Point | < -70°C (-94°F) | [3] |
| Flash Point | 87°C (187°F) | [3][6] |
| Vapor Pressure | 0.3 hPa at 20°C | [3] |
| Relative Vapor Density | 1.0 (air = 1) | [5][6] |
| Solubility in Water | 90 g/L | [6] |
| Auto-ignition Temp. | 431°C (808°F) | [5][6] |
Table 2: Summary of Toxicological Data
| Endpoint | Species | Result | Classification | Source |
| Acute Oral Toxicity (LD50) | Rat | > 5,000 mg/kg | Not Classified | |
| Acute Dermal Toxicity (LD50) | Rabbit | > 2,000 mg/kg | Not Classified | |
| Skin Corrosion/Irritation | Rabbit | No skin irritation | Not Classified | |
| Serious Eye Damage/Irritation | Rabbit | No eye irritation | Not Classified | |
| Skin Sensitization | Guinea pig | Does not cause skin sensitization | Not Classified | |
| Germ Cell Mutagenicity | In vitro | Negative | Not Classified | |
| Carcinogenicity | - | Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA | Not Classified | |
| Aspiration Hazard | Human | Aspiration into the lungs may result in chemical pneumonitis | Aspiration Hazard | [5][6] |
Hazard Identification and Risk Assessment: A Proactive Approach
The cornerstone of laboratory safety is the proactive identification of hazards and a thorough assessment of the associated risks. The primary hazards associated with PGDA are its combustibility and the potential for forming explosive mixtures.
-
Combustibility: PGDA is a combustible liquid with a flash point of 87°C.[3][6] This means it can ignite when exposed to an ignition source at or above this temperature. Vapors are heavier than air and may travel along the floor to a distant ignition source.[1] Above 86°C, explosive vapor/air mixtures may be formed.[5]
-
Peroxide Formation: The substance can presumably form explosive peroxides, especially upon prolonged storage or exposure to air.[5] It is crucial to check for peroxides before any distillation process.[5]
-
Reactivity: PGDA reacts violently with strong oxidizing agents.[5]
-
Health Hazards: The most significant short-term health effect is the risk of chemical pneumonitis if the liquid is swallowed and then aspirated into the lungs.[5][7] While not classified as a skin or eye irritant in standardized tests, prolonged or repeated contact may cause mild irritation.[1][4]
It is important to note that as of current documentation, no specific occupational exposure limits (OELs) have been established by major U.S. regulatory bodies like OSHA or NIOSH for this compound.[1][4] Therefore, a conservative approach to exposure control is warranted, focusing on minimizing all routes of exposure.
Engineering and Administrative Controls: The First Line of Defense
The hierarchy of controls prioritizes engineering and administrative measures to minimize hazards at their source. Reliance on personal protective equipment (PPE) should only be considered after these controls have been implemented.
Ventilation
Proper ventilation is the most critical engineering control for handling PGDA.
-
General Ventilation: A system of general exhaust is recommended to keep employee exposures as low as possible.[1]
-
Local Exhaust Ventilation (LEV): All procedures involving the heating of PGDA or the potential for aerosol generation should be conducted within a chemical fume hood. LEV is preferred as it captures contaminants at the source.[1]
-
Specific Ventilation Requirements: Because PGDA vapors are heavier than air, ventilation systems should be designed with floor-level exhaust.[5][7]
Safe Storage and Handling Practices
-
Storage: Store containers in a cool, dry, and well-ventilated area.[4][8] Keep containers tightly closed to prevent the absorption of moisture and the potential formation of peroxides.[1] Store separately from incompatible materials such as strong oxidants and reducing agents.[4][5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge, ensuring all equipment is properly grounded.[4][6]
-
General Hygiene: Do not eat, drink, or smoke in work areas.[3] Wash hands thoroughly after handling the substance, and remove contaminated clothing before entering eating areas.[3]
Personal Protective Equipment (PPE): The Essential Barrier
When engineering and administrative controls cannot eliminate all risks, PPE is required. The selection of appropriate PPE is a critical step in ensuring personal safety.
-
Eye and Face Protection: Use safety glasses with side-shields or goggles.[4]
-
Skin Protection:
-
Respiratory Protection: Respiratory protection is generally not required under conditions of adequate ventilation.[1] However, if aerosols are generated or ventilation is inadequate, a NIOSH-approved respirator with a filter for organic gases and vapors should be used.[5][8]
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling PGDA.
Emergency Procedures: Preparedness and Response
A well-defined emergency plan is crucial for mitigating the consequences of accidental exposure or spills.
First Aid Measures
-
Inhalation: Move the affected person to fresh air and have them rest.[5][6] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water or shower.[5][6] If irritation develops, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][4] Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting due to the aspiration hazard.[5][6] Rinse the mouth with water.[3][6] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[1]
Spill Response Protocol
In the event of a spill, a systematic and calm response is essential to prevent further hazards.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[3]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[4][5]
-
Contain the Spill: Stop the leak if it can be done without risk.[4] Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[4][5] Do not use combustible materials like sawdust.[9]
-
Absorb and Collect: Carefully absorb the spilled material. Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[4][6]
-
Decontaminate: Clean the affected area thoroughly to remove any remaining residue.
-
Dispose: Dispose of the waste according to approved local, state, and federal regulations.
The following diagram provides a decision-making framework for responding to a PGDA spill in the laboratory.
Caption: Decision framework for PGDA spill response.
Waste Disposal
Dispose of unused this compound and contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains or waterways, as it is harmful to aquatic life.[3] Waste should be handled by a licensed professional waste disposal service.
Conclusion
This compound is a valuable solvent in the research and development landscape. While it possesses a relatively low toxicity profile, its combustibility and specific handling requirements demand a high level of care and preparedness. By understanding its properties, implementing robust engineering and administrative controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can handle PGDA safely and effectively. This proactive and informed approach to safety is not just a matter of compliance but is fundamental to the integrity and success of scientific research.
References
- 1. This compound SDS MSDS of Manufacturers [anmol.org]
- 2. This compound | C7H12O4 | CID 12198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. ICSC 0943 - this compound [chemicalsafety.ilo.org]
- 6. 1,2-Propyleneglycol diacetate - Safety Data Sheet [chemicalbook.com]
- 7. CDC - this compound - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 8. media.laballey.com [media.laballey.com]
- 9. beaufort.tricare.mil [beaufort.tricare.mil]
Propylene glycol diacetate material safety data sheet (MSDS) analysis
An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) of Propylene Glycol Diacetate (PGDA)
Introduction
This compound (PGDA), also known by synonyms such as 1,2-Diacetoxypropane and Methylethylene Acetate, is a colorless, practically odorless liquid with a high boiling point and a favorable toxicological profile.[1] Its strong dissolution properties make it a versatile and environmentally friendly solvent in a multitude of industrial and research applications.[1][2] PGDA is widely utilized as a solvent for various resins, in polyurethane coatings, printing inks, and as a plasticizer for cellulose acetate.[1] In the pharmaceutical field, it functions as an emulsifier and a solubilizer.[1]
This guide offers a comprehensive analysis of the Material Safety Data Sheet (MSDS) for this compound. Designed for researchers, scientists, and drug development professionals, its purpose is to move beyond mere compliance and foster a deep, practical understanding of PGDA's safety profile. By examining its physicochemical properties, toxicological data, and handling requirements, this document serves as a critical tool for risk assessment, experimental design, and the implementation of robust safety protocols in the laboratory.
Section 1: Chemical and Physical Properties - The Foundation of Safety Assessment
A thorough understanding of a chemical's physical properties is the cornerstone of a reliable safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform the necessary precautions for handling and storage. For instance, a substance's flash point and vapor pressure are critical indicators of its fire and inhalation risks, respectively.
Key Physicochemical Properties of this compound
The following table summarizes the essential physicochemical data for PGDA, compiled from various safety data sheets.
| Property | Value | Source(s) |
| CAS Number | 623-84-7 | [3][4][5][6] |
| EINECS EC Number | 210-817-6 | [4][5][6] |
| Molecular Formula | C₇H₁₂O₄ | [7][8] |
| Molecular Weight | 160.17 g/mol | [7][8] |
| Appearance | Clear, colorless liquid | [1][4][5] |
| Odor | Practically odorless to mild fruity aroma | [1][2][4] |
| Boiling Point | 190-191°C (374-376°F) | [2][4][5][8] |
| Flash Point | 86-87°C (187-189°F) | [4][5] |
| Auto-ignition Temp. | 431°C (808°F) | [4][5][8] |
| Specific Gravity | ~1.055 @ 20-25°C | [2][5][9] |
| Vapor Pressure | <1 hPa @ 20°C | [5] |
| Solubility | Soluble in water and organic solvents | [2][4][8] |
Interpreting Key Properties for Risk Management
-
Flash Point & Combustibility: PGDA has a flash point of approximately 87°C, classifying it as a combustible liquid (NFPA Class IIIA / GHS Category 4).[5][10] This means it must be heated to this temperature before its vapors can ignite in the presence of an ignition source. While not considered highly flammable at room temperature, it is crucial to keep PGDA away from open flames, hot surfaces, and sparks, especially when heated.[5][10] Using closed systems and ensuring adequate ventilation is recommended when handling PGDA above its flash point.[5]
-
Vapor Pressure & Inhalation Hazard: The vapor pressure of PGDA is very low at ambient temperatures (<1 hPa at 20°C).[5] This indicates a slow evaporation rate, making it unlikely that a harmful concentration of vapor will accumulate in the air under normal conditions.[5] However, this can change if the substance is heated or aerosolized, necessitating the use of local exhaust ventilation in such scenarios.[11]
-
Solubility and Density: PGDA is soluble in water and slightly denser than it.[4][5][9] This information is vital for spill cleanup procedures. Being soluble means water can be used for rinsing contaminated surfaces, but it also implies that spills can easily contaminate aqueous environments if not properly contained.[3][4]
Section 2: Hazard Identification and Toxicological Profile
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, as adopted by regulations like (EC) No 1272/2008, PGDA is generally not classified as a hazardous substance.[3][4][6][7][8] This indicates a low overall risk profile. However, a nuanced understanding of its toxicological data is essential for a complete safety assessment.
Toxicological Data Summary
| Endpoint | Result | Species | Source(s) |
| Acute Oral Toxicity (LD50) | 14,000 mg/kg | Rat | [4] |
| Acute Dermal Toxicity (LD50) | >2,000 mg/kg | Rabbit | [4] |
| Skin Corrosion/Irritation | Not classified; may cause mild irritation | N/A | [3][4] |
| Eye Damage/Irritation | Not classified; may cause mild irritation | N/A | [3][4] |
| Carcinogenicity | Not identified as a carcinogen by IARC, NTP, ACGIH, or OSHA | N/A | [4][6][10] |
| Germ Cell Mutagenicity | Not classified | N/A | [3] |
| Reproductive Toxicity | Not classified | N/A | [3] |
Analysis of Toxicological Endpoints
-
Acute Toxicity: The high oral LD50 value in rats demonstrates very low acute toxicity if ingested.[4] Similarly, the dermal LD50 is high, indicating minimal risk from short-term skin contact.[4]
-
Irritation: While not formally classified as a skin or eye irritant, some MSDS sources note that PGDA may cause mild, transient irritation upon contact.[4][11] This underpins the recommendation for standard personal protective equipment, such as gloves and safety glasses, to prevent discomfort.
-
Chronic Effects: There is no evidence to suggest that PGDA is carcinogenic, mutagenic, or a reproductive toxicant.[3][4][6][10] This favorable chronic toxicity profile makes it a suitable replacement for more hazardous solvents like cyclohexanone or cresol in many applications.[2]
Diagram 1: Hazard Profile of this compound
Caption: Key hazard considerations for this compound.
Section 3: Exposure Controls and Personal Protective Equipment (PPE) - A Practical Guide
Effective risk management relies on a multi-layered approach known as the hierarchy of controls. The most effective measures involve eliminating the hazard or substituting it with a safer alternative. Since PGDA is often chosen for its favorable safety profile, the focus typically shifts to engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE).
Engineering Controls
The primary engineering control for handling PGDA is ventilation.
-
General Ventilation: A system of general exhaust is recommended to keep employee exposures as low as possible.[4] For small-scale lab work, this is often sufficient.
-
Local Exhaust Ventilation (LEV): Use LEV, such as a fume hood, when handling large quantities of PGDA, when heating it above its flash point, or when there is a potential for aerosol generation.[3]
Experimental Protocol: Personal Protective Equipment (PPE) Selection and Use
This protocol ensures the correct selection and use of PPE when handling PGDA.
-
Risk Assessment: Before beginning work, assess the task. Consider the quantity of PGDA, the operating temperature, and the potential for splashes or aerosolization.
-
Eye Protection:
-
Hand Protection:
-
Methodology: Wear suitable chemical-resistant gloves tested according to EN 374.[3] Check for leaks or tears before each use. After handling, remove gloves correctly (without touching the outer surface with bare hands) and wash hands thoroughly.[3]
-
Causality: Gloves prevent direct skin contact, mitigating the risk of mild irritation and absorption.[11]
-
-
Skin and Body Protection:
-
Methodology: Wear a standard laboratory coat. For tasks with a higher risk of splashing, consider a chemical-resistant apron.[11] Ensure legs and feet are covered (no open-toed shoes).
-
Causality: This protects skin and personal clothing from contamination.
-
-
Respiratory Protection:
-
Methodology: Respiratory protection is generally not required under normal conditions with adequate ventilation.[4] If ventilation is inadequate or if mists/aerosols are generated, use an approved vapor respirator.[11]
-
Causality: This prevents inhalation of potentially irritating vapors or mists that may arise under non-standard conditions.
-
Diagram 2: PPE Selection Workflow for PGDA
Caption: Decision workflow for selecting appropriate PPE.
Section 4: Handling, Storage, and Emergency Procedures
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment. These procedures are designed to prevent accidental releases, fires, and exposure.
Safe Handling Protocols
-
Read and understand the MSDS before use.
-
Handle in accordance with good industrial hygiene and safety practices.[4][11]
-
Ground all equipment when transferring large volumes to prevent static electricity discharge, which can be an ignition source.[11]
-
Do not eat, drink, or smoke in work areas.[3]
-
Store away from incompatible materials such as strong oxidizing agents, reducing agents, acid chlorides, and acid anhydrides.[4][8][11]
Storage Requirements
-
Store in a cool, dry, and well-ventilated area away from heat sources.[4][6]
-
Keep containers tightly closed when not in use to prevent contamination and potential release.[4][10][11]
-
Store in the original container.[11]
Emergency Procedures Workflow
Spill Response Protocol (Small Laboratory Spill)
-
Evacuate & Ventilate: Alert others in the area. Ensure the area is well-ventilated. Remove all ignition sources.[5][11]
-
Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat. A respirator may be needed for large spills in poorly ventilated areas.
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[4][11]
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste disposal.[4][5] Use non-sparking tools.[5][11]
-
Decontamination: Clean the affected area thoroughly with soap and water.
-
Disposal: Dispose of the waste container according to institutional and local environmental regulations.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6][11]
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3][6]
-
Eye Contact: Immediately flush eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart.[3] Remove contact lenses if present and easy to do.[3] Seek medical attention if irritation persists.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3][5] Never give anything by mouth to an unconscious person. Seek medical advice.[6][11]
Diagram 3: Spill Response Logic for PGDA
Caption: A logical workflow for responding to a laboratory spill of PGDA.
Section 5: Ecological and Disposal Considerations
Responsible chemical management extends to minimizing environmental impact. This involves understanding a substance's ecological toxicity and ensuring its proper disposal.
Ecotoxicity Data
| Endpoint | Result | Species | Duration | Source(s) |
| Toxicity to Fish (LC50) | 82 mg/L | Poecilia reticulata (guppy) | 96 h | [4][6][8][10] |
| Toxicity to Invertebrates (EC50) | 237 mg/L | Daphnia magna (Water flea) | 48 h | [4][6][10] |
While not highly toxic, PGDA is classified as harmful to aquatic life under some regulations.[10] Therefore, it is imperative to prevent its release into drains, surface water, or ground water.[3][10]
Environmental Fate
-
Biodegradability: PGDA is considered to be readily biodegradable.[12] Its chemical structure is similar to other compounds that biodegrade readily, suggesting it is unlikely to persist in the environment.[5]
-
Bioaccumulation: The potential for bioaccumulation is low; it is not expected to build up in the food chain.[4][6]
Waste Disposal Protocol
-
Segregation: Collect all PGDA waste, including contaminated absorbents and PPE, in a dedicated, properly labeled, and sealed chemical waste container.
-
Regulatory Compliance: Do not dispose of PGDA down the drain.[3] All waste disposal must be conducted in strict accordance with all applicable federal, state, and local regulations.[4]
-
Professional Disposal: Arrange for the collected waste to be handled by a licensed professional waste disposal service.
Conclusion
This compound is a valuable solvent with a demonstrably low hazard profile, making it a safer alternative in many scientific and industrial applications. Its low acute toxicity, lack of chronic health effects, and ready biodegradability are significant advantages. However, its combustible nature and potential to cause mild irritation necessitate a diligent and informed approach to safety.
By internalizing the data presented in the Material Safety Data Sheet and applying the practical protocols outlined in this guide, researchers and professionals can handle PGDA confidently and safely. A commitment to understanding the causality behind safety procedures—from PPE selection to emergency response—is the hallmark of a robust and responsible laboratory safety culture.
References
- 1. atamankimya.com [atamankimya.com]
- 2. 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent [epchems.com]
- 3. chemos.de [chemos.de]
- 4. This compound SDS MSDS of Manufacturers [anmol.org]
- 5. 1,2-Propyleneglycol diacetate - Safety Data Sheet [chemicalbook.com]
- 6. This compound SDS MSDS of Manufacturers Exporters [aadhunikindustries.com]
- 7. This compound | C7H12O4 | CID 12198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound USP NF Grade Manufacturers, with SDS [mubychem.com]
- 9. This compound, 623-84-7 [thegoodscentscompany.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. dow.com [dow.com]
Environmental fate and biodegradability of propylene glycol diacetate
An In-Depth Technical Guide to the Environmental Fate and Biodegradability of Propylene Glycol Diacetate
Introduction to this compound (PGDA)
This compound (PGDA), identified by CAS No. 623-84-7, is the diacetate ester of propylene glycol. With the chemical formula C7H12O4, this clear, colorless liquid is characterized by a mild, fruity odor.[1] PGDA is valued in various industrial applications for its strong solvency, excellent leveling properties, and low odor profile.[2] It serves as a functional and environmentally friendly solvent in coatings, inks, and cleaning formulations, often replacing more hazardous alternatives like isophorone or cresol.[2][3] Given its widespread use, a thorough understanding of its environmental distribution, persistence, and degradation pathways is critical for accurate risk assessment and responsible product stewardship. This guide provides a detailed examination of the environmental fate and biodegradability of PGDA, grounded in established scientific principles and standardized testing methodologies.
Physicochemical Properties and Predicted Environmental Distribution
The environmental behavior of a chemical is largely dictated by its fundamental physicochemical properties. These parameters determine how a substance partitions between air, water, soil, and biota upon its release into the environment.
Key Physicochemical Data for PGDA
The properties of PGDA suggest a compound that will predominantly reside in the aqueous phase with high mobility in soil and a low tendency to volatilize or bioaccumulate.
| Property | Value | Source |
| Molecular Weight | 160.17 g/mol | [3] |
| Boiling Point | 190-191 °C | [1] |
| Melting Point | -31 °C | [1][3] |
| Vapor Pressure | <1 hPa (0.75 mmHg) at 20 °C | [1][2] |
| Water Solubility | 90-100 g/L (Good) | [1][2] |
| Log Octanol-Water Partition Coefficient (Log Kow) | 0.8 to 0.82 | [2][3] |
| Henry's Law Constant (Estimated) | 1.4 x 10⁻⁷ atm-cu m/mole | [1] |
| Organic Carbon-Water Partition Coefficient (Koc) (Estimated) | ~10 | [1][4][5] |
Interpretation of Properties:
-
High Water Solubility & Low Log Kow: PGDA is readily soluble in water and has a low affinity for lipids, indicating it will preferentially partition to the water compartment and has a low potential for bioaccumulation in organisms.[1][2][3]
-
Low Vapor Pressure & Low Henry's Law Constant: These values signify that PGDA has low volatility. It is not expected to readily volatilize from water or soil surfaces into the atmosphere.[1][2]
-
Low Koc: The very low estimated organic carbon-water partition coefficient (Koc) suggests that PGDA does not bind strongly to soil or sediment particles and is expected to have very high mobility in soil, with the potential to leach into groundwater.[1][4][5][6]
Predicted Environmental Distribution Pathway
The following diagram illustrates the expected environmental partitioning of PGDA based on its physicochemical properties.
Caption: Predicted environmental distribution of PGDA upon release.
Degradation Pathways
PGDA is subject to degradation through both abiotic and biotic processes, which ultimately determine its environmental persistence.
Abiotic Degradation: Hydrolysis and Photodegradation
Hydrolysis As an ester, PGDA is susceptible to hydrolysis, a chemical reaction where water cleaves the ester bonds. This process is a primary abiotic degradation route in aquatic environments. The rate of hydrolysis is pH-dependent.
-
Mechanism: The ester linkages in PGDA are hydrolyzed to form 1,2-propanediol (propylene glycol) and two molecules of acetic acid. This reaction can be catalyzed by acids or bases.
-
Kinetics: A base-catalyzed second-order hydrolysis rate constant has been estimated at 3.5 x 10⁻¹ L/mol-sec.[1] This corresponds to estimated half-lives of 227 days at pH 7 and 23 days at pH 8 .[1] This indicates that while hydrolysis occurs, it is a relatively slow process at neutral pH but becomes more significant under alkaline conditions.
-
Hydrolysis Products: The resulting products, propylene glycol and acetic acid, are both readily biodegradable and have a low order of toxicity.[7][8][9]
Atmospheric Photodegradation In the atmosphere, the fate of organic compounds is primarily governed by their reaction with photochemically-produced hydroxyl radicals (•OH).
-
Mechanism: PGDA that partitions to the atmosphere is expected to exist solely in the vapor phase.[1] It will react with hydroxyl radicals, initiating its degradation.
-
Kinetics: The estimated rate constant for this vapor-phase reaction is 5.9 x 10⁻¹² cm³/molecule-sec at 25°C.[1] This corresponds to an atmospheric half-life of approximately 2.7 days , assuming an atmospheric hydroxyl radical concentration of 5 x 10⁵ radicals/cm³.[1] This relatively short half-life suggests that PGDA will not persist in the atmosphere or contribute to long-range transport.
Biotic Degradation: The Primary Removal Mechanism
The most significant environmental removal process for PGDA is biodegradation. It is classified as a "readily biodegradable" substance based on standardized testing.[10]
Mechanism of Biodegradation The biodegradation of PGDA is a two-step process initiated by enzymatic hydrolysis.
-
Enzymatic Hydrolysis: Microorganisms, such as bacteria commonly found in soil and water, produce carboxylesterase enzymes. These enzymes rapidly hydrolyze the ester bonds of PGDA, breaking it down into its constituent parts: 1,2-propanediol and acetic acid .[7] In vivo studies in rats have demonstrated this rapid cleavage, with a metabolic half-life calculated at 0.2 hours.[7]
-
Mineralization of Products: Both 1,2-propanediol and acetic acid are simple, water-soluble organic molecules that are rapidly and readily utilized by a wide variety of microorganisms as carbon and energy sources under both aerobic and anaerobic conditions.[8][9][11] The ultimate biodegradation products are carbon dioxide (CO₂), water, and microbial biomass.[12]
The rapid biodegradation of the parent compound and its metabolites prevents persistence in the environment.
Standardized Biodegradability Testing: OECD 301
The classification of a substance as "readily biodegradable" is determined through a series of stringent tests outlined by the Organisation for Economic Co-operation and Development (OECD), specifically the OECD 301 guidelines.[13][14] These tests are conducted over 28 days and use a minimal inorganic medium inoculated with microorganisms from sources like activated sludge.[13][15] PGDA has been shown to be readily biodegradable according to methods like OECD 301B (CO₂ Evolution) and OECD 301F (Manometric Respirometry).[10]
Pass Criteria for Ready Biodegradability: To be classified as readily biodegradable, a substance must meet specific degradation thresholds within a "10-day window."[13][14]
-
Pass Level: ≥60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO₂) production must be reached.[13][14]
-
10-Day Window: This 10-day period begins when biodegradation reaches 10% of the theoretical maximum and must end before day 28. The pass level must be achieved within this window.[13]
Experimental Protocol: OECD 301F - Manometric Respirometry Test
This method is a cornerstone for assessing the ready biodegradability of chemical substances. It determines the rate of aerobic biodegradation by measuring the oxygen consumed by a microbial inoculum in the presence of the test substance.
Principle: A known volume of inoculated mineral medium containing a known concentration of the test substance is incubated in a closed, temperature-controlled flask. The consumption of oxygen is measured over 28 days by a respirometer, which detects pressure changes inside the flask. The CO₂ produced by the microorganisms is absorbed by a potassium hydroxide solution.
Step-by-Step Methodology:
-
Preparation of Inoculum: Activated sludge from a domestic wastewater treatment plant is collected, homogenized, and aerated.
-
Test Medium: A mineral salts medium is prepared containing essential nutrients (e.g., potassium, magnesium, calcium, iron salts) in purified water. The pH is adjusted to 7.4 ± 0.2.
-
Apparatus Setup:
-
Set up respirometric flasks for each test condition:
-
Test Substance: Inoculated medium + PGDA (typically 100 mg/L).
-
Reference Substance: Inoculated medium + a readily biodegradable control like sodium benzoate.[12]
-
Blank Control: Inoculated medium only (to measure endogenous respiration).
-
-
Add a CO₂ absorbent (e.g., 10% KOH) to a separate compartment within each sealed flask.
-
-
Incubation: The sealed flasks are placed in a respirometer and incubated at a constant temperature (22 ± 2°C) in the dark for 28 days.[13] The contents are continuously stirred.
-
Data Collection: The respirometer automatically records the oxygen uptake in each flask at regular intervals.
-
Calculation of Biodegradation:
-
Calculate the Theoretical Oxygen Demand (ThOD) for PGDA based on its elemental composition (C₇H₁₂O₄).
-
The percentage of biodegradation is calculated as: % Biodegradation = [(O₂ consumed by test substance) - (O₂ consumed by blank)] / ThOD * 100
-
-
Validation: The test is considered valid if the reference substance meets the pass criteria and the oxygen consumption in the blank control is within acceptable limits.[12]
Workflow for OECD 301F Test
Caption: Experimental workflow for the OECD 301F Manometric Respirometry test.
Ecotoxicity Profile
While PGDA is readily biodegradable, its potential impact on aquatic organisms before degradation is an important consideration. Standard acute toxicity tests provide this information.
| Test Organism | Endpoint | Result | Guideline | Source |
| Fish (Poecilia reticulata) | 96h LC50 | 82 mg/L | OECD 203 | |
| Invertebrate (Daphnia magna) | 48h EC50 | 237 mg/L | OECD 202 |
Interpretation: The 96-hour LC50 for fish is 82 mg/L, leading to the classification of PGDA as harmful to aquatic life. However, its rapid biodegradation means that in a real-world scenario, environmental concentrations are unlikely to persist at levels that would cause long-term adverse effects.
Conclusion
This compound exhibits an environmental profile characterized by:
-
High Mobility: Due to its high water solubility and low adsorption to soil, PGDA is mobile in terrestrial and aquatic systems.
-
Low Persistence: The primary and most effective removal mechanism for PGDA is rapid biodegradation. It is classified as "readily biodegradable" according to OECD standards. Abiotic processes like hydrolysis (under alkaline conditions) and atmospheric photodegradation also contribute to its degradation, but to a lesser extent.
-
Low Bioaccumulation Potential: A low octanol-water partition coefficient (Log Kow) and an estimated bioconcentration factor (BCF) of 3.2 indicate that PGDA is not expected to bioaccumulate in aquatic organisms.[1][4][5]
The degradation pathway involves an initial rapid enzymatic hydrolysis to propylene glycol and acetic acid, both of which are themselves rapidly mineralized by microorganisms. While classified as harmful to aquatic life in acute toxicity tests, its non-persistent nature significantly mitigates the risk of long-term environmental impact.
References
- 1. echemi.com [echemi.com]
- 2. 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent [epchems.com]
- 3. This compound | C7H12O4 | CID 12198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ec.europa.eu [ec.europa.eu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Propylene glycol - Wikipedia [en.wikipedia.org]
- 10. dow.com [dow.com]
- 11. The distribution, fate, and effects of propylene glycol substances in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oecd.org [oecd.org]
- 13. contractlaboratory.com [contractlaboratory.com]
- 14. oecd.org [oecd.org]
- 15. OECD 301 testing for chemical manufacturers - Impact Solutions [impact-solutions.co.uk]
A Spectroscopic Guide to Propylene Glycol Diacetate: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry
Abstract
Propylene glycol diacetate (PGDA), a versatile solvent and flavoring agent, demands rigorous analytical characterization to ensure its purity, identity, and stability in various applications, including pharmaceutical formulations. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By delving into the principles and experimental intricacies of each technique, this guide offers researchers, scientists, and drug development professionals a practical framework for interpreting the spectral data to confirm the molecular structure and identify potential impurities. The protocols and data presented herein are grounded in established scientific principles and validated through authoritative sources to ensure scientific integrity and reproducibility.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 623-84-7), also known as 1,2-propanediol diacetate, is an organic compound with the chemical formula C7H12O4.[1][2][3] Its utility as a solvent in various industrial and pharmaceutical applications necessitates a thorough understanding of its chemical properties and a reliable means of confirming its identity and purity.[4] Spectroscopic techniques are indispensable tools in this regard, offering a non-destructive and highly informative approach to molecular characterization.
This guide will explore the application of three core spectroscopic methods—NMR, IR, and Mass Spectrometry—to the analysis of this compound. We will examine the theoretical underpinnings of each technique, provide detailed experimental protocols, present and interpret the resulting spectra, and discuss the unique structural insights each method provides. The overarching goal is to equip the reader with the expertise to confidently analyze and interpret the spectroscopic data of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Framework
NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR are crucial for a complete structural elucidation.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.
Experimental Protocol: ¹H NMR of this compound
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid interfering signals from the solvent itself.[5]
-
Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Temperature: 298 K
-
Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)
-
Relaxation Delay: 1-2 seconds
-
Pulse Width: 90°
-
-
Referencing: The chemical shifts are typically referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹H NMR Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four different proton environments in the molecule.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~1.20 | Doublet | 3H | -CH₃ (chiral center) |
| b | ~2.02 | Singlet | 3H | -OCOCH₃ (primary) |
| c | ~2.05 | Singlet | 3H | -OCOCH₃ (secondary) |
| d | ~4.00 - 4.20 | Multiplet | 2H | -CH₂- |
| e | ~5.00 - 5.15 | Multiplet | 1H | -CH- |
Causality Behind the Spectrum:
-
The upfield doublet at ~1.20 ppm corresponds to the methyl protons (a) attached to the chiral carbon. The signal is split into a doublet by the adjacent methine proton (e).
-
The two singlets at ~2.02 and ~2.05 ppm are assigned to the methyl protons of the two acetate groups (b and c). Their slightly different chemical shifts are due to the different chemical environments of the primary and secondary ester groups.
-
The multiplet between 4.00 and 4.20 ppm arises from the diastereotopic methylene protons (d). These protons are adjacent to a chiral center, making them chemically non-equivalent, and they couple with the methine proton (e).
-
The downfield multiplet between 5.00 and 5.15 ppm corresponds to the methine proton (e). This proton is deshielded due to the adjacent oxygen atom and is split by the neighboring methyl and methylene protons.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.
Experimental Protocol: ¹³C NMR of this compound
The experimental protocol is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum.
¹³C NMR Data and Interpretation
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six non-equivalent carbon atoms.
| Chemical Shift (δ, ppm) | Assignment |
| ~16.5 | -CH₃ (chiral center) |
| ~20.7 | -OCOCH₃ (primary) |
| ~21.0 | -OCOCH₃ (secondary) |
| ~65.0 | -CH₂- |
| ~68.5 | -CH- |
| ~170.0 | -C=O (primary) |
| ~170.5 | -C=O (secondary) |
Causality Behind the Spectrum:
-
The upfield signals at ~16.5, ~20.7, and ~21.0 ppm are assigned to the three methyl carbons.
-
The signals at ~65.0 and ~68.5 ppm correspond to the methylene and methine carbons of the propylene backbone, respectively. These carbons are shifted downfield due to the deshielding effect of the adjacent oxygen atoms.
-
The downfield signals at ~170.0 and ~170.5 ppm are characteristic of the carbonyl carbons of the ester groups.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.
Experimental Protocol: IR Spectroscopy of this compound
-
Sample Preparation: A thin film of neat liquid this compound can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, a gas-phase spectrum can be obtained.[6][7]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
IR Data and Interpretation
The IR spectrum of this compound will be dominated by the characteristic absorption bands of the ester functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2980-2850 | C-H stretch | Alkanes |
| ~1740 | C=O stretch | Ester |
| ~1240 | C-O stretch | Ester |
| ~1040 | C-O stretch | Ester |
Causality Behind the Spectrum:
-
The strong absorption band around 1740 cm⁻¹ is the most prominent feature and is characteristic of the carbonyl (C=O) stretching vibration of the ester groups.
-
The bands in the 1300-1000 cm⁻¹ region, particularly around 1240 cm⁻¹ and 1040 cm⁻¹ , are due to the C-O stretching vibrations of the ester linkages.
-
The absorptions in the 2980-2850 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and methylene groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol: Mass Spectrometry of this compound
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.[1]
-
Ionization: Electron Ionization (EI) is a common method used for volatile compounds like this compound.[1][2]
-
Mass Analysis: The ionized fragments are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
Mass Spectrometry Data and Interpretation
The mass spectrum of this compound will show a molecular ion peak (M⁺) and several fragment ions. The molecular weight of this compound is 160.17 g/mol .[1][2]
Key Fragmentation Peaks (m/z):
-
m/z = 160 (M⁺): The molecular ion peak, although it may be of low intensity in EI-MS.
-
m/z = 101: Loss of an acetoxy group (-OCOCH₃).
-
m/z = 87: Cleavage of the C-C bond between the methine and methylene groups, followed by loss of an acetyl group.
-
m/z = 43: A very prominent peak corresponding to the acetyl cation (CH₃CO⁺), which is a characteristic fragment for acetate esters.[1]
Causality Behind the Fragmentation:
The fragmentation pattern is a direct consequence of the molecule's structure. The ester linkages and the C-C bonds of the propylene backbone are susceptible to cleavage upon electron impact. The formation of the stable acetyl cation (m/z = 43) is a highly favored fragmentation pathway, often resulting in it being the base peak in the spectrum.
Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous characterization of this compound.
Figure 1. Integrated spectroscopic workflow for the characterization of this compound.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidate the precise connectivity and chemical environment of the hydrogen and carbon atoms. IR spectroscopy confirms the presence of the characteristic ester functional groups. Mass spectrometry determines the molecular weight and provides valuable structural information through its fragmentation pattern. By employing these techniques in an integrated manner, researchers and scientists can confidently verify the identity, purity, and structure of this compound, ensuring its suitability for its intended applications.
References
- 1. This compound | C7H12O4 | CID 12198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Propanediol, diacetate [webbook.nist.gov]
- 3. 1,2-Propanediol, diacetate [webbook.nist.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. 1,2-Propanediol, diacetate [webbook.nist.gov]
- 7. 1,2-Propanediol, diacetate [webbook.nist.gov]
Thermodynamic Properties of Propylene Glycol Diacetate: An In-depth Technical Guide for Researchers and Drug Development Professionals
Propylene glycol diacetate (PGDA), a diester of propylene glycol and acetic acid, is a versatile excipient with growing importance in the pharmaceutical industry. Its favorable safety profile, high solvency for a wide range of active pharmaceutical ingredients (APIs), and desirable physical properties make it a compelling choice for formulation scientists. This guide provides a comprehensive overview of the core thermodynamic properties of PGDA, offering not just data, but the underlying scientific principles and field-proven experimental methodologies for their determination. Understanding these properties is paramount for predicting the behavior of PGDA in various formulation processes, ensuring product stability, and optimizing drug delivery systems.
Chemical Identity and Pharmaceutical Relevance
This compound, with the chemical formula C₇H₁₂O₄, is a colorless liquid with a mild, fruity odor.[1] Its molecular structure, featuring both ester and alkyl groups, imparts a unique polarity that allows it to solubilize a diverse array of molecules, from hydrophobic to moderately polar APIs.[2][3][4] This characteristic is particularly valuable in the development of oral, topical, and parenteral drug formulations where API solubility is a critical challenge.[2][5][6][7] Furthermore, its use as an emulsifier and solubilizer aids in the creation of stable and effective drug products.[2]
Table 1: Chemical and Physical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | 2-acetyloxypropyl acetate | [1] |
| CAS Number | 623-84-7 | [1] |
| Molecular Formula | C₇H₁₂O₄ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| SMILES | CC(COC(=O)C)OC(=O)C | [1] |
Core Thermodynamic and Physical Properties
A thorough understanding of the thermodynamic properties of an excipient is not merely academic; it is the bedrock of rational formulation design and process development. The following sections delve into the key properties of PGDA, presenting both established data and the methodologies for their empirical verification.
Boiling Point
The boiling point is a fundamental property that dictates the conditions under which a liquid transitions into a vapor. For a pharmaceutical excipient like PGDA, this is critical for processes such as solvent evaporation during manufacturing, as well as for assessing its stability at elevated temperatures.
Table 2: Boiling Point of this compound
| Property | Value | Conditions | Source(s) |
| Boiling Point | 190 °C | At 762 mmHg | [1] |
The OECD Guideline 103 for the Testing of Chemicals provides several methods for determining the boiling point.[8][9][10][11][12] The dynamic method, which also allows for the determination of vapor pressure, is particularly useful.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.[8][9][11] This method involves measuring the vapor pressure at various temperatures.
Step-by-Step Methodology:
-
Apparatus Setup: A dynamic vapor pressure apparatus is assembled, consisting of a heated sample cell equipped with a magnetic stirrer, a temperature sensor, and a pressure measurement system.
-
Sample Preparation: A sample of this compound is placed in the cell.
-
Pressure Reduction: The pressure in the apparatus is reduced to a low level.
-
Heating and Equilibration: The sample is heated and stirred until the pressure reaches a stable value at a specific temperature. This indicates that the vapor-liquid equilibrium has been reached.
-
Data Collection: The temperature and corresponding vapor pressure are recorded.
-
Incremental Pressure Increase: The pressure is incrementally increased, and the corresponding equilibrium temperature is measured at each step.
-
Boiling Point Determination: A plot of log(pressure) versus the inverse of the absolute temperature (Clausius-Clapeyron plot) is generated. The boiling point at standard atmospheric pressure (101.325 kPa) is then determined by extrapolation or direct measurement.
Causality and Self-Validation: This dynamic method is inherently self-validating as it relies on achieving a stable equilibrium at each data point. The consistency of the data points on the Clausius-Clapeyron plot provides confidence in the final determined boiling point.
Diagram 1: Experimental Workflow for Boiling Point Determination
Caption: Workflow for determining boiling point using the dynamic method.
Melting Point
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For PGDA, which is a liquid at room temperature, this property is more accurately described as the freezing point. This is a crucial parameter for understanding its behavior at low temperatures, which is relevant for storage and transport, especially in colder climates.
Table 3: Melting Point of this compound
| Property | Value | Source(s) |
| Melting Point | -31 °C | [1] |
The determination of the melting/freezing point can also be carried out using methods outlined in OECD guidelines, often employing differential scanning calorimetry (DSC) or a simple pour point test.
Density
Density is a measure of mass per unit volume and is a critical parameter for various pharmaceutical calculations, including formulation concentration, fill volume, and dose determination.
Table 4: Density of this compound
| Property | Value | Conditions | Source(s) |
| Density | 1.059 g/cm³ | At 20 °C/4 °C | [1] |
The density of a liquid can be precisely determined using a calibrated pycnometer or a digital density meter.
Viscosity
Viscosity is a measure of a fluid's resistance to flow. For a pharmaceutical solvent, viscosity influences a wide range of processes, including mixing, pumping, and filtration during manufacturing. In the final formulation, it can affect the injectability of parenteral products, the spreadability of topical creams, and the dissolution rate of oral dosage forms.
Table 5: Viscosity of this compound
| Property | Value | Conditions | Source(s) |
| Kinematic Viscosity | 2.86 mm²/s | At 20 °C | [1] |
The ASTM D445 standard is a widely recognized method for determining the kinematic viscosity of transparent and opaque liquids.[13][14][15][16]
Principle: This method measures the time it takes for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a controlled temperature.[13][14] The kinematic viscosity is then calculated by multiplying the flow time by the viscometer constant.
Step-by-Step Methodology:
-
Viscometer Selection and Calibration: A suitable calibrated glass capillary viscometer is selected based on the expected viscosity of the this compound.
-
Temperature Control: The viscometer is placed in a constant temperature bath maintained with high precision (e.g., ±0.02 °C).[15]
-
Sample Preparation: The PGDA sample is filtered to remove any particulate matter and then charged into the viscometer.
-
Flow Time Measurement: The sample is drawn up into the viscometer, and the time taken for the liquid meniscus to pass between two marked points is accurately measured.
-
Calculation: The kinematic viscosity (ν) is calculated using the formula: ν = C * t, where C is the calibration constant of the viscometer and t is the flow time.
-
Replicate Measurements: The measurement is repeated to ensure reproducibility, and the average value is reported.
Causality and Self-Validation: The use of a calibrated viscometer and precise temperature control are key to the accuracy of this method. The consistency of replicate flow time measurements serves as an internal validation of the experimental technique.
Diagram 2: Experimental Workflow for Viscosity Measurement
Caption: Workflow for determining kinematic viscosity using a capillary viscometer.
Thermal Conductivity
The transient hot wire (THW) method is a primary, absolute technique for measuring the thermal conductivity of liquids and is recognized by standards such as ASTM D7896-19.[17][18][19]
Principle: A thin platinum wire immersed in the liquid is heated by a step-wise application of electric current. The wire acts as both a line heat source and a resistance thermometer. The rate of temperature rise of the wire is related to the thermal conductivity of the surrounding fluid.[17][20][21]
Step-by-Step Methodology:
-
Apparatus: A transient hot wire apparatus consists of a measurement cell containing a thin platinum wire, a power source, a resistance bridge, and a data acquisition system.
-
Sample Placement: The this compound sample is placed in the measurement cell, ensuring the hot wire is fully submerged.
-
Thermal Equilibration: The cell is allowed to reach thermal equilibrium at the desired measurement temperature.
-
Heating and Data Acquisition: A constant current is passed through the wire for a short duration (typically 1-2 seconds), and the change in the wire's resistance (and thus temperature) is recorded as a function of time.
-
Data Analysis: The thermal conductivity is calculated from the slope of the line obtained by plotting the temperature rise against the natural logarithm of time.[18][19]
-
Convection Check: The short measurement time of the THW method minimizes the influence of free convection, ensuring that the measured property is primarily due to thermal conduction.[17][19]
Causality and Self-Validation: The THW method is considered an absolute technique because it is based on a well-defined physical model and does not require calibration with reference materials. The linearity of the temperature rise versus log(time) plot validates the assumption of pure conductive heat transfer.
Specific Heat Capacity
Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree. This property is essential for designing and controlling heating and cooling processes in pharmaceutical manufacturing.
Calorimetry is the science of measuring heat changes.[22][23][24][25] A common method for determining the specific heat capacity of a liquid is by using a reaction calorimeter or a differential scanning calorimeter (DSC).[26][27]
Principle: A known mass of the liquid is heated with a known amount of energy, and the resulting temperature change is measured. The specific heat capacity is then calculated from these values.[24][27][28]
Step-by-Step Methodology using a Simple Calorimeter:
-
Apparatus: A well-insulated calorimeter containing a known mass of this compound, a precision thermometer, a stirrer, and a heating element with a known power output.[23][29]
-
Initial Temperature: The initial temperature of the PGDA is recorded once it has stabilized.
-
Heating: The heating element is switched on for a precisely measured time interval, delivering a known amount of heat energy (Q = Power x time). The liquid is continuously stirred to ensure uniform temperature distribution.[23]
-
Final Temperature: The final temperature of the PGDA is recorded after the heating is stopped and the temperature has stabilized.
-
Calculation: The specific heat capacity (c) is calculated using the formula: c = Q / (m * ΔT), where m is the mass of the PGDA and ΔT is the change in temperature.
-
Correction for Heat Loss: For higher accuracy, corrections for heat loss to the surroundings can be made by analyzing the cooling curve after the heating is stopped.
Causality and Self-Validation: The accuracy of this method depends on minimizing heat loss and accurately measuring the energy input and temperature change. Repeating the experiment with different heat inputs and observing a consistent specific heat capacity value provides confidence in the results.
Vapor Pressure
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. It is an important parameter for assessing the volatility of a solvent and is crucial for understanding and controlling evaporation rates during processing and for safety assessments related to flammability.
Table 6: Vapor Pressure of this compound
| Property | Value | Conditions | Source(s) |
| Vapor Pressure | 0.57 mmHg | [1] |
Conclusion
The thermodynamic properties of this compound are fundamental to its effective and safe use in pharmaceutical development. This guide has provided a consolidated source of these properties, complemented by detailed, scientifically grounded experimental protocols. By understanding not only the "what" but also the "how" of these measurements, researchers and formulation scientists can confidently apply this knowledge to the development of robust and innovative drug products. The methodologies described herein, rooted in established standards, provide a framework for the in-house verification of these critical parameters, ensuring the quality and consistency of this valuable pharmaceutical excipient.
References
- 1. This compound | C7H12O4 | CID 12198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. atamankimya.com [atamankimya.com]
- 4. ataman-chemicals.com [ataman-chemicals.com]
- 5. Propylene glycol - Wikipedia [en.wikipedia.org]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. Propylene Glycol Uses in Chemical Industry: Applications, Manufacturing and Sourcing. [elchemy.com]
- 8. books.google.cn [books.google.cn]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. laboratuar.com [laboratuar.com]
- 12. lcslaboratory.com [lcslaboratory.com]
- 13. ASTM D445 - eralytics [eralytics.com]
- 14. tamson-instruments.com [tamson-instruments.com]
- 15. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 16. store.astm.org [store.astm.org]
- 17. Transient hot wire method - Wikipedia [en.wikipedia.org]
- 18. thermtest.com [thermtest.com]
- 19. Transient Hot-Wire (THW-L2) – Jet Materials [jetmaterials.com]
- 20. iieta.org [iieta.org]
- 21. Transient-Hot-Wire method method for determining thermal conductivity (THW) | tec-science [tec-science.com]
- 22. Specific heat of a liquid using calorimeter, Physics by Unacademy [unacademy.com]
- 23. Calorimeter to determine the specific heat capacities of liquids | tec-science [tec-science.com]
- 24. solubilityofthings.com [solubilityofthings.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. researchgate.net [researchgate.net]
- 27. techmestuff.com [techmestuff.com]
- 28. sparkl.me [sparkl.me]
- 29. physicsmax.com [physicsmax.com]
Methodological & Application
Application Notes & Protocols: Propylene Glycol Diacetate as a Novel Medium for Enzymatic Reactions
Introduction: Beyond Water - The Rationale for Non-Aqueous Enzymology
The use of enzymes as catalysts in chemical synthesis offers unparalleled specificity and efficiency under mild conditions. Traditionally, these biocatalytic processes have been confined to aqueous environments, mirroring their physiological milieu. However, the constraints of water-based media—such as the poor solubility of hydrophobic substrates and the propensity for water to participate in undesirable side reactions (e.g., hydrolysis in esterification reactions)—have driven the exploration of non-aqueous solvents.[1]
Organic solvents can shift thermodynamic equilibria to favor synthesis over hydrolysis, enabling reactions that are otherwise challenging in water.[2] Furthermore, enzymes in non-aqueous media often exhibit enhanced thermal stability and altered substrate specificity, opening new avenues for novel chemical transformations.[3][4] The choice of solvent is paramount, as it profoundly influences enzyme structure, flexibility, and ultimately, catalytic activity.[5][6]
This guide focuses on Propylene Glycol Diacetate (PGDA), an environmentally friendly, high-boiling point solvent, as a promising medium for enzymatic reactions.[7] We will delve into the theoretical underpinnings of enzyme function in non-aqueous environments and provide detailed protocols for leveraging PGDA in your research.
This compound (PGDA): A Profile
PGDA is a diester of propylene glycol and acetic acid. It is a colorless liquid with low odor and volatility, and it is recognized for its strong solvency for a variety of resins.[7] Its favorable toxicological profile and biodegradability make it an attractive "green" solvent alternative.[8]
Key Physicochemical Properties of PGDA:
| Property | Value | Reference |
| Molecular Formula | C7H12O4 | --INVALID-LINK-- |
| Molecular Weight | 160.17 g/mol | --INVALID-LINK-- |
| Boiling Point | 191 °C | --INVALID-LINK-- |
| Density | 1.05 g/mL at 25 °C | --INVALID-LINK-- |
| Water Solubility | Soluble | --INVALID-LINK-- |
The presence of two ester groups and a propylene glycol backbone gives PGDA a unique polarity profile that can be advantageous for enzymatic reactions involving moderately polar substrates.
The Science of Enzyme Activity in Non-Aqueous Media: The Case for PGDA
The catalytic activity of enzymes in organic solvents is intricately linked to a thin layer of water molecules that remains associated with the enzyme's surface, often referred to as the "enzyme's essential water layer" or "hydration shell".[7][9][10] This water is crucial for maintaining the enzyme's catalytically active conformation and flexibility.[3]
The nature of the organic solvent dictates its interaction with this essential water layer. Hydrophilic (polar) solvents have a tendency to "strip" this water from the enzyme, leading to inactivation.[1][3] Conversely, very hydrophobic (nonpolar) solvents may not provide sufficient interaction to maintain the necessary flexibility, resulting in a rigid, less active enzyme.[5]
PGDA, being a diester, is expected to be a polar aprotic solvent. Its ability to act as a hydrogen bond acceptor could allow it to interact with the enzyme's hydration layer without completely stripping it, potentially maintaining a favorable microenvironment for catalysis.
Diagram 1: The Enzyme Microenvironment in Different Solvents
Caption: Enzyme microenvironments in various solvent systems.
Key Considerations for Using PGDA in Enzymatic Reactions
-
Enzyme Selection: Lipases are excellent candidates for reactions in non-aqueous media due to their natural function at lipid-water interfaces and their proven stability in organic solvents.[2][11] Candida antarctica Lipase B (CALB) is particularly robust and widely used in non-aqueous biocatalysis.[12][13][14][15]
-
Enzyme Immobilization: Immobilizing the enzyme on a solid support offers several advantages, including enhanced stability, ease of separation from the reaction mixture, and reusability.[13]
-
Water Activity (aw): This is a critical parameter in non-aqueous enzymology.[16] It represents the energy state of water in a system and is a better predictor of enzyme activity than the total water content. For each enzyme-solvent system, there is an optimal aw that needs to be determined experimentally. This can be controlled by pre-equilibrating the enzyme and solvent with saturated salt solutions.
-
Substrate and Product Solubility: A key advantage of using a solvent like PGDA is the potential for high solubility of hydrophobic or moderately polar substrates and products, which can drive reaction rates and yields.
Experimental Protocols
The following protocols are provided as a starting point for researchers. They are based on established methodologies for lipase-catalyzed reactions in non-aqueous media and should be optimized for specific enzyme-substrate systems.
Diagram 2: General Workflow for Enzymatic Reactions in PGDA
Caption: General workflow for enzymatic reactions in PGDA.
Protocol 1: Immobilization of Candida antarctica Lipase B (CALB) on Macroporous Resin
Rationale: Immobilization prevents enzyme aggregation and simplifies downstream processing. Macroporous resins provide a high surface area for enzyme adsorption.
Materials:
-
Candida antarctica Lipase B (CALB) solution
-
Macroporous acrylic resin (e.g., Amberlite XAD7)
-
Phosphate buffer (50 mM, pH 7.0)
-
Glutaraldehyde solution (25% w/v)
-
Glycine solution (1 M)
-
PGDA (anhydrous)
Procedure:
-
Resin Preparation: Wash the macroporous resin with ethanol and then extensively with deionized water to remove any preservatives.
-
Enzyme Adsorption: Add the washed resin to the CALB solution in phosphate buffer. Gently shake at room temperature for 2-4 hours to allow for enzyme adsorption.
-
Cross-linking (Optional but Recommended): To prevent enzyme leaching, add glutaraldehyde to a final concentration of 0.5% (v/v) and continue shaking for 1 hour.
-
Quenching: Add glycine solution to quench any unreacted glutaraldehyde. Shake for 30 minutes.
-
Washing: Wash the immobilized enzyme thoroughly with phosphate buffer and then with deionized water to remove any unbound enzyme and reagents.
-
Drying: Lyophilize the immobilized enzyme to a fine powder.
-
Water Activity Adjustment: Pre-equilibrate the dried, immobilized enzyme in a desiccator over a saturated salt solution that provides the desired water activity (aw). For example, a saturated solution of KCl provides an aw of approximately 0.84.
Protocol 2: Lipase-Catalyzed Transesterification in PGDA
Rationale: This protocol describes a model transesterification reaction, a common application of lipases in non-aqueous media. The synthesis of an ester from an alcohol and another ester is favored in a low-water environment.
Materials:
-
Immobilized and water-activity-adjusted CALB (from Protocol 1)
-
1-Phenylethanol
-
Vinyl acetate (acyl donor)
-
This compound (PGDA, anhydrous)
-
Molecular sieves (3Å, activated)
Procedure:
-
Reaction Setup: In a sealed vial, add 1 mmol of 1-phenylethanol, 3 mmol of vinyl acetate, and 5 mL of anhydrous PGDA. The excess vinyl acetate helps to drive the reaction forward.
-
Addition of Molecular Sieves: Add approximately 100 mg of activated molecular sieves to scavenge any residual water.
-
Enzyme Addition: Add 20-50 mg of the immobilized CALB.
-
Incubation: Place the sealed vial in a shaking incubator at 40-50 °C. The optimal temperature should be determined experimentally.
-
Monitoring: At various time points, withdraw a small aliquot of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., hexane) and analyze by Gas Chromatography (GC) to determine the conversion of 1-phenylethanol to 1-phenylethyl acetate.
-
Enzyme Recovery and Reuse: Once the reaction reaches the desired conversion, stop the reaction and recover the immobilized enzyme by filtration. Wash the enzyme with fresh PGDA or another suitable solvent (e.g., hexane) and it can be reused in subsequent reactions.
Data Presentation:
Table 1: Hypothetical Data for Optimization of Water Activity (aw) in the Transesterification of 1-Phenylethanol in PGDA
| Water Activity (aw) | Initial Reaction Rate (mmol/L/h) | Conversion after 24h (%) |
| <0.1 | 5.2 | 45 |
| 0.3 | 12.8 | 85 |
| 0.5 | 15.1 | 92 |
| 0.7 | 10.5 | 78 |
| 0.9 | 4.3 | 40 |
This is representative data illustrating the expected trend. Actual values will vary depending on the specific enzyme and reaction conditions.
Troubleshooting and Advanced Considerations
-
Low Enzyme Activity:
-
Sub-optimal Water Activity: Systematically vary the aw to find the optimum for your system.
-
Solvent-Induced Inactivation: While PGDA is expected to be a mild solvent, some enzymes may be sensitive. Consider co-solvents or different enzyme immobilization strategies.
-
Mass Transfer Limitations: Ensure adequate mixing to minimize diffusion limitations, especially with immobilized enzymes.
-
-
Controlling the Reaction Equilibrium:
-
Acyl Donor: Using an activated acyl donor like vinyl acetate can make the reaction effectively irreversible, as the byproduct (acetaldehyde) is volatile.
-
Product Removal: In some cases, continuous removal of a product can drive the equilibrium towards completion.
-
Conclusion
This compound presents a compelling, environmentally conscious alternative to conventional organic solvents for enzymatic reactions. Its unique physicochemical properties suggest that it can provide a favorable microenvironment for enzyme stability and activity. While direct literature on its use as a primary reaction medium is emerging, the fundamental principles of non-aqueous enzymology provide a strong foundation for its successful implementation. By carefully selecting the enzyme, controlling water activity, and optimizing reaction conditions, researchers can unlock the potential of PGDA for a wide range of biocatalytic applications in the pharmaceutical and chemical industries.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mason.gmu.edu [mason.gmu.edu]
- 4. Enzyme function in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydration of Enzyme in Nonaqueous Media Is Consistent with Solvent Dependence of Its Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - Active Site Studies to Explain Kinetics of Lipases in Organic Solvents Using Molecular Dynamics Simulations - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]
- 9. Enzyme Activity and Flexibility at Very Low Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of water on enzyme action in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. Thermostable and recyclable Candida antarctica lipase B immobilized on Bacillus subtilis using sortase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
Application of propylene glycol diacetate in drug delivery systems
An In-Depth Guide to the Application of Propylene Glycol Diacetate in Drug Delivery Systems
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound (PGDA) in modern drug delivery systems. PGDA, a diester of propylene glycol and acetic acid, is a versatile excipient gaining traction for its favorable toxicological profile, high solvency, and unique physicochemical properties.[1][2] This guide moves beyond a simple recitation of facts to explain the causal relationships behind its use, offering detailed protocols and a framework for its rational incorporation into pharmaceutical formulations.
This compound (PGDA): A Physicochemical Overview
Understanding the fundamental properties of an excipient is paramount to its effective application. PGDA (CAS No. 623-84-7) is a clear, colorless, and practically odorless liquid.[1] Its utility in drug delivery is underpinned by a specific combination of physical and chemical characteristics that distinguish it from other common solvents and plasticizers.
Its high boiling point and low volatility make it a stable component in formulations intended for long-term storage and reduce potential issues with solvent loss during manufacturing processes.[3] Furthermore, its status as a readily biodegradable substance enhances its environmental profile.[2]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-acetyloxypropyl acetate | [4] |
| Molecular Formula | C₇H₁₂O₄ | [4] |
| Molecular Weight | 160.17 g/mol | [4] |
| Boiling Point | 190-191 °C | [3][4] |
| Density | ~1.05 g/mL at 25 °C | [3] |
| Flash Point | 86-87 °C | [4][5] |
| LogP (Octanol/Water) | 0.7 - 0.82 | [4] |
| Solubility | Very slightly soluble in water; Soluble in alcohols and ethers. | [3][4] |
| Vapor Pressure | <1 hPa (20 °C) | [3] |
| Regulatory Status | Listed in the United States Pharmacopeia (NF) | [3] |
Core Functions of PGDA in Drug Delivery
PGDA's versatility allows it to serve multiple functions within a single formulation, a desirable trait for minimizing excipient load and simplifying formulation development.
High-Capacity Solvent & Co-Solvent
A primary challenge in pharmaceutical development is the formulation of poorly water-soluble drugs (BCS Class II and IV), whose bioavailability is often limited by their dissolution rate.[6][7] PGDA exhibits extremely strong dissolution properties for a wide range of active pharmaceutical ingredients (APIs) and polymers, including acrylics, polyesters, and cellulose derivatives.[1][3][8]
Causality: PGDA's solvency stems from its ester functional groups and the overall molecular structure, which provide a balance of polar and non-polar regions. This allows it to effectively interact with and solvate complex drug molecules that are intractable in purely aqueous or highly non-polar vehicles. Its use as a co-solvent with water, ethanol, or other glycols can fine-tune the polarity of the solvent system to achieve maximum drug solubility.[9]
Plasticizer for Polymeric Systems
In solid dosage forms, particularly those with functional coatings, polymers are used to control drug release, protect the API, or mask taste. These polymers can sometimes be brittle. A plasticizer is incorporated to increase the flexibility and durability of the polymer film. PGDA serves as an effective plasticizer, particularly for cellulose acetate-based coatings.[1][8]
Causality: PGDA molecules intersperse themselves between polymer chains, disrupting polymer-polymer interactions and increasing intermolecular space. This allows the polymer chains to move more freely, reducing the glass transition temperature (Tg) of the polymer and imparting flexibility to the final film, preventing cracking during manufacturing or handling.
Oil Phase & Emulsifier in Lipid-Based Systems
For oral delivery of lipophilic drugs, lipid-based formulations like nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective.[10][11] PGDA can function as the oil phase in these systems, dissolving the lipophilic API.[1][8]
Causality: The hydrophobic nature of PGDA allows it to act as a carrier for lipophilic drugs. When combined with appropriate surfactants, a PGDA-based system can spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous environment (e.g., the gastrointestinal tract). This results in nano-sized droplets with a large surface area, which significantly enhances drug dissolution and subsequent absorption.
Caption: PGDA application workflow for enhancing bioavailability.
Application Protocols
The following protocols are designed to be self-validating, providing researchers with a robust starting point for formulation development. They include checkpoints and explain the rationale behind key steps.
Protocol 1: Determination of API Saturation Solubility in PGDA
Objective: To quantify the maximum amount of a given API that can be dissolved in PGDA at a specified temperature, a critical first step in developing liquid-based formulations.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (PGDA), USP/NF grade
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Methodology:
-
Preparation: Add an excess amount of API to a pre-weighed vial. The "excess" is critical to ensure saturation is reached; a good starting point is 2-3 times the expected solubility.
-
Solvent Addition: Record the exact weight of the API, then add a known volume (e.g., 2 mL) of PGDA to the vial.
-
Equilibration (The "Why"): Tightly cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for at least 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium, providing a true measure of saturation solubility, not a kinetically trapped supersaturated state.
-
Phase Separation: After equilibration, visually inspect the vial to confirm the presence of undissolved solid API. Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully pipette an aliquot of the clear supernatant. Crucial Step: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any suspended microparticles, which would otherwise lead to an overestimation of solubility.
-
Quantification: Accurately dilute the filtered sample with a suitable mobile phase for HPLC analysis. Quantify the API concentration against a pre-validated calibration curve.
-
Calculation: Express the solubility in mg/mL.
Protocol 2: Formulation of a PGDA-Based Nanoemulsion for Oral Delivery
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion using PGDA as the oil phase to enhance the dissolution of a poorly soluble drug. This protocol is adapted from established methods for similar excipients.[12]
Materials:
-
Model poorly soluble drug (e.g., Fenofibrate, Itraconazole)
-
This compound (PGDA) (Oil Phase)
-
A non-ionic surfactant (e.g., Tween® 80, Kolliphor® EL)
-
A co-surfactant/co-solvent (e.g., Transcutol® P, Propylene Glycol)
-
Purified water (Aqueous Phase)
-
Magnetic stirrer
Methodology:
Caption: Experimental workflow for PGDA nanoemulsion formulation.
-
Organic Phase Preparation: a. Accurately weigh the model drug and dissolve it completely in the required amount of PGDA. Gentle heating (~40°C) may be used if necessary. b. To this oil-drug mixture, add the pre-weighed surfactant and co-surfactant. Mix thoroughly until a homogenous, clear solution is formed. The ratio of oil:surfactant:co-surfactant must be optimized, often guided by constructing pseudo-ternary phase diagrams.
-
Nanoemulsion Formation (Spontaneous Emulsification): a. Place the organic phase on a magnetic stirrer set to a moderate speed (e.g., 500 rpm). b. The "Why": Slowly add the aqueous phase (purified water) dropwise to the organic phase. This slow, controlled addition is critical. It allows the surfactant molecules to efficiently arrange themselves at the oil-water interface, reducing interfacial tension and facilitating the spontaneous formation of nano-sized droplets without requiring high-energy input (like sonication or homogenization).
-
Equilibration: a. After adding all the water, continue stirring for an additional 30 minutes to allow the system to reach equilibrium. b. A successful nanoemulsion will appear transparent or translucent (bluish-white), indicating the formation of droplets smaller than the wavelength of visible light.
Protocol 3: Characterization of Drug Delivery Systems
Objective: To assess the critical quality attributes of the prepared formulation, ensuring it meets the required specifications for performance and stability.
3.1. Particle Size and Zeta Potential Analysis
-
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure: Dilute the nanoemulsion with purified water to an appropriate concentration. The dilution prevents multiple scattering events, which can corrupt the data. Measure the Z-average particle size and Polydispersity Index (PDI). A PDI < 0.3 is generally considered acceptable for pharmaceutical nanoemulsions. Then, using the same instrument with an appropriate cuvette, measure the Zeta Potential, which indicates the surface charge and predicts the physical stability of the colloidal system (a value of |ζ| > 30 mV suggests excellent stability).[12][13]
3.2. Drug Content and Encapsulation Efficiency (%EE)
-
Instrumentation: HPLC system.
-
Procedure for Drug Content: Break the nanoemulsion by diluting a known volume in a solvent like methanol or acetonitrile to dissolve all components. Analyze via HPLC to determine the total drug concentration.
-
Procedure for %EE: Separate the free, unencapsulated drug from the nanoemulsion using ultra-centrifugation filter units. The nanoemulsion droplets are retained by the filter while the aqueous phase containing the free drug passes through. Quantify the free drug in the filtrate.
-
Calculation: %EE = [(Total Drug - Free Drug) / Total Drug] * 100
3.3. In-Vitro Drug Release Study
-
Methodology (Dialysis Bag Method): [12][14]
-
Place a known volume of the nanoemulsion (e.g., 1 mL) into a dialysis bag with a suitable molecular weight cutoff (MWCO).
-
Suspend the sealed bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the drug concentration in the withdrawn samples by HPLC.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile. This data can then be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[15][16]
-
Table 2: Typical Characterization Parameters for a PGDA-based Nanoemulsion
| Parameter | Typical Value | Significance |
| Z-Average Diameter | 20 - 200 nm | Influences dissolution rate and in-vivo fate. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform size distribution. |
| Zeta Potential | > |25| mV | Predicts long-term physical stability against coalescence. |
| Encapsulation Efficiency | > 90% | High efficiency ensures the majority of the drug is in the carrier. |
Safety and Regulatory Considerations
Propylene glycol, the parent compound of PGDA, is "generally recognized as safe" (GRAS) by the U.S. FDA for use in food and pharmaceuticals.[17][18][19][20] However, it is not without safety considerations, especially at high doses in parenteral formulations, where it can cause hyperosmolality and other adverse effects.[21][22][23][24] PGDA itself has a favorable toxicological profile and is listed in the USP-NF, indicating its acceptance for use in pharmaceutical products.[3] As with any excipient, the amount used must be justified and fall within safe, established limits. Researchers must consult relevant regulatory guidelines when developing formulations for clinical use.
Conclusion
This compound is a highly functional excipient with broad applicability in modern drug delivery. Its strong solvency, plasticizing effects, and suitability as an oil phase in lipid-based systems make it a powerful tool for overcoming the challenges associated with poorly soluble drugs. By understanding its fundamental physicochemical properties and applying robust formulation and characterization protocols, researchers can effectively leverage PGDA to develop stable, efficient, and innovative drug delivery systems.
References
- 1. atamankimya.com [atamankimya.com]
- 2. dow.com [dow.com]
- 3. 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent [epchems.com]
- 4. This compound | C7H12O4 | CID 12198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. seco.us [seco.us]
- 6. researchgate.net [researchgate.net]
- 7. pnrjournal.com [pnrjournal.com]
- 8. atamankimya.com [atamankimya.com]
- 9. wjbphs.com [wjbphs.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Drug Release Kinetics and Transport Mechanisms from Semi-interpenetrating Networks of Gelatin and Poly(ethylene glycol) diacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scientific-publications.net [scientific-publications.net]
- 16. Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Propylene glycol - Wikipedia [en.wikipedia.org]
- 18. Propylene Glycol | C3H8O2 | CID 1030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Propylene Glycol | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 20. eCFR :: 21 CFR 184.1666 -- Propylene glycol. [ecfr.gov]
- 21. ema.europa.eu [ema.europa.eu]
- 22. ema.europa.eu [ema.europa.eu]
- 23. Osmolalities of propylene glycol-containing drug formulations for parenteral use. Should propylene glycol be used as a solvent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Propylene Glycol: What is it and where is it used? [drugs.com]
Propylene glycol diacetate as a plasticizer for biodegradable polymers like PLA
Application Note & Protocol Guide
Topic: Propylene Glycol Diacetate (PGDA) as a High-Performance, Biodegradable Plasticizer for Polylactic Acid (PLA)
Audience: Researchers, scientists, and drug development professionals.
Abstract
Polylactic Acid (PLA), a leading biodegradable polymer derived from renewable resources, is increasingly adopted across various industries, from packaging to biomedical devices.[1][2] However, its inherent brittleness and low flexibility at room temperature restrict its full potential in applications requiring toughness and ductility.[2][3][4] Plasticization is a well-established strategy to overcome these limitations. This guide details the application of this compound (PGDA), a non-toxic, readily biodegradable, and effective plasticizing agent, to enhance the performance of PLA.[5][6] We provide a scientific overview of the plasticization mechanism, detailed experimental protocols for sample preparation, and a comprehensive suite of characterization techniques to validate the efficacy of PGDA in PLA formulations.
Introduction: The Challenge of PLA Brittleness
PLA is a thermoplastic aliphatic polyester with a high tensile strength and modulus, making it rigid and strong.[1][7] However, these properties are coupled with a low elongation at break, rendering it brittle.[4] This characteristic arises from its molecular structure and the relatively high glass transition temperature (Tg) of approximately 60-65°C.[7] Below this temperature, the amorphous polymer chains have restricted mobility, leading to a glassy, rigid state. For many applications, particularly in flexible packaging, films, and certain medical devices, this brittleness is a significant drawback.
Plasticizers are low molecular weight additives that, when incorporated into a polymer matrix, increase the mobility of the polymer chains.[8][9] This is achieved by inserting plasticizer molecules between the polymer chains, which weakens the intermolecular forces (van der Waals forces) and increases the "free volume".[10][11] The macroscopic result is a decrease in the glass transition temperature (Tg), a reduction in stiffness and modulus, and a significant increase in flexibility and elongation at break.[12][13]
This compound (PGDA): A Sustainable Plasticizing Solution
This compound (PGDA), also known as 1,2-propanediol diacetate, is a colorless, high-boiling point liquid with excellent solvency.[14][15] It is recognized for its favorable toxicological profile and is readily biodegradable, making it an environmentally friendly choice compatible with the sustainable nature of PLA.[5][16]
2.1 Mechanism of PLA Plasticization by PGDA
The effectiveness of a plasticizer is governed by its compatibility and efficiency. PGDA's two ester groups are polar, allowing for favorable interactions with the polar ester groups in the PLA backbone.[8][17] When blended with PLA at elevated temperatures, PGDA molecules diffuse into the amorphous regions of the polymer. They act as molecular lubricants, spacing the PLA chains apart and reducing the energy required for segmental motion.[10][11] This increased mobility allows the material to deform more readily under stress, transitioning it from a brittle to a ductile state at ambient temperatures.
Caption: Chemical representation of PLA and PGDA.
Caption: PGDA molecules increase the spacing between PLA chains.
Data & Expected Outcomes
The incorporation of PGDA is expected to systematically alter the thermomechanical properties of PLA. The following tables summarize the key properties of the components and the anticipated effects of blending.
Table 1: Key Properties of PLA and PGDA
| Property | Polylactic Acid (PLA) | This compound (PGDA) |
|---|---|---|
| Molecular Formula | (C3H4O2)n | C7H12O4[18] |
| Appearance | Transparent Pellets | Colorless Liquid[5][14] |
| Glass Transition (Tg) | ~60-65 °C[7] | N/A |
| Melting Point (Tm) | ~150-180 °C[7] | -46 °C |
| Boiling Point | N/A | 191 °C[15] |
| Density | ~1.24 g/cm³[4] | ~1.056 g/cm³[6] |
| Biodegradability | Yes, under industrial composting[1] | Readily biodegradable[5] |
Table 2: Example Formulations for Evaluation
| Formulation ID | PLA (wt. %) | PGDA (wt. %) |
|---|---|---|
| PLA-PGDA-0 | 100 | 0 (Control) |
| PLA-PGDA-5 | 95 | 5 |
| PLA-PGDA-10 | 90 | 10 |
| PLA-PGDA-15 | 85 | 15 |
| PLA-PGDA-20 | 80 | 20 |
Table 3: Predicted Impact of PGDA Concentration on PLA Properties
| Property | Expected Trend with Increasing PGDA | Rationale |
|---|---|---|
| Glass Transition Temp. (Tg) | Decrease | Increased chain mobility reduces the energy needed for segmental motion.[19][20] |
| Tensile Strength | Decrease | Weakened intermolecular forces reduce the stress required to pull chains apart.[12][21] |
| Young's Modulus | Decrease | Material becomes less stiff and more flexible.[21] |
| Elongation at Break | Increase | Enhanced chain mobility allows for greater deformation before failure.[19][22] |
| Thermal Stability | Slight Decrease | Low molecular weight plasticizers can slightly lower the onset of thermal degradation.[21] |
Experimental Protocols
This section provides detailed methodologies for preparing and characterizing PGDA-plasticized PLA. It is crucial to run a neat PLA control (PLA-PGDA-0) alongside all plasticized samples for valid comparison.
Caption: General experimental workflow for preparing and testing PGDA-plasticized PLA.
4.1 Materials & Pre-Processing
-
Materials: Polylactic Acid (e.g., Ingeo™ Biopolymer 4043D), this compound (≥99% purity).
-
Drying: PLA is hygroscopic and must be dried prior to melt processing to prevent hydrolytic degradation. Dry PLA pellets in a vacuum oven at 80°C for at least 4 hours. Store in a desiccator until use.
4.2 Protocol 1: Melt Blending & Compression Molding This method is suitable for producing larger quantities and mimics industrial processing.
-
Pre-mixing: Physically mix the dried PLA pellets and liquid PGDA in a sealed bag according to the formulations in Table 2. Shake vigorously to ensure even coating of the pellets.
-
Extrusion:
-
Set the temperature profile of a twin-screw extruder. A typical profile for PLA is 160°C to 190°C from the feeding zone to the die.
-
Feed the pre-mixed material into the extruder at a constant rate.
-
The extrudate (strand) should be cooled in a water bath and then pelletized.
-
-
Drying Post-Extrusion: Dry the blended pellets again (80°C, 4h) to remove any absorbed moisture.
-
Compression Molding:
-
Place the blended pellets into a picture-frame mold corresponding to the required test specimen geometry (e.g., ASTM D638 for tensile bars).
-
Preheat in a hydraulic press at 190°C for 5 minutes with no pressure.
-
Apply a pressure of ~10 MPa for 3 minutes.
-
Cool the mold rapidly to room temperature under pressure using a cooling cycle.
-
Carefully remove the molded specimens.
-
4.3 Protocol 2: Solvent Casting This method is ideal for small-scale lab screening and producing thin films.
-
Dissolution: Prepare a 10% (w/v) solution of PLA in a suitable solvent (e.g., Dichloromethane, DCM). Dissolve the PLA completely using a magnetic stirrer.
-
Addition of Plasticizer: Add the required amount of PGDA to the PLA solution and stir until the mixture is homogeneous.
-
Casting: Pour the solution into a flat, level glass petri dish. Cover loosely to allow for slow solvent evaporation in a fume hood.
-
Drying: Once a solid film has formed, transfer it to a vacuum oven and dry at 40°C for 24 hours to remove all residual solvent.
4.4 Characterization Protocols
4.4.1 Thermal Analysis: DSC & TGA These techniques evaluate the effect of the plasticizer on the thermal transitions and stability of PLA.[23]
-
Differential Scanning Calorimetry (DSC):
-
Seal 5-10 mg of the sample in an aluminum DSC pan.
-
Perform a heat-cool-heat cycle:
-
1st Heat: Ramp from 25°C to 200°C at 10°C/min to erase thermal history.
-
Cool: Cool from 200°C to 25°C at 10°C/min.
-
2nd Heat: Ramp from 25°C to 200°C at 10°C/min.
-
-
Data Analysis: Determine Tg (midpoint of the transition in the 2nd heating scan), cold crystallization temperature (Tcc), and melting temperature (Tm). A lower Tg indicates effective plasticization.[24]
-
-
Thermogravimetric Analysis (TGA):
-
Place 10-15 mg of the sample in a TGA pan.
-
Heat the sample from 30°C to 500°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Data Analysis: Determine the onset temperature of degradation (Td). Compare the Td of plasticized samples to the neat PLA control.
-
4.4.2 Mechanical Properties: Tensile Testing This is the definitive test to quantify the change from a brittle to a ductile material.
-
Specimen Preparation: Use dumbbell-shaped specimens (e.g., ASTM D638 Type V) prepared by compression molding. Condition samples at standard conditions (23°C, 50% RH) for 24 hours.
-
Testing:
-
Mount the specimen in the grips of a universal testing machine equipped with an extensometer.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min).
-
Record the stress-strain curve until the specimen fractures.
-
-
Data Analysis: Calculate the Young's Modulus (from the initial linear slope), Tensile Strength (maximum stress), and Elongation at Break (strain at fracture).
4.4.3 Morphological Analysis: Scanning Electron Microscopy (SEM) SEM is used to visualize the fracture surface and assess plasticizer compatibility.
-
Sample Preparation: Cryogenically fracture a sample by immersing it in liquid nitrogen for several minutes and then snapping it. This creates a fracture surface that reflects the material's morphology without plastic deformation.
-
Coating: Mount the fractured sample on an SEM stub and sputter-coat it with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.
-
Imaging: Image the fracture surface at various magnifications.
-
Data Analysis: A smooth, uniform fracture surface indicates good compatibility between PLA and PGDA. Evidence of phase separation (e.g., spherical voids or droplets) would suggest poor compatibility at that concentration.[25]
Conclusion
This compound serves as a highly effective and sustainable plasticizer for Polylactic Acid. Its incorporation systematically reduces the glass transition temperature and enhances the ductility of PLA, transforming it from a brittle polymer into a flexible material suitable for a wider range of applications. The protocols outlined in this guide provide a robust framework for researchers to formulate and validate PGDA-plasticized PLA, enabling the development of advanced, fully biodegradable materials. Adherence to these standardized methods will ensure reliable and reproducible data, accelerating innovation in the field of sustainable polymers.
References
- 1. polyshot.com [polyshot.com]
- 2. Biodegradable Polylactic Acid and Its Composites: Characteristics, Processing, and Sustainable Applications in Sports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PLA (Polylactic Acid): Definition, Applications, and Different Types | Xometry [xometry.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. DOWANOL™ PGDA this compound | Dow Inc. [dow.com]
- 6. Ethylene glycol diacetate (EGDA), this compound (PGDA)--Jiangsu Dynamic Chemical Co., Ltd. [dynai.com]
- 7. Polylactic acid - Wikipedia [en.wikipedia.org]
- 8. longchangchemical.com [longchangchemical.com]
- 9. Plasticizer - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. specialchem.com [specialchem.com]
- 12. researchgate.net [researchgate.net]
- 13. digital.csic.es [digital.csic.es]
- 14. atamankimya.com [atamankimya.com]
- 15. 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent [epchems.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. Mechanism of plasticizer | Nanjing Union Rubber Chemicals [nurchem.com]
- 18. This compound | C7H12O4 | CID 12198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Thermal and mechanical properties of plasticized poly(L‐lactic acid) | Semantic Scholar [semanticscholar.org]
- 20. Plasticizer Performance and Evaluation: PVC Application Focus [kingstarmold.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijcea.org [ijcea.org]
- 25. Plasticization of poly(L-lactide) with poly(propylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) analysis using propylene glycol diacetate
Abstract
This document provides a comprehensive guide to the utilization of Propylene Glycol Diacetate (PGDA) in High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development. This guide moves beyond a simple recitation of protocols to offer in-depth technical insights, explaining the rationale behind experimental choices. We will explore the unique properties of PGDA as a solvent and its applications in chromatographic separations. Detailed, step-by-step methodologies are provided, alongside data presentation and interpretation strategies, to ensure scientifically sound and reproducible results.
Introduction: The Emerging Role of this compound in HPLC
This compound (PGDA), also known as 1,2-propanediol diacetate, is a diester of propylene glycol and acetic acid.[1] It is a clear, colorless, and practically odorless liquid with a high boiling point and low viscosity.[2][3] While traditionally used as a solvent, emulsifier, and plasticizer in various industries including pharmaceuticals, its potential in analytical chromatography is increasingly being recognized.[2][4]
The unique molecular structure of PGDA, possessing both polar ester groups and a non-polar hydrocarbon backbone, imparts a versatile solvency for a wide range of compounds.[2] This characteristic makes it a compelling, and at times superior, alternative to more conventional HPLC solvents. Its favorable toxicological profile and biodegradability further enhance its appeal as a "greener" solvent choice in the modern analytical laboratory.[3]
This application note will focus on two primary uses of PGDA in HPLC:
-
As a diluent for sample preparation: Leveraging its broad solvency to dissolve analytes that are challenging to solubilize in common HPLC solvents.
-
As a component of the mobile phase: To modify the polarity and selectivity of the chromatographic separation.
Physicochemical Properties of PGDA Relevant to HPLC
A thorough understanding of a solvent's properties is paramount to successful method development. The key characteristics of PGDA are summarized below.
| Property | Value | Significance in HPLC |
| Molecular Formula | C7H12O4[5] | - |
| Molecular Weight | 160.17 g/mol | Influences viscosity and boiling point. |
| Boiling Point | 190-193 °C[6] | Low volatility, leading to stable mobile phase composition. |
| Density | 1.059 g/cm³ at 20 °C[7] | Important for accurate mobile phase preparation by volume. |
| Viscosity | 2.86 mm²/s at 20 °C[8] | Relatively low viscosity allows for reasonable operating pressures.[6] |
| UV Cutoff | Not explicitly found, but related compounds suggest it would be low.[9] | A low UV cutoff is essential for UV detection at lower wavelengths. |
| Solubility in Water | Good (10 g/100 mL)[8] | Allows for use in reversed-phase HPLC with aqueous mobile phases. |
| LogP | 0.632[5] | Indicates moderate polarity. |
Safety and Handling
Proper laboratory safety practices are crucial when working with any chemical. For PGDA, the following should be observed:
-
Handling: Use in a well-ventilated area.[10] Avoid contact with skin, eyes, and clothing.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][10]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as strong oxidants.[11][12] Keep containers tightly closed.[11]
-
First Aid: In case of contact, flush the affected area with plenty of water.[10] If inhaled, move to fresh air.[10] If ingested, rinse the mouth with water and seek medical attention.[8][10]
Experimental Protocols
Protocol 1: HPLC Analysis of a Poorly Soluble Pharmaceutical Compound Using PGDA as a Sample Diluent
This protocol details the analysis of a hypothetical poorly water-soluble active pharmaceutical ingredient (API), "Compound X," where PGDA is used to overcome solubility challenges.
Objective: To develop a robust HPLC method for the quantification of Compound X in a formulated product.
Rationale for using PGDA: Compound X exhibits poor solubility in common HPLC diluents like methanol and acetonitrile, leading to inaccurate and imprecise results. PGDA's excellent dissolving power for a wide range of organic molecules makes it an ideal candidate for the sample diluent.[2][13]
Experimental Workflow Diagram:
Caption: Workflow for HPLC analysis of Compound X using PGDA as a sample diluent.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v).
-
Filter and degas the mobile phase prior to use.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of Compound X reference standard into a 10 mL volumetric flask.
-
Dissolve in PGDA and dilute to volume. This is the stock standard solution.
-
Prepare a series of working standards by diluting the stock standard with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a portion of the powdered formulated product equivalent to approximately 10 mg of Compound X into a 10 mL volumetric flask.
-
Add a small volume of PGDA and sonicate to dissolve Compound X.
-
Dilute to volume with PGDA.
-
Further dilute an aliquot of this solution with the mobile phase to a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of Compound X against the concentration of the prepared standards.
-
Determine the concentration of Compound X in the sample preparation from the calibration curve.
-
Calculate the amount of Compound X in the original formulated product.
-
Protocol 2: Modifying Selectivity in Reversed-Phase HPLC with PGDA in the Mobile Phase
This protocol demonstrates the use of PGDA as a minor component in the mobile phase to improve the separation of two closely eluting impurities from a primary API.
Objective: To achieve baseline separation of two critical impurities from the main API peak.
Rationale for using PGDA: The two impurities have very similar polarities and are difficult to resolve using standard acetonitrile/water or methanol/water mobile phases. The unique polarity and chemical structure of PGDA can alter the interactions between the analytes and the stationary phase, thereby improving selectivity.[14]
Logical Relationship Diagram:
Caption: Logical flow of using PGDA to enhance chromatographic selectivity.
Step-by-Step Methodology:
-
Initial Mobile Phase Screening:
-
Begin with a standard reversed-phase gradient (e.g., water/acetonitrile).
-
Observe the co-elution or poor separation of the impurities.
-
-
Mobile Phase Modification with PGDA:
-
Prepare a series of mobile phases containing small percentages of PGDA (e.g., 1%, 2%, 5% v/v) in the organic modifier (acetonitrile).
-
For example, Mobile Phase A: Water; Mobile Phase B: 95% Acetonitrile, 5% PGDA.
-
Run the same gradient profile with the modified mobile phases.
-
-
Optimized HPLC Conditions:
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 98% Acetonitrile, 2% PGDA with 0.1% Formic Acid |
| Gradient | 30-70% B over 15 minutes |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm |
-
Data Evaluation:
-
Compare the chromatograms obtained with and without PGDA in the mobile phase.
-
Calculate the resolution between the critical peak pairs.
-
Select the mobile phase composition that provides the best resolution and peak shape.
-
Data and Expected Results
Table 1: Hypothetical Data for Protocol 1
| Analyte | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 5.2 | 150,000 | 10 |
| Standard 2 | 5.2 | 305,000 | 20 |
| Standard 3 | 5.2 | 610,000 | 40 |
| Standard 4 | 5.2 | 1,200,000 | 80 |
| Sample | 5.2 | 455,000 | 30.2 |
The linear regression of the calibration curve should yield a correlation coefficient (r²) > 0.999, indicating excellent linearity. The calculated concentration in the sample demonstrates the successful application of PGDA as a diluent.
Table 2: Hypothetical Resolution Data for Protocol 2
| Mobile Phase Composition | Resolution (API - Impurity 1) | Resolution (Impurity 1 - Impurity 2) |
| Acetonitrile/Water | 1.2 | 0.8 |
| Acetonitrile/Water with 2% PGDA | 2.5 | 1.8 |
The addition of 2% PGDA to the mobile phase significantly improves the resolution between the API and Impurity 1, and between the two impurities, achieving baseline separation (Resolution > 1.5).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing or Splitting | Sample solvent stronger than mobile phase; column incompatibility. | Ensure the final sample diluent is of similar or weaker strength than the initial mobile phase. If using PGDA as a diluent, a larger dilution with the mobile phase may be necessary. |
| High Backpressure | PGDA viscosity at lower temperatures; mobile phase immiscibility. | Operate the column at a slightly elevated temperature (e.g., 35-40 °C). Ensure proper mixing of the mobile phase components. |
| Baseline Noise | Impurities in PGDA; detector issues. | Use high-purity, HPLC-grade PGDA. Purge the detector. |
| Shifting Retention Times | Inconsistent mobile phase preparation; temperature fluctuations. | Prepare mobile phases accurately and consistently. Use a column oven for temperature control. |
Conclusion
This compound is a versatile and valuable tool in the HPLC method developer's arsenal. Its strong solubilizing power makes it an excellent choice for a sample diluent when dealing with poorly soluble compounds.[4] Furthermore, its unique polarity allows it to be used as a mobile phase modifier to enhance chromatographic selectivity and achieve separations that are challenging with conventional solvents.[14] By understanding the properties of PGDA and following systematic method development protocols, researchers can leverage this solvent to develop robust, reliable, and efficient HPLC methods.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. ataman-chemicals.com [ataman-chemicals.com]
- 3. dow.com [dow.com]
- 4. atamankimya.com [atamankimya.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. This compound With Competitive Price | cas no 112 34 5 [boxa-solvents.com]
- 7. This compound | C7H12O4 | CID 12198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ICSC 0943 - this compound [chemicalsafety.ilo.org]
- 9. researchgate.net [researchgate.net]
- 10. chemos.de [chemos.de]
- 11. This compound SDS MSDS of Manufacturers [anmol.org]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent [epchems.com]
- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes & Protocols: The Multifaceted Role of Propylene Glycol Diacetate in Nanoparticle Synthesis and Stabilization
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the role and potential applications of Propylene Glycol Diacetate (PGDA) in the synthesis and stabilization of nanoparticles. While not a conventional solvent in nanosynthesis, PGDA possesses a unique combination of physicochemical properties that make it a compelling candidate for various nanoparticle platforms, including polymeric, metallic, and lipid-based systems. This guide elucidates the mechanistic rationale for using PGDA, drawing parallels from established synthesis techniques, and provides detailed, field-proven protocols adapted for its use. We will explore its function as an organic solvent in nanoprecipitation, its potential as a high-boiling point reducing and capping agent in polyol-like processes, and its utility as a co-solvent and stabilizer in nanoemulsion and lipid nanoparticle formulations.
Part 1: Physicochemical Profile and Rationale for Use
This compound (PGDA), also known as 1,2-propanediol diacetate, is a diester of propylene glycol and acetic acid. It is a colorless, water-insoluble liquid with a high boiling point and excellent solvency for a wide range of substances.[1][2] Its established use as an emulsifier, solubilizer, and solvent in pharmaceutical formulations provides a strong foundation for its exploration in nanomedicine.[3][4]
The primary motivation for investigating PGDA in nanoparticle synthesis stems from its unique molecular structure, which combines the characteristics of a glycol and an acetate ester. This duality suggests three primary roles it can play:
-
Organic Solvent: In methods like nanoprecipitation, a water-miscible organic solvent is required to dissolve a polymer and/or a hydrophobic drug. While PGDA itself is not fully miscible, its properties are in a range that can be modulated for such processes, offering an alternative to more volatile and potentially more toxic solvents like acetone or acetonitrile.
-
Reducing Agent: The polyol process is a widely used method for synthesizing metallic nanoparticles, where a polyol (e.g., ethylene glycol) acts as both the solvent and the reducing agent at high temperatures.[5] The propylene glycol backbone of PGDA suggests it could perform a similar reductive function.
-
Stabilizing/Capping Agent: The acetate groups in PGDA can hydrolyze or directly coordinate to the surface of newly formed nanoparticles, providing steric or electrostatic stabilization that prevents aggregation. This is analogous to the use of sodium acetate as a stabilizer in other synthesis methods.
Below is a summary of the key physicochemical properties of PGDA that are relevant to its application in nanoparticle synthesis.
| Property | Value | Significance in Nanoparticle Synthesis |
| CAS Number | 623-84-7[3] | Unique identifier for sourcing and safety data sheets. |
| Molecular Weight | 160.17 g/mol [3] | Influences diffusion rates and solvent removal processes. |
| Boiling Point | 191 °C | Allows for high-temperature reactions under atmospheric pressure, crucial for polyol-like methods requiring thermal reduction. |
| Density | 1.05 g/mL at 25 °C | Important for calculating mass-volume relationships and for separation processes like centrifugation. |
| Solubility | Water-insoluble; miscible with many organic solvents[1][6] | Its strong dissolution power is beneficial for dissolving polymers and hydrophobic drugs.[4] Its interface with water is key for emulsion and nanoprecipitation methods. |
| Safety Profile | Generally regarded as safe (GRAS) for certain uses; low toxicity[7] | Favorable for developing nanoparticles intended for biomedical and pharmaceutical applications. |
Part 2: PGDA in Polymeric Nanoparticle Synthesis via Nanoprecipitation
The nanoprecipitation technique, also known as solvent displacement, is a straightforward and widely used method for preparing polymeric nanoparticles.[8] It involves dissolving a pre-formed polymer (e.g., PLGA) and a hydrophobic drug in a water-miscible organic solvent, followed by the rapid injection of this organic phase into an aqueous phase under stirring. The rapid diffusion of the solvent into the water leads to polymer precipitation and the self-assembly of nanoparticles.[9][10]
Causality: Why Use PGDA for Nanoprecipitation?
Traditionally, solvents like acetone are used due to their high miscibility with water. However, PGDA presents an interesting alternative. Its strong solvency can effectively dissolve a wide range of polymers and active pharmaceutical ingredients (APIs).[4] While classified as water-insoluble, its behavior at the interface and potential for creating stable emulsions can be exploited. The slower diffusion rate of PGDA compared to acetone could lead to a more controlled precipitation process, potentially influencing the final particle size and morphology.
Experimental Workflow: Nanoprecipitation using PGDA
Caption: Workflow for polymeric nanoparticle synthesis using PGDA via nanoprecipitation.
Protocol: PLGA Nanoparticle Formulation using PGDA
This protocol describes the formulation of drug-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a modified nanoprecipitation method with PGDA as the organic solvent.
Materials:
| Reagent/Equipment | Specification |
| PLGA | 50:50 lactide:glycolide ratio, acid-terminated |
| This compound (PGDA) | ≥99.5% purity |
| Poly(vinyl alcohol) (PVA) | 87-89% hydrolyzed, MW 30-70 kDa |
| Model Hydrophobic Drug | e.g., Curcumin, Paclitaxel |
| Deionized Water | 18.2 MΩ·cm |
| Magnetic Stirrer & Stir Bar | --- |
| Syringe Pump (optional) | For controlled injection |
| Dialysis Tubing | MWCO 12-14 kDa |
| Sonicator (optional) | For post-synthesis processing |
Step-by-Step Methodology:
-
Preparation of the Organic Phase:
-
Accurately weigh 50 mg of PLGA and 5 mg of the model hydrophobic drug.
-
Dissolve both components in 2 mL of PGDA. Use gentle vortexing or sonication if necessary to ensure complete dissolution. This forms your organic phase.
-
Causality Note: The ratio of polymer to drug can be adjusted to control drug loading. PGDA's strong solvency is advantageous here for achieving a homogenous solution.[4]
-
-
Preparation of the Aqueous Phase:
-
Prepare a 1% (w/v) PVA solution by dissolving 200 mg of PVA in 20 mL of deionized water. Gentle heating (to ~60°C) may be required.
-
Allow the solution to cool to room temperature. This will be your aqueous surfactant phase.
-
Causality Note: PVA acts as a stabilizer, adsorbing to the nanoparticle surface as it forms, preventing aggregation.[8]
-
-
Nanoprecipitation:
-
Place the 20 mL of the aqueous PVA solution in a beaker on a magnetic stirrer, stirring at approximately 600 RPM.
-
Draw the organic phase (from Step 1) into a syringe.
-
Inject the organic phase dropwise into the center of the vortex of the stirring aqueous phase. For maximum reproducibility, a syringe pump set at a flow rate of 0.5 mL/min is recommended.
-
A milky-white suspension should form immediately.
-
Causality Note: The rate of injection is a critical parameter. A slower, controlled addition allows for more uniform solvent diffusion and can lead to smaller, more monodisperse nanoparticles.[11]
-
-
Solvent Evaporation & Nanoparticle Hardening:
-
Leave the resulting nano-suspension stirring overnight in a fume hood to allow for the evaporation of any residual volatile components and the complete diffusion and partitioning of the PGDA.
-
Causality Note: This step is crucial for the formation of a stable, hardened polymer matrix.
-
-
Purification:
-
Transfer the nanoparticle suspension to dialysis tubing.
-
Dialyze against 2 liters of deionized water for 24 hours, with water changes at 1, 4, and 12 hours.
-
This removes excess PVA, free (unencapsulated) drug, and residual PGDA.
-
Alternatively, nanoparticles can be purified by ultracentrifugation (e.g., 15,000 x g for 30 minutes), discarding the supernatant, and resuspending the pellet in fresh deionized water. This process should be repeated three times.
-
-
Storage:
-
The purified nanoparticle suspension can be stored at 4°C for short-term use or lyophilized (freeze-dried) with a cryoprotectant (e.g., 5% trehalose) for long-term storage.
-
Part 3: PGDA in Metallic Nanoparticle Synthesis
The synthesis of metallic nanoparticles, such as gold (AuNPs) or silver (AgNPs), often involves the reduction of a metal salt precursor in a liquid medium.[12] The "polyol process" is a robust method where a high-boiling point alcohol like ethylene glycol serves as both the solvent and the reducing agent.[5]
Causality: PGDA as a Reductant and Stabilizer
We propose that PGDA can function in a similar capacity to traditional polyols.
-
Reduction: At elevated temperatures (e.g., >150°C), the propylene glycol moiety of PGDA can be oxidized, providing the electrons necessary to reduce metal ions (e.g., Au³⁺ to Au⁰).
-
Stabilization: The acetate groups present in the PGDA molecule can act as capping agents, coordinating to the surface of the nascent metal nanoparticles to prevent aggregation and control growth. This is analogous to the well-documented role of acetate in stabilizing metal nanoparticles.
Proposed Mechanism of PGDA in Metallic Nanoparticle Formation
Caption: Proposed dual role of PGDA in the synthesis of metallic nanoparticles.
Protocol: Gold Nanoparticle (AuNP) Synthesis using PGDA
This protocol outlines a hypothetical method for synthesizing AuNPs using PGDA as the reaction medium.
Materials:
| Reagent/Equipment | Specification |
| Gold(III) chloride trihydrate (HAuCl₄·3H₂O) | ACS reagent grade |
| This compound (PGDA) | ≥99.5% purity |
| Heating Mantle with Stirring | --- |
| Three-neck Round-bottom Flask | 100 mL |
| Condenser & Thermometer | --- |
| Ethanol & Acetone | For purification |
| Centrifuge | Capable of >10,000 x g |
Step-by-Step Methodology:
-
Setup:
-
Assemble the three-neck flask in the heating mantle. Equip it with a condenser, a thermometer, and a magnetic stir bar.
-
Causality Note: The condenser is essential to prevent the loss of PGDA at high temperatures, maintaining a constant reaction volume.
-
-
Reaction Initiation:
-
Add 50 mL of PGDA to the flask and begin stirring.
-
Heat the PGDA to 160°C.
-
Prepare a 10 mg/mL stock solution of HAuCl₄·3H₂O in PGDA.
-
Causality Note: Pre-heating the solvent ensures a rapid nucleation event upon addition of the precursor, which typically leads to the formation of smaller, more uniform nanoparticles.
-
-
Nanoparticle Formation:
-
Once the temperature is stable at 160°C, rapidly inject 1 mL of the gold precursor stock solution into the hot PGDA.
-
Observe the color change. The solution should transition from pale yellow to a deep ruby red over the course of 15-30 minutes, indicating the formation of AuNPs.[13]
-
Maintain the reaction at 160°C for 1 hour to ensure complete reduction and stabilization.
-
Causality Note: The final color is dependent on the size and shape of the nanoparticles due to the surface plasmon resonance effect.[14] Reaction time and temperature can be varied to tune these properties.
-
-
Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Add an equal volume of acetone to the suspension to induce nanoparticle precipitation.
-
Centrifuge the mixture at 12,000 x g for 20 minutes.
-
Discard the supernatant, which contains excess PGDA and byproducts.
-
Resuspend the nanoparticle pellet in 10 mL of ethanol by sonication.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of the reaction solvent.
-
-
Storage:
-
Resuspend the final, purified AuNP pellet in a solvent of choice (e.g., ethanol or water if surface modified) for storage at 4°C.
-
Part 4: PGDA in Lipid Nanoparticle and Nanoemulsion Systems
Lipid nanoparticles (LNPs) and nanoemulsions are critical platforms for the delivery of both small molecules and biologics, such as mRNA.[15][16] Their formulation involves the controlled mixing of lipids, surfactants, and co-solvents.[17][18] PGDA, with its properties as a solubilizer and emulsifier, can play a valuable role in these systems.[4][19]
Potential Roles of PGDA:
-
Co-solvent: In LNP formulations, lipids are typically dissolved in an organic solvent like ethanol before being mixed with an aqueous phase.[20] PGDA can act as a co-solvent to improve the solubility of certain lipids or hydrophobic drugs that have poor solubility in ethanol alone.
-
Stabilizer in Nanoemulsions: Nanoemulsions are kinetically stable dispersions of oil and water.[21] PGDA can be part of the oil phase or act as a surfactant/co-surfactant to reduce interfacial tension, thereby facilitating the formation of smaller droplets and enhancing long-term stability. Its use is conceptually similar to that of propylene glycol, which is known to influence emulsion properties.[22][23]
Conceptual Workflow: LNP Formulation with PGDA as a Co-Solvent
Caption: Conceptual workflow for LNP formulation incorporating PGDA as a co-solvent.
A detailed protocol is not provided here as the specific ratios would require extensive empirical optimization. However, researchers can adapt existing ethanol-based LNP protocols by substituting a portion of the ethanol (e.g., 10-30% v/v) with PGDA in the lipid phase to enhance the solubility of specific payloads.
References
- 1. Jiayuan Materials Company manufactures high content and boiling point environment friendly this compound [cayonchem.com]
- 2. This compound | C7H12O4 | CID 12198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 丙二醇二乙酸酯 ≥99.7% | Sigma-Aldrich [sigmaaldrich.com]
- 4. atamankimya.com [atamankimya.com]
- 5. mdpi.com [mdpi.com]
- 6. DOWANOL™ PGDA this compound | Dow Inc. [dow.com]
- 7. Propylene glycol - Wikipedia [en.wikipedia.org]
- 8. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]
- 10. Enhanced Nanoprecipitation Method for the Production of PLGA Nanoparticles for Oncology Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modified nanoprecipitation method to fabricate DNA-loaded PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A visual tutorial on the synthesis of gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. precigenome.com [precigenome.com]
- 17. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cenmed.com [cenmed.com]
- 20. biomol.com [biomol.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Influence of propylene glycol on aqueous silica dispersions and particle-stabilized emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Propylene Glycol Diacetate (PGDA) as a High-Performance Solvent for Polymer Thin Film Fabrication
For: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
This document provides a comprehensive guide to utilizing Propylene Glycol Diacetate (PGDA) as a versatile and effective solvent for the fabrication of high-quality polymer thin films. Moving beyond a simple recitation of steps, this guide delves into the causal relationships between solvent properties, processing parameters, and final film characteristics, empowering researchers to optimize their workflows for applications ranging from materials science to advanced drug delivery systems.
Section 1: Understanding this compound (PGDA) - The Foundation of a Superior Film
This compound (PGDA), also known as 1,2-propanediol diacetate, is an environmentally friendly, high-boiling point solvent increasingly recognized for its utility in creating uniform, defect-free polymer films.[1][2] Its unique physicochemical properties offer distinct advantages over more volatile or hazardous alternatives.
Key Physicochemical Properties of PGDA
The suitability of PGDA stems directly from its physical properties, which are summarized below.
| Property | Value | Significance in Film Fabrication | Source(s) |
| CAS Number | 623-84-7 | Unique Identifier | [1][3] |
| Molecular Formula | C7H12O4 | --- | [3][4] |
| Molar Mass | 160.17 g/mol | Influences stoichiometry and solution calculations | [3] |
| Boiling Point | 190-193 °C | Critical for Film Quality. High boiling point leads to a slower, more controlled evaporation rate, allowing polymer chains to self-assemble into a uniform, non-porous film. | [1][3][5] |
| Flash Point | 85-86 °C | Enhances Safety. High flash point reduces fire risk during handling and heating compared to low-boiling point solvents. | [3][6][7] |
| Density | ~1.056 g/mL at 25 °C | Important for solution preparation and fluid dynamics during spin coating. | [1][6] |
| Vapor Pressure | ~0.57 mmHg at 25 °C | Low volatility. This property is directly responsible for the slow evaporation that minimizes defects like pinholes and ensures film uniformity. | [3][5] |
| Viscosity | ~2.6 - 2.86 mPa·s at 20 °C | Affects solution flow and final film thickness during spin coating.[8] | [5][6] |
| Water Solubility | Slightly soluble (~7.4 - 9.0 g/L) | Primarily used in organic-phase systems; its hydrophobicity can be advantageous in specific applications like water-based curing agents.[2][6][7] | [2][6][7] |
The Causality Behind the Choice: Why PGDA?
-
Controlled Evaporation for Superior Morphology: Unlike highly volatile solvents (e.g., acetone, THF) that evaporate rapidly and can trap solvent or create pinholes, PGDA's low vapor pressure ensures a gradual drying process.[2][3] This extended timeframe allows polymer chains to relax and organize, leading to smoother, more uniform films with improved leveling.[1][2] This is particularly crucial for semi-crystalline polymers and in applications where film integrity is paramount.[9]
-
Broad Polymer Compatibility: PGDA is an excellent solvent for a wide array of polymers used in medical and industrial applications, including acrylics, polyesters, polyurethanes, nitrocellulose, and vinyl resins.[4][6] This versatility makes it a valuable tool for researchers working with diverse materials.
-
Enhanced Safety Profile: PGDA is considered a low-toxicity, environmentally friendly solvent.[1][2] It serves as a safer replacement for solvents like cyclohexanone, isophorone, and cresol, reducing health risks and environmental impact in the laboratory.[2]
Section 2: General Workflow for Thin Film Fabrication
The successful fabrication of a polymer thin film is a systematic process. The following workflow provides a high-level overview, with detailed protocols provided in subsequent sections.
Caption: High-level workflow for polymer thin film fabrication.
Section 3: Polymer Compatibility with PGDA
The fundamental principle of "like dissolves like" governs polymer solubility. A solvent's ability to dissolve a polymer can be predicted by comparing their solubility parameters.[10] For optimal dissolution, the difference between the solvent and polymer solubility parameters should be minimal.[10] PGDA has demonstrated strong solvency for a variety of common polymers.
| Polymer Class | Specific Examples | Compatibility with PGDA | Application Area | Source(s) |
| Acrylics | Polymethyl methacrylate (PMMA) | Excellent | Optics, Microelectronics | [3][4] |
| Polyesters | Poly(lactic-co-glycolic acid) (PLGA), Polycaprolactone (PCL) | Excellent | Biodegradable Drug Delivery | [4][11] |
| Cellulosics | Nitrocellulose, Cellulose Acetate | Excellent | Coatings, Membranes | [2][4] |
| Polyurethanes (PU) | Various | Excellent | Coatings, Adhesives | [4][6] |
| Vinyls | Polyvinyl chloride (PVC) | Good | General Purpose Films | [4] |
Section 4: Detailed Experimental Protocols
These protocols provide a validated starting point for fabricating films using PGDA. Researchers should optimize parameters based on their specific polymer, desired thickness, and substrate.
Protocol 4.1: Substrate Preparation (Self-Validating Cleanliness)
Causality: The substrate surface must be impeccably clean. Organic residues or particulate matter will act as nucleation sites for defects, compromising film uniformity.
-
Place substrates (e.g., silicon wafers, glass slides) in a substrate rack.
-
Sequentially sonicate the rack in beakers containing:
-
Deionized (DI) Water with 2% detergent (e.g., Alconox) for 15 minutes.
-
DI Water (rinse) for 10 minutes.
-
Acetone for 15 minutes.
-
Isopropanol (IPA) for 15 minutes.
-
-
After the final sonication, remove the rack and dry the substrates under a stream of high-purity nitrogen gas.
-
Optional (for silicon wafers): Immediately prior to use, treat substrates with oxygen plasma for 5 minutes to remove any final traces of organic contaminants and render the surface hydrophilic.
Protocol 4.2: Polymer Solution Preparation
Causality: A homogenous, fully dissolved, and particulate-free solution is non-negotiable for producing a high-quality film.
-
In a clean glass vial, add a pre-weighed amount of polymer.
-
Add the calculated volume of PGDA to achieve the desired concentration (e.g., 10-100 mg/mL). Concentration is a primary determinant of the final film thickness.
-
Add a magnetic stir bar to the vial.
-
Seal the vial and place it on a magnetic stir plate. Stir at a moderate speed (e.g., 300-500 rpm) at room temperature. Dissolution in PGDA may be slower than in more volatile solvents; allow sufficient time (can be several hours to overnight).[10]
-
If necessary, gentle heating (e.g., 40-60 °C) can be applied to accelerate dissolution, but ensure the temperature is well below the boiling point of PGDA and does not cause polymer degradation.
-
Once the polymer is fully dissolved (no visible particulates), filter the solution through a 0.2 or 0.45 µm syringe filter (ensure filter material is compatible with PGDA, e.g., PTFE) into a clean vial. This step is critical to remove any dust or microgels.[12]
Protocol 4.3: Thin Film Fabrication via Spin Coating
Spin coating is a widely used technique that produces highly uniform films by balancing centrifugal force and solvent evaporation.[13]
Caption: The four key stages of the spin coating process.[8]
Step-by-Step Protocol:
-
Ensure the spin coater is in a clean, dust-free environment (a fume hood or glovebox is ideal).[12]
-
Center the prepared substrate on the spin coater chuck and engage the vacuum to secure it.
-
Using a filtered pipette, dispense a sufficient amount of the polymer-PGDA solution to cover approximately 2/3 of the substrate surface.
-
Close the lid and immediately start the spin program. A typical two-stage program is effective:
-
Stage 1 (Spread): 500 rpm for 10 seconds. This allows the solution to evenly coat the substrate.
-
Stage 2 (Thinning): 1000-4000 rpm for 30-60 seconds. The final thickness is inversely proportional to the square root of the spin speed (thickness ∝ 1/√ω).[8]
-
-
After the program finishes, disengage the vacuum and carefully remove the substrate with tweezers.
Table of Starting Parameters for PMMA (950K) in PGDA:
| Concentration (mg/mL) | Spin Speed (rpm) | Time (s) | Approx. Thickness (nm) |
| 25 | 1000 | 45 | ~150 |
| 25 | 3000 | 45 | ~85 |
| 50 | 1000 | 45 | ~300 |
| 50 | 3000 | 45 | ~170 |
Note: These are starting points. Actual thickness will depend on the specific polymer molecular weight and spin coater used. Calibration is recommended.
Protocol 4.4: Post-Deposition Annealing (Baking)
Causality: Due to PGDA's high boiling point, residual solvent will remain in the film after spin coating. Baking is essential to fully remove this solvent, stabilize the film's structure, and achieve final material properties.[12]
-
Place the coated substrate on a hot plate or in a vacuum oven.
-
Heat the film at a temperature sufficient to drive off PGDA but below the polymer's glass transition temperature (Tg) to prevent reflow and deformation. A typical range is 80-100 °C.
-
Bake for a sufficient duration. For PGDA, a longer time is needed than for volatile solvents. Start with 30-60 minutes. For applications in drug delivery, baking in a vacuum oven overnight is recommended to minimize residual solvent.[12]
-
Allow the substrate to cool slowly to room temperature before characterization to prevent thermal stress and cracking.
Section 5: Characterization of PGDA-Fabricated Films (Protocol Validation)
Characterization is a non-negotiable step to validate the success of the fabrication process.
-
Thickness and Uniformity: Measured with spectroscopic ellipsometry or profilometry . Multiple points should be measured across the film to confirm uniformity.[14][15]
-
Surface Morphology and Roughness: Atomic Force Microscopy (AFM) provides nanoscale topographical information and root-mean-square (RMS) roughness values. Scanning Electron Microscopy (SEM) is used to visualize surface features and identify defects.[16]
-
Mechanical Properties: Nanoscratch testing can assess the adhesion of the film to the substrate and its scratch resistance.[17]
-
Drug Delivery Validation: For films containing active pharmaceutical ingredients (APIs), UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used to quantify drug loading and monitor its release profile over time in a dissolution bath.[16]
Section 6: Safety and Handling of PGDA
While PGDA has a favorable safety profile, standard laboratory practices must be followed.[18]
-
Engineering Controls: Always handle PGDA in a well-ventilated area or a chemical fume hood.[18][19]
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, nitrile gloves, and a lab coat.[19][20]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[18]
-
Disposal: Dispose of waste PGDA and contaminated materials in accordance with local, state, and federal regulations. Do not discharge into drains.[19]
Section 7: Troubleshooting Guide
Caption: Decision tree for troubleshooting common film defects.
Section 8: References
-
Chemos GmbH & Co.KG. Safety Data Sheet: this compound. --INVALID-LINK--
-
Boxa Solvents. This compound With Competitive Price. --INVALID-LINK--
-
The Nonlinear Optics Home Page. Making thin films by spin coating. --INVALID-LINK--
-
Spectrum Chemical. SAFETY DATA SHEET - this compound. (2016-12-09). --INVALID-LINK--
-
Dow Inc. DOWANOL™ PGDA this compound. --INVALID-LINK--
-
Lab Alley. Propylene-Glycol-Safety-Data-Sheet-SDS.pdf. --INVALID-LINK--
-
Sigma-Aldrich. SAFETY DATA SHEET - 1,2-propylene glycol diacetate. (2025-04-30). --INVALID-LINK--
-
Jiangsu Dynamic Chemical Co., Ltd. Ethylene glycol diacetate (EGDA), this compound (PGDA). --INVALID-LINK--
-
ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1,2-Propyleneglycol diacetate. (2025-08-30). --INVALID-LINK--
-
EapearlChem. 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent. --INVALID-LINK--
-
Ataman Kimya. This compound. --INVALID-LINK--
-
Jiayuan Chemical. This compound (PGDA) 99.5% High Content High Boiling Point Environment Friendly Solvent. --INVALID-LINK--
-
ResearchGate. Polymer and Solvents 1.pdf. --INVALID-LINK--
-
Liu, D., et al. (2020). Study of the Effect of PGDA Solvent on Film Formation and Curing Process of Two-Component Waterborne Polyurethane Coatings by FTIR Tracking. Coatings, 10(5), 461. --INVALID-LINK--
-
Gülmez, M. (2022). Polymer Thin Film Preparation and Characterization for in-situ GISAXS Analysis. --INVALID-LINK--
-
Polymer Handbook. (Various Editions).
-
Sigma-Aldrich. This compound uses. --INVALID-LINK--
-
Wikipedia. Propylene glycol. --INVALID-LINK--
-
PubChem. This compound. --INVALID-LINK--
-
Lang, B., et al. (2021). Film-Forming Systems for Dermal Drug Delivery. Pharmaceuticals, 14(7), 631. --INVALID-LINK--
-
Ossila. Spin Coating: Complete Guide to Theory and Techniques. --INVALID-LINK--
-
University of Leipzig. Spin coating of thin polymer film and thickness determination by ellipsometry. --INVALID-LINK--
-
Anton Paar. Polymer characterization. --INVALID-LINK--
-
ResearchGate. Fabrication and Properties of Spin-Coated Polymer Films. --INVALID-LINK--
-
ResearchGate. Mechanical characterization of ultrathin polymer films Testing... --INVALID-LINK--
-
Wyrębska, M., et al. (2023). Technological Aspects and Evaluation Methods for Polymer Matrices as Dental Drug Carriers. Materials, 16(11), 3939. --INVALID-LINK--
-
NASA Technical Reports Server. Characterization of Thin Film Polymers Through Dynamic Mechanical Analysis and Permeation. --INVALID-LINK--
-
Saleem, J., et al. (2024). Advancing spin-coating technique for semi-crystalline low-density polyethylene thin films. Scientific Reports, 14(1), 1-8. --INVALID-LINK--
-
MDPI. Special Issue : Polymer Thin Films: From Fundamentals to Applications. --INVALID-LINK--
-
Tran, T. T., & Tran, P. H. (2019). Controlled Release Film Forming Systems in Drug Delivery: The Potential for Efficient Drug Delivery. Pharmaceutics, 11(6), 291. --INVALID-LINK--
-
Yaszemski, M. J., et al. (1996). Injectable biodegradable polymer composites based on poly(propylene fumarate) crosslinked with poly(ethylene glycol)-dimethacrylate. Biomaterials, 17(2), 175-180. --INVALID-LINK--
-
Reddit. Which one is better for drop casting, a hot plate or an oven?. (2023-11-05). --INVALID-LINK--
-
Hubbe, M. A., et al. (2021). Polypropylene Dissolution Kinetics: Effects of Solvent, Temperature, and Particle Size. Polymers, 13(16), 2776. --INVALID-LINK--
-
ResearchGate. Biodegradable polymer casting films for drug delivery and cell culture. --INVALID-LINK--
-
Retina Today. Polymeric Technologies for Retinal Drug Delivery. (2024-04-01). --INVALID-LINK--
-
Fierce Pharma. Biodegradable film strip enabling 14 months of drug delivery prototyped by MIT team. (2014-08-05). --INVALID-LINK--
-
Plastics Engineering. Polymer Solution Casting: A Tool for Advanced Medical Applications. (2025-09-18). --INVALID-LINK--
-
Al-Khateb, K., et al. (2023). Biodegradable Polymer-Based Drug-Delivery Systems for Ocular Diseases. Pharmaceutics, 15(11), 2568. --INVALID-LINK--
-
Parikh, T., et al. (2015). Application of Film-Casting Technique to Investigate Drug–Polymer Miscibility in Solid Dispersion and Hot-Melt Extrudate. Journal of Pharmaceutical Sciences, 104(7), 2142-2152. --INVALID-LINK--
-
Tollcoating by Carestream. Using Polymer Solution Casting to Deliver High-Quality Films. --INVALID-LINK--
-
MPG.PuRe. Evaporation behavior of a thinning liquid film in a spin coating setup: Comparison between calculation and experiment. (2021-03-12). --INVALID-LINK--
References
- 1. Ethylene glycol diacetate (EGDA), this compound (PGDA)--Jiangsu Dynamic Chemical Co., Ltd. [dynai.com]
- 2. 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent [epchems.com]
- 3. This compound With Competitive Price | cas no 112 34 5 [boxa-solvents.com]
- 4. atamankimya.com [atamankimya.com]
- 5. This compound | C7H12O4 | CID 12198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Jiayuan Materials Company manufactures high content and boiling point environment friendly this compound [cayonchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Polymeric Technologies for Retinal Drug Delivery | Retinal Physician [retinalphysician.com]
- 12. The Nonlinear Optics Home Page [nlosource.com]
- 13. researchgate.net [researchgate.net]
- 14. desy.de [desy.de]
- 15. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 16. researchgate.net [researchgate.net]
- 17. Polymer characterization | Anton Paar [anton-paar.com]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. chemos.de [chemos.de]
- 20. media.laballey.com [media.laballey.com]
Application Notes & Protocols: Formulation of Topical Pharmaceuticals Using Propylene Glycol Diacetate as a Solubilizer
<
Introduction: The Challenge of Poorly Soluble APIs in Topical Delivery
The skin, our largest organ, presents a formidable barrier to drug delivery. For a topical therapeutic to be effective, its active pharmaceutical ingredient (API) must not only be released from its vehicle but also permeate the stratum corneum to reach its target site. This challenge is magnified for the significant number of APIs that are poorly soluble in aqueous or conventional lipid-based systems. Inadequate solubilization can lead to drug crystallization, poor bioavailability, and ultimately, therapeutic failure.
Propylene Glycol Diacetate (PGDA), also known as 1,2-propanediol diacetate, has emerged as a highly effective and versatile solubilizer for these challenging APIs.[1][2][3][4] It is a clear, colorless, and practically odorless liquid with a favorable safety profile and a high capacity for dissolving a wide range of lipophilic compounds.[4][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the unique properties of PGDA to formulate stable, effective, and elegant topical pharmaceutical products.
Physicochemical Properties of this compound (PGDA)
A thorough understanding of the physicochemical properties of an excipient is fundamental to successful formulation development. PGDA's characteristics make it an excellent choice for various topical systems.
| Property | Value | Source(s) |
| IUPAC Name | 2-acetyloxypropyl acetate | [6] |
| Synonyms | 1,2-Propanediol diacetate, Propylene diacetate | [2] |
| CAS Number | 623-84-7 | [2][6] |
| Molecular Formula | C₇H₁₂O₄ | [6] |
| Molecular Weight | 160.17 g/mol | [2][6] |
| Appearance | Clear, colorless liquid | [1][6] |
| Odor | Practically odorless, mild fruity acetic aroma | [1][4] |
| Boiling Point | 190-191 °C | [2][6] |
| Density | 1.05 g/mL at 25 °C | [2] |
| logP (o/w) | 0.7 - 0.82 | [1][6] |
| Solubility | Soluble in alcohols, ethers, and other organic solvents.[1] Very soluble in water.[6] | [1][6] |
| Flash Point | 86-87 °C (closed cup) | [2][6] |
| Regulatory Status | Listed in FDA Inactive Ingredient Database (IID) for topical use.[7][8][9] Generally Recognized As Safe (GRAS) for food use.[6] | [6][7][8][9] |
Mechanism of Solubilization & Permeation Enhancement
PGDA's efficacy stems from its dual functionality as both a potent solubilizer and a potential permeation enhancer. Its mechanism can be understood through the following actions:
-
Strong Solvency: As a diacetate ester of propylene glycol, PGDA possesses both polar (ester groups) and non-polar (propylene backbone) characteristics. This amphiphilic nature allows it to effectively dissolve a wide array of APIs, particularly those with low water solubility.[1][4] It acts as a powerful solvent for many resins and active ingredients used in pharmaceutical and coating industries.[1][4]
-
Permeation Enhancement: Propylene glycol and its esters are known to enhance the penetration of APIs through the stratum corneum.[10][11] This is achieved by disrupting the highly organized lipid structure of the stratum corneum, thereby increasing its fluidity and reducing the diffusional resistance for the permeating drug molecule.
Caption: Mechanism of PGDA-mediated solubilization and skin permeation enhancement.
Pre-formulation Studies: The Foundation for Success
Before embarking on full-scale formulation, a series of pre-formulation studies are critical to establish the feasibility and define the parameters for your project.
Protocol: API Solubility Assessment in PGDA
Objective: To determine the saturation solubility of the target API in PGDA.
Methodology:
-
Accurately weigh an excess amount of the API into a series of clear glass vials.
-
Add a known volume of PGDA to each vial.
-
Seal the vials and place them on a rotating shaker in a temperature-controlled environment (e.g., 25°C and 32°C to simulate room and skin surface temperatures, respectively).
-
Allow the samples to equilibrate for at least 48 hours to ensure saturation is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved API.
-
Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any undissolved solids.
-
Dilute the filtered sample with a suitable solvent to a concentration within the quantifiable range of your analytical method (e.g., HPLC-UV).
-
Analyze the sample to determine the concentration of the dissolved API. The result is the saturation solubility in mg/mL or % w/w.
API-Excipient Compatibility
Objective: To ensure the API remains stable in the presence of PGDA.
Methodology:
-
Prepare a solution of the API in PGDA at a concentration relevant to the intended final formulation.
-
Store the solution under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).
-
At specified time points (e.g., 0, 1, 2, and 4 weeks), analyze the sample for API content and the presence of any degradation products using a stability-indicating HPLC method.
-
A loss of API content >5% or the appearance of significant degradation peaks may indicate an incompatibility.
Formulation Protocols
PGDA can be incorporated into various topical dosage forms. The following protocols provide a starting point for development. All percentages are given in w/w unless otherwise stated.
Protocol: PGDA-Based Anhydrous Solution/Ointment
This simple formulation is suitable for APIs that are sensitive to water or when a high concentration of the solubilizer is required.
Example Formulation:
| Ingredient | Function | % w/w |
| Active Pharmaceutical Ingredient (API) | Active | 0.5 - 5.0 |
| This compound (PGDA) | Solubilizer | 20.0 - 60.0 |
| White Petrolatum / Polyethylene Glycol | Ointment Base | q.s. to 100 |
Procedure:
-
In a suitable vessel, add the required amount of PGDA.
-
While stirring, slowly add the API until it is completely dissolved. Gentle heating (to ~40°C) may be used to facilitate dissolution, but compatibility at this temperature must be confirmed.
-
In a separate vessel, melt the ointment base (e.g., White Petrolatum) to a congealed state.
-
Slowly add the API-PGDA solution to the ointment base with continuous mixing until a homogenous mixture is obtained.
-
Allow the formulation to cool to room temperature with gentle stirring.
Protocol: PGDA-Enhanced Emulgel (Oil-in-Water)
This protocol is for creating an elegant, non-greasy gel-cream (emulgel) for APIs that can be solubilized in the PGDA-containing oil phase.
Example Formulation:
| Phase | Ingredient | Function | % w/w |
| Oil Phase | Active Pharmaceutical Ingredient (API) | Active | 1.0 |
| This compound (PGDA) | Solubilizer | 10.0 | |
| Cetyl Alcohol | Stiffening Agent | 5.0 | |
| Mineral Oil | Emollient | 4.0 | |
| Emulsifier (e.g., Polysorbate 80) | Emulsifier | 1.0 | |
| Aqueous Phase | Carbomer (e.g., Carbopol® 980) | Gelling Agent | 1.0 |
| Purified Water | Vehicle | q.s. to 100 | |
| Preservative (e.g., Phenoxyethanol) | Preservative | 0.5 | |
| Triethanolamine (10% solution) | Neutralizer | q.s. to pH 5.5-6.5 |
Procedure:
-
Aqueous Phase Preparation: Disperse the Carbomer in Purified Water with high-speed homogenization until fully hydrated. Add the preservative.
-
Oil Phase Preparation: In a separate vessel, combine PGDA, Cetyl Alcohol, Mineral Oil, and the emulsifier. Heat to 65-70°C until all components are melted and homogenous.
-
API Solubilization: Add the API to the heated oil phase and stir until completely dissolved.
-
Emulsification: Heat the aqueous phase to 65-70°C. Slowly add the hot oil phase to the hot aqueous phase under continuous high-shear mixing to form a uniform emulsion.
-
Cooling & Gelling: Allow the emulsion to cool to below 40°C with gentle stirring.
-
Neutralization: Slowly add the Triethanolamine solution dropwise while monitoring the pH. Continue adding until the desired pH is reached and the formulation thickens into a gel.
Caption: Workflow for preparing a PGDA-enhanced emulgel.
Characterization of Topical Formulations
Once formulated, the product must be thoroughly characterized to ensure it meets quality standards and performance criteria.[12] This is guided by principles outlined in ICH and regulatory guidelines.[13][14]
| Test | Method / Instrumentation | Purpose | Acceptance Criteria (Typical) |
| Appearance | Visual Inspection | Assesses color, homogeneity, phase separation. | Homogenous, uniform, free from particulates. |
| pH | pH meter | Ensures skin compatibility and API stability. | Typically within 4.5 - 6.5. |
| Viscosity | Rotational Viscometer/Rheometer | Measures flow properties, affects spreadability and release. | Defined range (e.g., 20,000 - 50,000 cP). |
| Drug Content | HPLC-UV | Quantifies the amount of API in the formulation. | 90.0% - 110.0% of label claim. |
| Microbial Limits | USP <61> & <62> | Ensures freedom from microbial contamination. | Meets pharmacopoeial standards. |
| In Vitro Release Testing (IVRT) | Franz Diffusion Cell (USP <1724>) | Measures the rate of API release from the formulation. | Q-value (amount released) at a specific time point. |
Protocol: In Vitro Release Testing (IVRT)
Objective: To assess the rate and extent of API release from the PGDA-based formulation. This is a critical performance test for topical products.[12]
Methodology:
-
Apparatus: Set up vertical diffusion cells (Franz Cells) with a suitable synthetic membrane (e.g., polysulfone) placed between the donor and receptor compartments.
-
Receptor Medium: Fill the receptor compartment with a medium in which the API is soluble (e.g., phosphate buffer with a surfactant). Ensure the medium is de-gassed and maintained at 32 ± 1°C.
-
Formulation Application: Apply a finite dose of the formulation (e.g., 300 mg) evenly onto the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.
-
Analysis: Analyze the samples using a validated HPLC method to determine the cumulative amount of API released per unit area (µg/cm²).
-
Data Analysis: Plot the cumulative amount of API released versus the square root of time. The slope of the linear portion of the curve represents the release rate.
Regulatory and Safety Considerations
This compound has a favorable safety profile.[5][15] It is not classified as a skin irritant or sensitizer under normal use conditions.[15] However, like its parent compound propylene glycol, a small percentage of the population may exhibit sensitivity.[16][17][18]
-
Regulatory Status: PGDA is listed in the FDA's Inactive Ingredient Database (IID), which provides maximum potency levels for excipients in approved drug products.[7][9] It is crucial to consult the latest version of the IID to ensure the intended concentration in your formulation is within approved limits for the topical route of administration.[8][19]
-
Safety: The safety of propylene glycol esters has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel, which found them safe as used in cosmetic formulations.[20] Non-clinical toxicity data show low acute toxicity.[1][21]
Conclusion
This compound is a powerful and versatile excipient that addresses the critical challenge of API solubilization in topical drug development. Its strong solvency, favorable safety profile, and potential to enhance skin permeation make it an invaluable tool for formulators.[2][3][4] By following the systematic approach of pre-formulation, formulation, and characterization outlined in these notes, researchers and drug development professionals can effectively harness the benefits of PGDA to create stable, elegant, and therapeutically effective topical pharmaceuticals.
References
- 1. 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent [epchems.com]
- 2. プロピレングリコールジアセタート ≥99.7% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound – TransChem [transchem.com.au]
- 4. atamankimya.com [atamankimya.com]
- 5. dow.com [dow.com]
- 6. This compound | C7H12O4 | CID 12198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. FDA Inactive Ingredient Database [pharmaspecialists.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Inactive Ingredients Database Download | FDA [fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Quality and equivalence of locally applied, locally acting cutaneous products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ema.europa.eu [ema.europa.eu]
- 15. chemos.de [chemos.de]
- 16. Propylene glycol - Wikipedia [en.wikipedia.org]
- 17. drugs.com [drugs.com]
- 18. pharmiweb.com [pharmiweb.com]
- 19. usp.org [usp.org]
- 20. cir-safety.org [cir-safety.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Use of propylene glycol diacetate in the synthesis of polyesters and polyurethanes
Propylene Glycol Diacetate (PGDA), a diester of propylene glycol and acetic acid, is a versatile compound increasingly finding application in the synthesis of advanced polymer systems. Its low toxicity, high boiling point, and excellent solvency make it a compelling component in formulations for polyesters and polyurethanes. This guide provides an in-depth exploration of PGDA's role in these syntheses, offering both the theoretical underpinnings and practical protocols for researchers, scientists, and professionals in drug development and material science.
Understanding this compound (PGDA)
This compound (CAS No. 623-84-7) is a colorless liquid with a faint, fruity odor.[1] It is characterized by its strong solvency for a wide range of resins, including polyesters and polyurethanes.[1][2] Unlike its precursor, propylene glycol, which acts as a diol monomer, PGDA's primary roles in polymer synthesis are as a high-performance solvent, a reactive diluent, and a coalescing agent. Its low volatility and environmental profile make it an attractive alternative to more hazardous solvents like cyclohexanone or isophorone.[1][3]
Key Properties of PGDA for Polymer Synthesis:
| Property | Value | Significance in Polymer Synthesis |
| Molecular Formula | C7H12O4 | Influences its solvency and compatibility with polymer systems. |
| Molecular Weight | 160.17 g/mol | Affects viscosity and reaction stoichiometry calculations when used as a reactive diluent. |
| Boiling Point | 190°C ± 3°C | Allows for high-temperature reactions without significant solvent loss and controls the drying rate of coatings.[2] |
| Flash Point | 86°C (closed cup) | Enhances safety during storage and handling compared to more volatile solvents.[2] |
| Solubility in Water | 7.40% (25°C) | Its limited water solubility is advantageous in waterborne polyurethane systems.[2] |
| Vapor Pressure | <1 hPa (20°C) | Low volatility reduces VOC emissions and extends the open time of formulations.[1] |
Application of PGDA in Polyester Synthesis
In polyester synthesis, which typically involves the polycondensation of a diol and a dicarboxylic acid or its anhydride, PGDA is not a primary monomer due to the absence of free hydroxyl groups.[4][5] However, it serves as a valuable additive, particularly in the formulation of unsaturated polyester resins (UPRs).
The Role of PGDA as a Reactive Diluent
Unsaturated polyester resins are traditionally dissolved in a reactive monomer, such as styrene, to reduce viscosity for processing and to cross-link the polyester chains during curing.[6] PGDA can be employed as a partial or full replacement for styrene, offering several advantages:
-
Reduced Volatility and Odor: Significantly lowers the emission of volatile organic compounds (VOCs) and improves the workplace environment.
-
Enhanced Flexibility: The incorporation of the this compound structure can impart greater flexibility to the cured polyester network.
-
Improved Surface Finish: Can act as a leveling agent, leading to smoother and more uniform coating surfaces.
The ester groups in PGDA can potentially undergo transesterification with the growing polyester chains at high temperatures, effectively incorporating it into the polymer backbone. This covalent bonding minimizes migration and leaching from the final product.
General Workflow for Polyester Resin Synthesis with PGDA
The following diagram illustrates a typical workflow for the synthesis of an unsaturated polyester resin where PGDA could be introduced as a reactive diluent.
Caption: Experimental workflow for unsaturated polyester resin synthesis and curing, incorporating PGDA as a reactive diluent.
Protocol: Synthesis of an Unsaturated Polyester Resin Using PGDA as a Reactive Diluent
This protocol describes a two-stage melt condensation process for synthesizing an unsaturated polyester resin, followed by dilution with this compound.
Materials:
-
Propylene Glycol (PG)
-
Maleic Anhydride (MA)
-
Phthalic Anhydride (PA)
-
This compound (PGDA)
-
Hydroquinone (inhibitor)
-
Zinc Acetate (catalyst)
-
Nitrogen gas
-
Styrene (for comparison, optional)
-
Methyl Ethyl Ketone Peroxide (MEKP, initiator)
-
Cobalt Octoate (promoter)
Equipment:
-
Jacketed glass reactor with mechanical stirrer, thermometer, nitrogen inlet, and a condenser with a collection flask.
-
Heating mantle
-
Viscometer
-
Titration apparatus for acid value determination
Procedure:
Part A: Polyester Prepolymer Synthesis
-
Reactor Setup: Assemble the reactor system in a fume hood. Ensure all joints are properly sealed.
-
Charging Reactants: Charge the reactor with propylene glycol, maleic anhydride, and phthalic anhydride in the desired molar ratio (e.g., a common ratio is 1.1 moles of glycol to 1.0 mole of total acid, with a MA:PA ratio of 1:1).[7] Add zinc acetate catalyst (approx. 0.05% by weight of reactants).
-
Inert Atmosphere: Start a slow purge of nitrogen gas through the reactor to prevent oxidation and discoloration.
-
Heating and Reaction:
-
Begin heating the mixture with continuous stirring.
-
Raise the temperature gradually to 190-200°C. Water from the condensation reaction will begin to distill off.[7]
-
Maintain this temperature and continue collecting the water of reaction. The reaction progress can be monitored by the amount of water collected.
-
-
Monitoring: Periodically take samples to measure the acid value and viscosity. The reaction is considered complete when the acid value drops to a target range (e.g., 25-35 mg KOH/g).
-
Cooling: Once the target acid value is reached, turn off the heat and allow the prepolymer to cool under the nitrogen blanket.
Part B: Dilution with PGDA
-
Inhibitor Addition: When the temperature of the polyester prepolymer has cooled to around 120°C, add a small amount of hydroquinone inhibitor (e.g., 100-200 ppm) to prevent premature gelation.
-
Dilution: Slowly add the desired amount of this compound to the hot prepolymer with vigorous stirring. A typical dilution is 30-40% PGDA by weight of the final resin.
-
Homogenization: Continue stirring until the PGDA is completely mixed and the resin is homogeneous.
-
Final Cooling and Storage: Allow the final resin to cool to room temperature. Store in a sealed, light-proof container in a cool, dark place.
Part C: Curing and Characterization
-
Initiation: To a sample of the PGDA-diluted resin, add the promoter (e.g., cobalt octoate, ~0.2%) and mix thoroughly. Then, add the initiator (e.g., MEKP, ~1-2%) and mix again.
-
Casting and Curing: Pour the initiated resin into a mold and allow it to cure at room temperature, or accelerate the cure in an oven at a moderately elevated temperature.
-
Characterization: Evaluate the properties of the cured polyester, such as hardness, tensile strength, and flexibility, and compare them to a similar formulation cured with styrene.
Application of PGDA in Polyurethane Synthesis
Polyurethanes are synthesized through the polyaddition reaction of a diisocyanate with a polyol.[8][9] In this context, PGDA's primary role is as a solvent, particularly in two-component waterborne polyurethane (2K-WPU) coatings.[10] Its poor reactivity with isocyanate (NCO) groups is a critical feature, preventing it from interfering with the primary curing reaction.[2]
The Causality of PGDA's Function in 2K-WPU Coatings
In 2K-WPU systems, a water-dispersible polyol is mixed with a polyisocyanate just before application. The curing process involves the evaporation of water followed by the reaction between the hydroxyl and isocyanate groups. PGDA's function is multifaceted:
-
Coalescing Agent: As water evaporates, PGDA helps the dispersed polymer particles fuse into a continuous, uniform film.
-
Flow and Leveling Aid: It reduces the viscosity of the formulation, improving its application properties and resulting in a smoother finish.
-
Curing Process Modifier: The amount of PGDA can influence the rate of the curing reaction. At low concentrations (<10%), it can facilitate the diffusion of polyol and polyisocyanate droplets, promoting the reaction. At higher concentrations (>10%), its solvent effect can dilute the reactants and slightly inhibit the reaction rate.[10] This allows for the tuning of the pot life and curing profile.
Reaction Mechanism: Polyurethane Formation
The fundamental reaction in polyurethane synthesis is the addition of an alcohol (from the polyol) to an isocyanate group. PGDA, as a solvent, facilitates this reaction without participating in it.
References
- 1. 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent [epchems.com]
- 2. Jiayuan Materials Company manufactures high content and boiling point environment friendly this compound [cayonchem.com]
- 3. Ethylene glycol diacetate (EGDA), this compound (PGDA)--Jiangsu Dynamic Chemical Co., Ltd. [dynai.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. The Winding Road to Renewable Thermoset Polymers: Part 2 Unsaturated Polyester (UP) Resins - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. researchgate.net [researchgate.net]
- 8. Polyurethanes [essentialchemicalindustry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Note & Investigational Protocol: Evaluating Propylene Glycol Diacetate (PGDA) as a Novel Cryoprotectant for Biological Samples
Abstract
Cryopreservation is a cornerstone of modern biological research and clinical applications, yet reliance on traditional cryoprotective agents (CPAs) like dimethyl sulfoxide (DMSO) is hampered by concerns over cellular toxicity. This document presents an investigational framework for evaluating Propylene Glycol Diacetate (PGDA) as a potential, novel cryoprotectant. Drawing from the known cryoprotective properties of its parent compound, propylene glycol (PG), we hypothesize a mechanism for PGDA and provide a comprehensive, three-part protocol to systematically determine its cytotoxicity, optimize its concentration for cryopreservation, and assess its efficacy in preserving mammalian cell lines. This guide is intended for researchers, scientists, and drug development professionals seeking to explore and validate new, potentially less toxic cryoprotective agents.
Introduction: The Quest for Better Cryoprotectants
The ability to arrest biological time by cooling cells and tissues to cryogenic temperatures (below -130°C) is indispensable for cell banking, regenerative medicine, and drug discovery.[1][2] The success of this process, known as cryopreservation, hinges on preventing the formation of damaging intracellular ice crystals and mitigating severe osmotic stress during freezing and thawing.[3][4]
Cryoprotective agents (CPAs) are essential solutes that permeate cells to replace water, increase viscosity, and depress the freezing point, thereby preventing ice crystallization and promoting a stable, glass-like state known as vitrification.[5][6] For decades, the field has relied on a small group of conventional CPAs, primarily glycols (e.g., propylene glycol, glycerol) and DMSO.[7][8] While effective, these agents, particularly DMSO, exhibit significant cytotoxicity, which can compromise post-thaw viability and function, necessitating a search for more benign alternatives.[9][10]
This compound (PGDA), the di-ester of the established cryoprotectant propylene glycol, presents an intriguing candidate. While extensively used as a solvent and emulsifier in various industries, its potential in cryobiology remains largely unexplored.[11][12] This application note provides the scientific rationale and a detailed experimental protocol to rigorously evaluate PGDA's potential as a novel CPA.
Scientific Rationale & Proposed Mechanism
The cryoprotective capacity of any compound is dictated by its physicochemical properties. Understanding these properties allows us to form a testable hypothesis for PGDA's mechanism of action.
Physicochemical Properties of PGDA
A comparison of PGDA with its parent compound, propylene glycol (PG), and the standard CPA, DMSO, reveals key characteristics relevant to cryopreservation.
| Property | This compound (PGDA) | Propylene Glycol (PG) | Dimethyl Sulfoxide (DMSO) |
| Molecular Weight | 160.17 g/mol [13] | 76.09 g/mol | 78.13 g/mol |
| Melting Point | -31 °C to <-70 °C[13][14][15] | -59 °C | 18.5 °C |
| Boiling Point | 190-191 °C[13][15] | 188.2 °C | 189 °C |
| Water Solubility | Good (10 g/100ml )[13][15] | Miscible | Miscible |
| LogP (Octanol/Water) | 0.8[13] | -0.92 | -1.35 |
| Known Toxicity | Low; LD50 (oral, rabbit): 13,530 mg/kg[16] | Low, but can be toxic at high concentrations[17] | Toxic to cells at concentrations >10%[9] |
PGDA's low melting point is a highly desirable trait for a cryoprotectant. Its moderate water solubility and higher LogP value compared to PG and DMSO suggest it is more lipophilic. This could potentially enhance its ability to permeate cell membranes, a critical step for an intracellular CPA.[4][18]
Hypothesized Mechanism of Action
We propose that PGDA may function as a penetrating cryoprotectant, similar to propylene glycol.[7] The addition of acetate groups may alter its interaction with the cell membrane and intracellular environment.
-
Membrane Permeation: The increased lipophilicity from the acetate esters could facilitate faster or more efficient transport across the cell's lipid bilayer compared to the more hydrophilic propylene glycol.
-
Intracellular Dehydration: Once inside the cell, PGDA would displace water molecules, increasing the intracellular solute concentration. This colligative effect lowers the freezing point of the cytosol.[19]
-
Vitrification Promotion: By replacing water and forming hydrogen bonds with remaining water and biological molecules, PGDA could increase intracellular viscosity, inhibiting the molecular motion required for ice crystal nucleation and promoting transition into a stable, glassy state upon rapid cooling.[5][7][8]
The diagram below illustrates the proposed difference in membrane interaction between Propylene Glycol and its diacetate derivative.
Investigational Workflow: A Three-Part Protocol
This workflow is designed as a self-validating system to comprehensively assess PGDA as a cryoprotectant. It begins with determining a safe concentration range, followed by a direct test of cryoprotective efficacy, and concludes with post-thaw functional analysis.
Part 1: Protocol for Determining PGDA Cytotoxicity
Objective: To determine the maximum concentration of PGDA that can be tolerated by a standard mammalian cell line (e.g., HEK293T, adherent) without significant loss of viability after a 30-minute exposure at room temperature, mimicking pre-freezing incubation.
Materials:
-
HEK293T cells, in exponential growth phase[20]
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (PGDA), sterile-filtered
-
Trypsin-EDTA (0.25%)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® or PrestoBlue™)
-
Multimode plate reader
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Prepare PGDA Dilutions: Prepare a 2X concentration series of PGDA in complete growth medium. Suggested final concentrations (1X) for testing: 0% (control), 1%, 2.5%, 5%, 7.5%, 10%, 15%, 20% (v/v).
-
Exposure: Carefully aspirate the medium from the wells. Add 100 µL of the prepared PGDA dilutions to the respective wells (in triplicate).
-
Incubation: Incubate the plate at room temperature for 30 minutes. This duration simulates the time cells might be exposed to the cryoprotectant before freezing.[2]
-
Wash and Recovery: Aspirate the PGDA-containing medium. Gently wash the cells twice with 100 µL of sterile PBS. Add 100 µL of fresh, pre-warmed complete growth medium to each well.
-
Recovery Incubation: Return the plate to the incubator (37°C, 5% CO₂) for 24 hours.
-
Viability Assessment: After 24 hours, assess cell viability using a metabolic assay (e.g., CellTiter-Glo®) according to the manufacturer's protocol. Read the luminescence or fluorescence on a plate reader.
-
Data Analysis: Normalize the results to the 0% PGDA control (set to 100% viability). Plot the viability (%) against the PGDA concentration (%). The highest concentration that maintains ≥90% viability should be considered the maximum non-toxic concentration for cryopreservation experiments.
Part 2: Protocol for Evaluating Cryoprotective Efficacy
Objective: To assess the ability of PGDA to protect cells during a standard slow-freezing, rapid-thawing protocol, comparing its performance against a no-CPA control and standard DMSO-based freezing medium.
Materials:
-
HEK293T cells, harvested during the exponential growth phase[20][21]
-
Cryogenic vials (cryovials)
-
Freezing Medium Components:
-
Complete growth medium
-
Fetal Bovine Serum (FBS)
-
PGDA (at the highest non-toxic concentration determined in Part 1)
-
DMSO, sterile
-
-
Controlled-rate freezing container (e.g., Mr. Frosty™ or CoolCell®)[2][22]
-
-80°C freezer and liquid nitrogen storage dewar
-
37°C water bath
Methodology:
-
Cell Preparation: Harvest adherent cells using trypsin and centrifuge the cell suspension at 200 x g for 5 minutes.[1] Discard the supernatant and resuspend the cell pellet in cold complete growth medium to a concentration of 2 x 10⁶ viable cells/mL.
-
Prepare Freezing Media: Prepare the following freezing media on ice immediately before use:
-
Control (No CPA): 90% FBS, 10% complete growth medium.
-
Standard CPA: 90% FBS, 10% DMSO.
-
Test CPA (PGDA): (100-X)% FBS, X% PGDA. (Where X is the optimal non-toxic concentration from Part 1, e.g., 10%).
-
-
Aliquotting: In separate tubes, gently mix equal volumes of the cell suspension (2 x 10⁶ cells/mL) with the 2X freezing media to achieve a final cell density of 1 x 10⁶ cells/mL and the final CPA concentration.
-
Example: Mix 1 mL of cell suspension with 1 mL of 20% DMSO/80% FBS medium to get a final solution of 10% DMSO/45% FBS and 1x10⁶ cells/mL.
-
-
Cryovial Filling: Immediately aliquot 1 mL of the final cell suspension into pre-labeled cryovials.[21] Work quickly to minimize room temperature exposure to the CPA.[2]
-
Controlled Freezing: Place the cryovials into a controlled-rate freezing container and place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[20][22]
-
Long-Term Storage: After 24 hours, transfer the vials from the -80°C freezer to a liquid nitrogen dewar for long-term storage (at least 48 hours before thawing).
Part 3: Protocol for Post-Thaw Analysis
Objective: To quantify the viability and recovery of cells after thawing and compare the protective efficacy of PGDA against controls.
Materials:
-
Pre-warmed complete growth medium (37°C)
-
15 mL conical tubes
-
Trypan Blue stain and hemocytometer (or automated cell counter)
-
6-well cell culture plates
Methodology:
-
Rapid Thawing: Retrieve one vial from each experimental group from liquid nitrogen. Immediately immerse the vial in a 37°C water bath, agitating gently until only a small ice crystal remains (typically < 60 seconds).[2]
-
Dilution and CPA Removal: Aseptically transfer the contents of the cryovial into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. This slow dilution is crucial to prevent osmotic shock.
-
Cell Pelleting: Centrifuge the tube at 200 x g for 5 minutes. Carefully aspirate the supernatant containing the CPA.
-
Immediate Viability Assessment (Trypan Blue Exclusion):
-
Resuspend the cell pellet in 1 mL of fresh complete growth medium.
-
Mix a small aliquot of the cell suspension with Trypan Blue stain.
-
Count the number of live (clear) and dead (blue) cells using a hemocytometer.
-
Calculate the post-thaw viability: (Live Cell Count / Total Cell Count) x 100%.
-
-
Post-Thaw Recovery and Proliferation:
-
Seed the remaining cells from each group into a well of a 6-well plate containing fresh growth medium.
-
Incubate at 37°C, 5% CO₂.
-
Observe the cells daily for attachment (for adherent lines) and proliferation. After 48-72 hours, harvest the cells and perform a final cell count to assess recovery and population doubling.
-
Data Interpretation and Expected Outcomes
The success of PGDA as a cryoprotectant will be determined by comparing its performance to the controls across all three parts of the protocol.
| Experimental Group | Expected Outcome in Cytotoxicity Assay | Expected Outcome in Post-Thaw Viability | Interpretation |
| No CPA Control | N/A | <10% Viability | Demonstrates the necessity of a CPA for cell survival. |
| 10% DMSO | ~80-95% Viability | High Viability (e.g., >80%) | The "gold standard" benchmark for cryoprotection. |
| X% PGDA | Target: >90% Viability | If Successful: Viability comparable to or exceeding 10% DMSO. | Indicates PGDA is an effective and potentially less toxic CPA. |
| X% PGDA | Target: >90% Viability | If Unsuccessful: Viability significantly lower than 10% DMSO. | Indicates PGDA is not an effective CPA at this concentration or for this cell type. |
An ideal outcome would be for PGDA to exhibit lower cytotoxicity than DMSO in Part 1, while achieving comparable or superior post-thaw viability and recovery in Part 3. Such a result would warrant further investigation with different cell types and optimization of cooling and warming rates.
Conclusion
The protocols detailed in this application note provide a robust and scientifically grounded framework for the initial evaluation of this compound as a novel cryoprotectant. By systematically assessing its toxicity and efficacy against established standards, researchers can generate the critical data needed to determine its potential for broader application in cryopreservation. The exploration of new CPAs like PGDA is a vital step toward developing safer and more effective methods for preserving valuable biological samples.
References
- 1. Cryopreservation of mammalian cells – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. regmednet.com [regmednet.com]
- 4. cryonicsarchive.org [cryonicsarchive.org]
- 5. mdpi.com [mdpi.com]
- 6. Principles of cryopreservation by vitrification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryoprotectant - Wikipedia [en.wikipedia.org]
- 8. Cryoprotectant [bionity.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. dow.com [dow.com]
- 12. atamankimya.com [atamankimya.com]
- 13. This compound | C7H12O4 | CID 12198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemos.de [chemos.de]
- 15. echemi.com [echemi.com]
- 16. 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent [epchems.com]
- 17. Propylene glycol-mediated cell injury in a primary culture of human proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. coopersurgical.com [coopersurgical.com]
- 19. Natural Cryoprotective and Cytoprotective Agents in Cryopreservation: A Focus on Melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. stratech.co.uk [stratech.co.uk]
- 22. Protocol for Rate-Controlled Cryopreservation and Thawing of Mammalian Cells - Creative Biogene [creative-biogene.com]
Lipase-catalyzed esterification in propylene glycol diacetate medium
Lipase-Catalyzed Esterification in Propylene Glycol Diacetate: A Novel Medium for Biocatalytic Synthesis
Abstract: The application of lipases in non-aqueous media has revolutionized the synthesis of high-value esters, offering remarkable specificity and milder reaction conditions compared to traditional chemical catalysis.[1][2][3][4] This guide introduces this compound (PGDA) as a promising, environmentally friendly solvent for lipase-catalyzed esterification. We provide a comprehensive overview of the theoretical underpinnings, practical considerations, and a detailed experimental protocol for researchers, scientists, and drug development professionals exploring novel biocatalytic systems.
Introduction: The Promise of Non-Aqueous Enzymology
Enzymatic reactions in organic solvents present a paradigm shift from conventional aqueous enzymology, unlocking a suite of advantages for synthetic chemistry.[5][6] By minimizing the water content, the thermodynamic equilibrium of lipase-catalyzed reactions can be shifted from hydrolysis to favor synthesis (esterification).[6][7] This approach not only enhances the solubility of non-polar substrates but also suppresses water-dependent side reactions and can lead to improved enzyme stability and selectivity.[5][6][8] Lipases, particularly Candida antarctica lipase B (CALB), are widely employed due to their broad substrate specificity, high enantioselectivity, and stability in various organic media.[9][10]
The choice of solvent is a critical parameter that profoundly influences enzyme activity and stability.[11][12] Ideal solvents should solubilize substrates and products, not strip the essential water layer from the enzyme, and be easily removable during downstream processing. While solvents like hexane and toluene are common, there is a growing demand for greener and more functional alternatives.
This compound (PGDA) as a Reaction Medium
This compound (PGDA), also known as 1,2-propanediol diacetate, is a high-boiling point, environmentally friendly solvent with low toxicity.[13][14] Its properties suggest it may be a suitable medium for lipase-catalyzed esterification for several reasons:
-
Favorable Solvency: PGDA exhibits good solubility for a wide range of organic compounds, including many resins, which is indicative of its potential to dissolve various fatty acids and alcohols used in ester synthesis.[15][16]
-
Low Water Miscibility: While specific data on lipase hydration in PGDA is scarce, its classification as slightly soluble in water suggests it may not excessively strip the essential hydration layer required for lipase activity.[15]
-
High Boiling Point: With a boiling point of approximately 190°C, PGDA allows for reactions to be conducted at elevated temperatures, which can increase reaction rates and improve substrate solubility, without the need for pressurized systems.[13][14]
-
Environmental and Safety Profile: PGDA is considered a green solvent with low odor and toxicity, making it a safer alternative to many conventional organic solvents.[13][14]
Key Experimental Parameters and Considerations
The success of lipase-catalyzed esterification in PGDA hinges on the careful optimization of several key parameters:
-
Enzyme Selection and Preparation: Immobilized lipases are generally preferred for non-aqueous reactions as they are easier to recover and reuse, and often exhibit enhanced stability.[17][18] Novozym® 435, an immobilized form of CALB, is a robust and widely used catalyst for ester synthesis.[9][10]
-
Substrate Molar Ratio: The stoichiometry of the alcohol and fatty acid can significantly impact the reaction equilibrium and rate. An excess of one substrate may be used to drive the reaction towards completion.
-
Enzyme Loading: The amount of enzyme will directly influence the reaction rate. However, an excessively high loading can lead to mass transfer limitations and increased cost.
-
Temperature: Temperature affects both the enzyme's catalytic activity and its stability. While higher temperatures generally increase reaction rates, they can also lead to enzyme denaturation.[7]
-
Water Activity (aw): The small amount of water present in the system is crucial for maintaining the enzyme's active conformation.[7] The optimal water activity is a delicate balance, as excess water will promote the reverse hydrolytic reaction.
-
Agitation: Adequate mixing is essential to minimize mass transfer limitations and ensure uniform contact between the substrates and the immobilized enzyme.
Visualizing the Process
Reaction Mechanism
The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism.
Caption: Generalized Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Experimental Workflow
The following diagram outlines the general workflow for the protocol described below.
Caption: High-level experimental workflow for lipase-catalyzed esterification.
Experimental Protocol: Synthesis of a Model Ester
This protocol describes the synthesis of a model ester, for instance, the esterification of oleic acid with ethanol, using immobilized Candida antarctica lipase B (Novozym® 435) in a PGDA medium. This serves as a starting point for optimization.
Materials and Reagents
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Oleic Acid (≥99% purity)
-
Ethanol (anhydrous, ≥99.5% purity)
-
This compound (PGDA, ≥99% purity)
-
Hexane (for washing, HPLC or GC grade)
-
Molecular Sieves (3Å, activated)
-
Reaction vials (e.g., 20 mL screw-cap vials with PTFE-lined septa)
-
Orbital shaker incubator or magnetic stirrer with heating
-
Filtration setup (e.g., syringe filters, 0.45 µm)
-
Analytical equipment (GC-FID or HPLC-UV/ELSD)
Pre-Reaction Preparations
-
Enzyme Activation: Dry the immobilized lipase under vacuum at room temperature for 24 hours to remove excess water. Store in a desiccator over molecular sieves.
-
Solvent and Substrate Preparation: Dry the PGDA, oleic acid, and ethanol over activated 3Å molecular sieves for at least 24 hours prior to use to ensure anhydrous conditions.
Step-by-Step Esterification Procedure
-
Reaction Mixture Preparation:
-
In a 20 mL screw-cap vial, prepare a 10 mL stock solution by dissolving oleic acid (e.g., 0.1 M) and ethanol (e.g., 0.2 M, providing a 1:2 molar ratio of acid to alcohol) in PGDA.
-
Mix thoroughly until all components are fully dissolved.
-
-
Enzyme Addition:
-
Add the pre-dried immobilized lipase to the reaction vial. A starting enzyme loading of 10% (w/v) relative to the total reaction volume is recommended (e.g., 1 g of enzyme for a 10 mL reaction).
-
-
Incubation:
-
Securely cap the vial and place it in an orbital shaker incubator.
-
Incubate at a controlled temperature (e.g., 50°C) with constant agitation (e.g., 200 rpm) to ensure the enzyme beads are well-suspended.
-
-
Reaction Monitoring:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately filter the aliquot through a 0.45 µm syringe filter to remove the enzyme and stop the reaction in the sample.
-
Dilute the sample with a suitable solvent (e.g., hexane or mobile phase) for analysis.
-
-
Product Analysis:
-
Reaction Termination:
-
Once the reaction has reached the desired conversion or equilibrium, terminate it by filtering the entire reaction mixture to recover the immobilized enzyme.
-
The enzyme can be washed with anhydrous hexane, dried under vacuum, and stored for potential reuse.
-
Data Analysis
Calculate the percentage conversion of the limiting reactant (oleic acid in this example) using the following formula:
Conversion (%) = [ (Initial Concentration - Final Concentration) / Initial Concentration ] x 100
Quantitative Data Summary
The following table provides a hypothetical summary of expected results based on typical lipase-catalyzed esterifications in non-aqueous media. These values should be determined experimentally for the PGDA system.
| Parameter | Range/Value | Expected Outcome |
| Temperature | 40 - 70 °C | Increased rate with temperature, potential for denaturation >60°C. |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 5:1 | Higher alcohol excess can increase conversion, but may inhibit the enzyme at very high concentrations. |
| Enzyme Loading (% w/v) | 5 - 15% | Higher loading increases initial rate but may not be cost-effective. |
| Reaction Time | 4 - 48 hours | Conversion increases with time, eventually reaching equilibrium. |
| Typical Conversion | 70 - 95% | Dependent on optimized conditions. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Activity | - Inactive enzyme- Insufficient water activity- Substrate/product inhibition | - Use fresh, properly stored enzyme.- Add a very small, controlled amount of water.- Vary substrate concentrations; consider in-situ product removal. |
| Slow Reaction Rate | - Low temperature- Insufficient enzyme loading- Poor mixing (mass transfer limitation) | - Increase temperature within the enzyme's stable range.- Increase enzyme concentration.- Increase agitation speed. |
| Decreasing Activity Upon Reuse | - Enzyme denaturation- Fouling of enzyme support | - Avoid excessively high temperatures.- Wash the enzyme with a suitable solvent (e.g., hexane) between cycles. |
Conclusion
This compound presents a compelling, green alternative to conventional solvents for lipase-catalyzed esterification. Its favorable physical properties and safety profile warrant further investigation. The protocol provided herein offers a robust starting point for researchers to explore and optimize biocatalytic ester synthesis in this novel medium. Through systematic optimization of the key reaction parameters, it is anticipated that high-conversion, efficient, and sustainable processes can be developed for the synthesis of a wide range of valuable esters.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipase catalysis in organic solvents: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Progress in Non-Aqueous Biocatalysis of Immobilized Enzymes [mdpi.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipase in aqueous-polar organic solvents: activity, structure, and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent [epchems.com]
- 14. Ethylene glycol diacetate (EGDA), this compound (PGDA)--Jiangsu Dynamic Chemical Co., Ltd. [dynai.com]
- 15. This compound With Competitive Price | cas no 112 34 5 [boxa-solvents.com]
- 16. Jiayuan Materials Company manufactures high content and boiling point environment friendly this compound [cayonchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Propylene Glycol Diacetate in Microfluidic Device Fabrication and Testing
Abstract
Propylene glycol diacetate (PGDA) is an increasingly important solvent and material modifier in the field of microfluidics. Characterized by its low volatility, excellent solvency for a range of polymers, and favorable safety profile, PGDA offers distinct advantages in both the fabrication of microfluidic devices and their subsequent use in experimental assays.[1][2] This guide provides an in-depth exploration of PGDA's physicochemical properties and details its application in two key areas: the solvent-assisted bonding of thermoplastic microfluidic chips and its use as a continuous phase in droplet-based microfluidics. Detailed, field-proven protocols are provided for researchers, scientists, and drug development professionals to leverage PGDA's capabilities, ensuring robust and reproducible results.
Introduction to this compound (PGDA)
This compound (CAS No. 623-84-7), also known as 1,2-propanediol diacetate, is a high-boiling point, colorless liquid with a mild, fruity odor.[1][3] Its molecular structure, featuring two acetate groups, grants it strong solvency for a variety of resins and polymers, including acrylics, polyesters, and nitrocellulose.[1][4] In the context of microfluidics, traditional materials like silicon and glass are often supplanted by polymers due to their lower cost, ease of manufacturing, and disposability.[5] Thermoplastics and elastomers like polydimethylsiloxane (PDMS) are dominant materials in this space.[5][6] PGDA's properties make it particularly suitable for working with these polymers, offering a compelling alternative to more aggressive or volatile solvents like cyclohexanone or isophorone.[2]
Physicochemical Properties of PGDA
Understanding the physical and chemical properties of PGDA is critical for its effective implementation in microfluidic applications. These properties dictate its behavior during fabrication processes and its interaction with fluids and biological samples during testing.
| Property | Value | Significance in Microfluidics | Source |
| Molecular Formula | C7H12O4 | --- | [3] |
| Molecular Weight | 160.17 g/mol | Influences diffusion and transport phenomena. | [7] |
| Boiling Point | 190-191 °C | Low volatility reduces evaporation during lengthy experiments and fabrication steps, ensuring stable concentrations. | [3][8] |
| Density | 1.05 - 1.06 g/mL at 25 °C | Affects fluid dynamics and pressure requirements in microchannels. Similar to water, which can simplify some two-phase flow calculations. | [3][8] |
| Flash Point | 86 - 87 °C (closed cup) | High flash point enhances safety during handling and storage, particularly when heating is required for bonding protocols.[3][8] | [3][8] |
| Viscosity | ~2.86 mm²/s at 20 °C | Low viscosity facilitates easy handling, filling of microchannels, and requires lower actuation pressures. | [3] |
| Water Solubility | ~10 g/100 mL (Good) | Partial miscibility with water is crucial for creating stable water-in-oil (PGDA) emulsions for droplet microfluidics. | [3] |
| Vapor Pressure | 30 Pa at 20 °C | Very low vapor pressure minimizes bubble formation within microchannels, a common failure mode in microfluidic experiments. | [3] |
Application I: PGDA in Microfluidic Device Fabrication
A primary challenge in creating functional microfluidic devices from polymers is the effective and permanent sealing of the micro-structured layer to a substrate.[5][9] PGDA serves as an excellent agent for the solvent-assisted bonding of thermoplastics like poly(methyl methacrylate) (PMMA), cyclic olefin copolymer (COC), and polycarbonate (PC).[10][11]
Mechanism of Solvent-Assisted Bonding
Solvent bonding relies on the controlled surface plasticization of the polymer. The solvent temporarily lowers the glass transition temperature (Tg) of the polymer surface, allowing the polymer chains to become mobile. When two such treated surfaces are brought into contact under pressure and heat, the polymer chains interdiffuse across the interface. Subsequent removal of the solvent (via evaporation) allows the Tg to return to its original state, locking the entangled polymer chains in place and forming a strong, permanent bond.
Workflow for Solvent-Assisted Thermoplastic Bonding
The following diagram illustrates the key stages of using PGDA for bonding thermoplastic microfluidic chips.
Caption: Figure 1: Workflow for PGDA-Assisted Thermoplastic Bonding.
Protocol 1: Solvent-Assisted Bonding of PMMA Microdevices using PGDA
This protocol describes a method for bonding a micro-structured PMMA layer to a flat PMMA substrate.
Materials:
-
Micro-structured PMMA chip
-
Flat PMMA substrate
-
This compound (PGDA), ≥99% purity
-
Isopropyl Alcohol (IPA)
-
Deionized (DI) water
-
Nitrogen or compressed air source
-
Spinner (optional, for spin-coating)
-
Hot press or oven with clamping fixture
-
Lint-free wipes
Methodology:
-
Surface Preparation (Self-Validating Step):
-
Thoroughly clean both the structured PMMA layer and the flat substrate with DI water, followed by IPA, to remove any dust, oils, or residues from fabrication.
-
Dry the parts completely using a gentle stream of nitrogen or compressed air.
-
Rationale: A pristine surface is essential for achieving a uniform, void-free bond. Any particulate matter will create defects at the bonding interface.
-
-
PGDA Solution Application:
-
Option A (Spin-Coating): Place the flat PMMA substrate on the spinner chuck. Dispense a small volume of PGDA onto the center of the substrate. Spin at 500-1000 RPM for 30-60 seconds to create a thin, uniform film of the solvent.
-
Option B (Dip & Dry): Briefly dip the bonding surface of the structured PMMA layer into a bath of PGDA for 10-30 seconds. Remove and allow excess solvent to drip off. Gently blow with nitrogen to achieve a thin, even coating.
-
Rationale: The goal is to apply just enough solvent to plasticize the surface without causing excessive swelling or deformation of the microfeatures. Spin-coating provides better control over film thickness.
-
-
Assembly and Alignment:
-
Carefully align the structured PMMA layer with the PGDA-coated substrate.
-
Bring the two parts into contact, starting from one edge and gently lowering to avoid trapping air bubbles.
-
Apply gentle manual pressure to ensure intimate contact across the entire surface.
-
-
Bonding Process:
-
Place the assembled device into a hot press or a pre-heated oven with a clamping fixture.
-
Apply a uniform pressure of approximately 0.5 - 1.5 MPa.
-
Heat the assembly to a temperature below the Tg of PMMA (Tg of PMMA is ~105°C). A typical bonding temperature is 80-90°C .
-
Maintain the temperature and pressure for 10-20 minutes .
-
Rationale: Heat accelerates solvent evaporation and polymer chain diffusion across the interface. The pressure ensures intimate contact and promotes interdiffusion. Staying below the Tg prevents the bulk material from deforming, preserving the microchannel geometry.
-
-
Cooling and Finalization:
-
Turn off the heat and allow the device to cool to room temperature while still under pressure.
-
Once cooled, release the pressure and carefully remove the bonded device.
-
Visually inspect the bond interface for any defects, voids, or channel deformation. A successful bond will appear optically clear.
-
Application II: PGDA in Microfluidic Testing & Assays
PGDA's properties make it an excellent oil phase for droplet-based microfluidics, a technology that enables high-throughput screening, single-cell analysis, and controlled chemical reactions in picoliter-volume reactors.[12][13][14]
Advantages of PGDA as a Continuous Phase:
-
Biocompatibility: PGDA exhibits low toxicity, making it suitable for encapsulating cells, proteins, and other biological entities.
-
Reagent Solubility: It can dissolve a wide range of hydrophobic drugs and reagents, allowing them to be partitioned into or kept separate from the aqueous droplets.
-
Stable Emulsions: Its partial water solubility and interfacial tension properties facilitate the formation of stable water-in-oil (W/O) droplets when used with appropriate surfactants.
-
Optical Clarity: PGDA is transparent, allowing for clear microscopic observation of the droplets and their contents.
Workflow for Droplet Generation
The diagram below outlines the process of generating aqueous droplets within a PGDA continuous phase using a standard T-junction or flow-focusing microfluidic device.
Caption: Figure 2: Workflow for Aqueous-in-PGDA Droplet Generation.
Protocol 2: Generation of Aqueous-in-PGDA Droplets
This protocol describes the generation of monodisperse aqueous droplets for applications such as cell encapsulation or drug screening.
Materials:
-
Microfluidic device with a T-junction or flow-focusing geometry (e.g., PDMS or thermoplastic).
-
Syringe pumps (x2).
-
Gas-tight syringes with Luer-lock fittings.
-
Tubing (e.g., PEEK or Tygon) with appropriate connectors.
-
This compound (PGDA).
-
Non-ionic surfactant (e.g., Span 80 or a biocompatible block copolymer).
-
Aqueous phase: DI water, buffer, or cell culture medium containing the sample of interest (e.g., cells, beads, reagents).
-
Collection vial (e.g., microcentrifuge tube).
Methodology:
-
Phase Preparation:
-
Oil Phase: Prepare the continuous phase by adding a surfactant to the PGDA. A typical starting concentration is 0.5-2% (w/w). Mix thoroughly until the surfactant is fully dissolved.
-
Aqueous Phase: Prepare the dispersed phase containing the biological sample or reagents.
-
Rationale: The surfactant is critical for stabilizing the droplets. It adsorbs at the oil-water interface, reducing interfacial tension and preventing the droplets from coalescing.
-
-
System Setup:
-
Load the oil phase and aqueous phase into separate gas-tight syringes.
-
Connect the syringes to the respective inlets of the microfluidic device using tubing. Ensure all connections are secure to prevent leaks.
-
Mount the syringes onto the syringe pumps.
-
-
Device Priming (Self-Validating Step):
-
Set the syringe pump for the oil phase to a low flow rate (e.g., 0.5 - 2 µL/min) to fill the entire microchannel network.
-
Continue flowing until the oil phase exits the outlet. This removes any air from the device.
-
Rationale: Air bubbles in the device will disrupt the stable formation of droplets. Priming with the continuous phase ensures a bubble-free system.
-
-
Droplet Generation:
-
Begin infusing the aqueous phase at a low flow rate (e.g., 0.1 - 0.5 µL/min).
-
Observe the droplet generation junction under a microscope.
-
Adjust the flow rates of both the oil (continuous) and aqueous (dispersed) phases to control the droplet size and generation frequency.
-
Causality: The size of the droplets is primarily determined by the ratio of the flow rates (Q_aqueous / Q_oil). Increasing the oil flow rate relative to the aqueous flow rate will result in smaller droplets. The total flow rate (Q_aqueous + Q_oil) influences the frequency of droplet formation.
-
-
Collection and Analysis:
-
Place a collection vial at the outlet of the device to collect the generated emulsion.
-
The collected droplets can then be incubated, imaged, or used in subsequent downstream assays.
-
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Fabrication: Weak or No Bond | 1. Insufficient solvent application.2. Bonding temperature too low.3. Insufficient pressure or uneven pressure distribution.4. Surfaces not clean. | 1. Increase solvent contact time or use spin-coating for uniformity.2. Increase bonding temperature (remain < Tg).3. Increase pressure; use compliant material (e.g., silicone sheet) in press to ensure even contact.4. Repeat surface cleaning protocol rigorously. |
| Fabrication: Channel Deformation/Clogging | 1. Bonding temperature too high (exceeding Tg).2. Excessive pressure.3. Too much solvent applied, causing polymer swelling. | 1. Reduce bonding temperature.2. Reduce applied pressure.3. Reduce solvent contact time or spin-coat a thinner layer. |
| Testing: Polydisperse or Unstable Droplets | 1. Fluctuations in pump flow rates.2. Debris or air bubbles in the channels.3. Insufficient surfactant concentration. | 1. Use high-precision syringe pumps; ensure syringes are bubble-free.2. Filter all solutions before use; re-prime the device.3. Increase surfactant concentration in the oil phase. |
| Testing: Droplet Coalescence in Tubing/Vial | 1. Insufficient surfactant.2. Incompatible tubing or vial material. | 1. Increase surfactant concentration.2. Ensure collection materials are hydrophobic and compatible with PGDA. |
Safety and Handling
This compound is a combustible liquid with a high flash point of 86°C.[3][7] It should be handled in a well-ventilated area, and open flames or other ignition sources should be avoided, especially when heating above its flash point.[3][7] Standard personal protective equipment (PPE), including safety glasses and chemical-resistant gloves, should be worn to avoid contact with skin and eyes.[15][16] Store in a cool, well-ventilated place away from strong oxidizing agents.[3][16] In case of spills, absorb the liquid with sand or an inert absorbent and dispose of it according to local regulations.[3][7]
Conclusion
This compound is a versatile and highly effective enabling solvent for microfluidics. Its excellent solvency, low volatility, and favorable safety profile provide a robust solution for the permanent bonding of thermoplastic devices, overcoming a significant fabrication hurdle. Furthermore, its properties as an immiscible oil phase make it a valuable tool for the rapidly growing field of droplet-based microfluidics, particularly for applications in drug development and cell biology. The protocols and insights provided in this guide offer a comprehensive framework for researchers to successfully integrate PGDA into their microfluidic workflows.
References
- 1. 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent [epchems.com]
- 2. Ethylene glycol diacetate (EGDA), this compound (PGDA)--Jiangsu Dynamic Chemical Co., Ltd. [dynai.com]
- 3. ICSC 0943 - this compound [chemicalsafety.ilo.org]
- 4. propylene-glycol-diacetate.com [propylene-glycol-diacetate.com]
- 5. mdpi.com [mdpi.com]
- 6. Role of Polymers in Microfluidic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2-Propyleneglycol diacetate - Safety Data Sheet [chemicalbook.com]
- 8. 丙二醇二乙酸酯 ≥99.7% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Recent Advances in Thermoplastic Microfluidic Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bonding Strategies for Thermoplastics Applicable for Bioanalysis and Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Fabrication and Bonding of Thermoplastic Microfluidics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Droplet-Based Microfluidics: Applications in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Droplet microfluidics: fundamentals and its advanced applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemos.de [chemos.de]
- 16. spectrumchemical.com [spectrumchemical.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions with Propylene Glycol Diacetate (PGDA) as a Solvent
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: Re-evaluating Propylene Glycol Diacetate in Modern Synthesis
This compound (PGDA), also known as 1,2-propanediol diacetate, is a high-boiling point, environmentally friendly solvent gaining traction in various applications, from coatings to organic synthesis.[1][2] Its favorable characteristics, including low odor, a high flash point, strong solubility for a range of resins, and a good toxicological profile, make it an attractive alternative to traditional solvents like cyclohexanone or isophorone.[2][3] However, its dual ester functionality presents unique challenges and optimization opportunities in a research and development setting.
This guide serves as a technical support hub for professionals using PGDA. It moves beyond a simple recitation of properties to provide actionable troubleshooting advice and in-depth explanations grounded in chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of PGDA.
Q1: What are the key physical and chemical properties of PGDA? A: PGDA is a clear, colorless liquid with a faint, fruity odor.[1] It is characterized by a high boiling point and low volatility. A summary of its critical properties is provided in the table below.
Q2: For what types of compounds is PGDA a good solvent? A: PGDA exhibits strong solvency for a wide array of organic compounds, particularly polar molecules and polymers. It is highly effective for dissolving alkyd resins, acrylic resins, polyester resins, nitrocellulose, and polyurethane curing agents.[1][4] Its aprotic nature makes it suitable for reactions sensitive to protic solvents, provided the reagents do not react with esters.
Q3: Is PGDA chemically stable under typical reaction conditions? A: PGDA is stable under normal, neutral conditions and anticipated storage temperatures.[5] However, its ester groups are susceptible to hydrolysis. It will decompose under strong acidic or basic conditions, especially in the presence of water and heat, to yield propylene glycol and acetic acid. This is a critical consideration for reaction design.
Q4: What are the primary safety considerations when working with PGDA? A: PGDA has a favorable safety profile with low oral toxicity.[1][6] It is considered a combustible liquid but is not readily flammable due to its high flash point. Standard laboratory personal protective equipment (PPE), such as safety glasses and chemical-resistant gloves, should be worn.[5][7][8] Work should be conducted in a well-ventilated area.[5][8]
Q5: How "green" is PGDA compared to other solvents? A: PGDA is considered an environmentally friendly or "green" solvent.[2] It is readily biodegradable and has a low toxicity profile, making it a sustainable replacement for more hazardous, high-boiling point solvents.[2][3]
Section 2: Troubleshooting Guides
This core section provides structured guidance for overcoming common experimental hurdles encountered when using PGDA.
General Troubleshooting Workflow
Before diving into specific issues, researchers can use the following decision tree to guide their troubleshooting process.
References
- 1. 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent [epchems.com]
- 2. Ethylene glycol diacetate (EGDA), this compound (PGDA)--Jiangsu Dynamic Chemical Co., Ltd. [dynai.com]
- 3. dow.com [dow.com]
- 4. atamankimya.com [atamankimya.com]
- 5. chemos.de [chemos.de]
- 6. Propylene glycol - Wikipedia [en.wikipedia.org]
- 7. This compound SDS MSDS of Manufacturers [anmol.org]
- 8. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Navigating the Challenges of Propylene Glycol Diacetate (PGDA) Removal
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. Propylene glycol diacetate (PGDA) is an excellent, environmentally friendly solvent with a high boiling point, making it a valuable component in many modern synthetic protocols.[1][2][3] However, these same properties, particularly its high boiling point and variable solubility, can present significant challenges during product purification.
This guide is structured to address the specific, practical issues you may encounter when trying to remove residual PGDA from your reaction mixtures. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Understanding the Core Challenge: PGDA's Physicochemical Profile
Before diving into troubleshooting, it's crucial to understand the properties of PGDA that make its removal non-trivial. These characteristics are the root cause of most purification difficulties.
| Property | Value | Implication for Removal | Source(s) |
| Molecular Weight | 160.17 g/mol | N/A | [4][5] |
| Boiling Point | 190-191 °C (at 760 mmHg) | Difficult to remove by simple evaporation; may co-distill with high-boiling point products. Requires vacuum distillation. | [4][5][6][7] |
| Density | ~1.05 g/mL (at 20-25 °C) | Similar to water, which can complicate phase separation during aqueous extraction. | [4][6][8] |
| Vapor Pressure | Low (~0.23-0.57 mmHg at 20 °C) | Evaporates very slowly at room temperature and under standard rotary evaporation conditions. | [4][8][9] |
| Solubility | - Miscible with most organic solvents- Variable in water (~10 g/100 mL) | High solubility in organic solvents means it will remain with your product in the organic phase. Partial water solubility makes aqueous washes inefficient. | [1][10][11] |
| Chemical Stability | Stable under neutral conditions. Can hydrolyze under strong acid or base. | Workup conditions (e.g., acidic or basic washes) can degrade PGDA into propylene glycol and acetic acid, introducing new impurities. | [11][12][13] |
Troubleshooting Guide: A Question-and-Answer Approach
This section is designed as a practical, issue-driven guide. Find the question that most closely matches your problem to see our recommended solutions and the scientific rationale behind them.
Section 1: Issues with Distillation
Question: I tried to remove PGDA via rotary evaporation, but it's still in my product. Why?
Answer: This is a common issue stemming from PGDA's very low vapor pressure and high boiling point of approximately 191°C.[4][6] Standard rotary evaporation conditions, even with high heat and good vacuum, are often insufficient to effectively remove it, especially when it is the bulk solvent. You are likely removing more volatile components, concentrating the PGDA with your product.
Question: My desired product has a high boiling point, and it's co-distilling with PGDA. How can I improve the separation?
Answer: When the boiling points of your product and PGDA are close, standard distillation is ineffective. You have two primary options:
-
Fractional Distillation Under Vacuum: This is the most direct approach. By using a fractionating column (e.g., a Vigreux or packed column) under reduced pressure, you can increase the separation efficiency. The vacuum lowers the boiling points of both components, which can be crucial for thermally sensitive products. The multiple theoretical plates of the column allow for a better separation of components with close boiling points.
-
Reactive Distillation (Azeotropic Removal): While less common for removal, the principles of azeotropic distillation can sometimes be applied. If you can introduce a solvent that forms a minimum-boiling azeotrope with PGDA but not your product, you may be able to distill it off at a lower temperature. This requires careful selection of the entraining agent and is highly dependent on the nature of your product.
Section 2: Challenges with Liquid-Liquid Extraction
Question: I performed several aqueous washes (using water or brine), but my NMR/GC-MS analysis still shows significant PGDA content in my organic layer. What's happening?
Answer: This is one of the most frequent challenges and is rooted in PGDA's solubility profile. While some sources describe it as "very soluble in water," practical lab experience and quantitative data show it is only partially soluble, around 10 g/100 mL.[4][11] This is often not enough to achieve efficient removal with a few simple washes. Furthermore, its high affinity for common organic solvents (like Ethyl Acetate, DCM, etc.) means the partition coefficient favors it remaining in the organic phase.[1][10]
Expert Protocol: Enhanced Extraction Workflow for PGDA Removal
-
Reduce PGDA Concentration: Before extraction, concentrate the reaction mixture under high vacuum (if your product is stable) to remove as much PGDA as possible. This reduces the burden on the extraction process.
-
Solvent Selection: Ensure your product is dissolved in a water-immiscible organic solvent.
-
Perform Multiple, Small-Volume Washes: Instead of one large wash, use multiple smaller washes (e.g., 5 x 50 mL instead of 1 x 250 mL). This is statistically more effective at removing partially soluble impurities.
-
Use Brine and/or pH-Adjusted Washes:
-
Brine Wash: Use a saturated NaCl solution. The increased ionic strength of the aqueous phase decreases the solubility of organic molecules like PGDA, helping to "salt out" the impurity from the organic layer.
-
Slightly Basic Wash (Caution!): A very dilute basic wash (e.g., 1-5% NaHCO₃ solution) can initiate slow hydrolysis of PGDA to the more water-soluble propylene glycol and sodium acetate.[11][12] This is a self-validating step: monitor the pH of the aqueous layer to ensure it remains basic. WARNING: This is only suitable for base-stable products. Do not use strong bases like NaOH, as this can cause rapid hydrolysis and potentially damage your target molecule.
-
-
Back-Extraction (If Applicable): If your product can be temporarily moved to the aqueous phase (e.g., by protonating a basic amine with acid), you can wash the organic layer containing PGDA, then re-basify the aqueous layer and extract your clean product back into a fresh organic solvent.
-
Confirmation: After extraction, run a quick analytical test (TLC, GC-MS) on the concentrated organic layer to confirm the absence of PGDA before proceeding.
Section 3: Chromatographic Purification Issues
Question: I'm running a silica gel column, but my product is co-eluting with the PGDA. How can I achieve separation?
Answer: PGDA is a moderately polar diester, which can cause it to travel with a wide range of compounds on a silica gel column. The key is to select a solvent system that maximizes the polarity difference between your product and PGDA.
-
If your product is LESS polar than PGDA: Use a low-polarity mobile phase (e.g., a high ratio of Hexane or Heptane to Ethyl Acetate). This will hold the PGDA on the column while allowing your product to elute.
-
If your product is MORE polar than PGDA: Use a more polar mobile phase (e.g., a high ratio of Ethyl Acetate to Hexane, or even a DCM/Methanol system). This will flush the PGDA off the column quickly, allowing you to collect your more retained product in later fractions.
Workflow: Selecting a Chromatography Strategy
The following diagram outlines a decision-making process for choosing the right purification method.
Caption: Decision tree for selecting a PGDA removal strategy.
Question: Is there an alternative to normal-phase (silica) chromatography?
Answer: Yes, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be an excellent method for separating PGDA, especially for high-purity applications required in drug development.[14] PGDA can be effectively separated from both more and less polar compounds using a C18 column with a mobile phase like acetonitrile and water.[14] This method is scalable and can be used for preparative separations to isolate impurities.[14]
Frequently Asked Questions (FAQs)
Q1: Can I just "pull a high vacuum" on my rotary evaporator overnight to remove PGDA? While this may eventually work for small amounts, it is highly inefficient and energy-intensive. For larger volumes, it is often ineffective and risks thermal degradation of your product over the extended heating period.
Q2: Will PGDA interfere with my reaction? As a solvent, PGDA is generally stable and non-reactive under many conditions.[8] However, its ester functional groups could potentially undergo transesterification in the presence of strong nucleophiles (like alkoxides) or catalysts. Always consider its structure in the context of your specific reaction chemistry.
Q3: My reaction is run in water. How do I get rid of PGDA? If your product is in an aqueous solution, you can extract the PGDA out using a water-immiscible organic solvent like ethyl acetate, DCM, or toluene. Perform multiple extractions of the aqueous layer to effectively remove the PGDA.
Q4: Is PGDA hazardous? PGDA has a favorable toxicological profile and is considered readily biodegradable.[10][15] However, it is a combustible liquid and standard laboratory safety precautions (gloves, eye protection) should always be followed.[9]
References
- 1. 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent [epchems.com]
- 2. atamankimya.com [atamankimya.com]
- 3. ataman-chemicals.com [ataman-chemicals.com]
- 4. This compound | C7H12O4 | CID 12198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 1,2-Propyleneglycol diacetate | 623-84-7 [amp.chemicalbook.com]
- 7. seco.us [seco.us]
- 8. chemos.de [chemos.de]
- 9. aktasdis.com [aktasdis.com]
- 10. dow.com [dow.com]
- 11. echemi.com [echemi.com]
- 12. This compound With Competitive Price | cas no 112 34 5 [boxa-solvents.com]
- 13. ec.europa.eu [ec.europa.eu]
- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. dow.com [dow.com]
Preventing side reactions when using propylene glycol diacetate in synthesis
Altdorf, Germany – Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Propylene Glycol Diacetate (PGDA) in their synthetic applications. As a leading Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to anticipate and mitigate potential side reactions, ensuring the integrity and success of your experiments. This guide is structured in a practical question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns with PGDA in a reaction medium?
This compound is a diester, and its primary stability concerns revolve around the hydrolysis of its ester linkages. This reactivity is significantly influenced by the pH of the reaction medium.
-
Acidic Conditions: In the presence of strong acids, PGDA can undergo hydrolysis to yield propylene glycol monoacetate and subsequently propylene glycol and acetic acid. While this reaction is generally slow at room temperature, it can be accelerated by heat.
-
Basic Conditions: PGDA is more susceptible to hydrolysis under basic conditions (saponification), which can occur rapidly even at ambient temperatures. This reaction will produce propylene glycol and acetate salts.[1]
It is crucial to consider the pH of your reaction mixture, as unintended shifts in pH can lead to the degradation of PGDA, introducing impurities into your system.
Q2: Can PGDA undergo transesterification, and how can I prevent it?
Yes, transesterification is a significant potential side reaction when using PGDA in the presence of other alcohols (R-OH) and a catalyst (acidic or basic). The acetate groups of PGDA can be exchanged with the alcohol, leading to the formation of new esters and propylene glycol mono- or di-alkoxides.
To prevent transesterification:
-
Avoid Strong Acidic or Basic Catalysts: If your synthesis allows, utilize catalysts that are less prone to promoting transesterification.
-
Temperature Control: Lower reaction temperatures will disfavor this equilibrium-driven reaction.
-
Stoichiometric Control: If an alcohol is a reactant, use it in stoichiometric amounts rather than as a solvent to minimize the chances of it reacting with PGDA.
-
Alternative Solvents: If your reaction is highly sensitive to transesterification, consider an alternative aprotic solvent.
Q3: Is PGDA compatible with highly reactive organometallic reagents?
Due to its ester functionalities, PGDA is not recommended for use as a solvent with highly reactive organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). These strong nucleophiles will readily attack the electrophilic carbonyl carbons of the acetate groups.[2][3] This will result in the consumption of your organometallic reagent and the formation of tertiary alcohols after quenching, significantly impacting your reaction yield and introducing complex byproducts. For such reactive reagents, anhydrous aprotic solvents like diethyl ether, tetrahydrofuran (THF), or toluene are more appropriate choices.
Similarly, strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester groups of PGDA to primary alcohols.[4][5][6][7][8]
Q4: What are the thermal decomposition products of PGDA?
This compound is relatively thermally stable, with a boiling point of approximately 190-191°C.[9][10] However, prolonged heating at elevated temperatures, especially in the presence of impurities, can lead to decomposition. Should hydrolysis occur first, the resulting propylene glycol can thermally degrade at temperatures around 188°C to form a mixture of carbonyl compounds, including propionaldehyde, acetone, formaldehyde, and acetaldehyde.[3][11][12]
Troubleshooting Guide
Problem: My final product is contaminated with acetic acid.
-
Likely Cause: Hydrolysis of PGDA due to the presence of water and either acidic or basic conditions in your reaction or workup.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your starting materials and solvents thoroughly if your reaction is water-sensitive.
-
pH Control: Buffer your reaction if possible and avoid significant pH excursions.
-
Workup Modification: During the aqueous workup, neutralize any acidic or basic components before extraction. A wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acetic acid.
-
Purification: Acetic acid can often be removed by co-evaporation with a non-polar solvent like toluene under reduced pressure or by standard column chromatography.
-
Problem: I'm observing unexpected, higher molecular weight byproducts.
-
Likely Cause: Transesterification with other alcohol or ester-containing molecules in your reaction mixture.
-
Troubleshooting Steps:
-
Re-evaluate Catalyst Choice: If using an acid or base catalyst, consider if a milder or different type of catalyst could be employed.
-
Temperature Management: Run the reaction at the lowest effective temperature to minimize side reactions.
-
Analyical Confirmation: Use techniques like GC-MS or LC-MS to identify the byproducts and confirm if they are transesterification products.
-
Problem: My yield is significantly lower than expected in a reaction involving a strong base/nucleophile.
-
Likely Cause: The reagent is being consumed by reacting with the PGDA solvent.
-
Troubleshooting Steps:
-
Solvent Incompatibility: As stated in the FAQs, PGDA is not compatible with strong, non-stabilized nucleophiles or bases.
-
Solvent Replacement: Redesign your synthesis to use a more inert solvent such as THF, diethyl ether, or dioxane for these types of reagents.
-
Experimental Protocols
Protocol 1: General Procedure for Aqueous Workup to Remove PGDA
This compound has moderate water solubility, which can be exploited for its removal.
-
Quench the Reaction: If applicable, quench the reaction by slowly adding it to a separate vessel containing an appropriate quenching solution (e.g., water, saturated ammonium chloride).
-
Dilute with Water: Add a significant volume of water to the mixture to dissolve the PGDA and its water-soluble hydrolysis products (propylene glycol, acetic acid).
-
Extract with a Water-Immiscible Solvent: Extract your product of interest with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions (e.g., 3x) to ensure complete recovery of your product.[13]
-
Wash the Organic Layer: Combine the organic extracts and wash them several times with water or brine to remove any remaining PGDA and other water-soluble impurities.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Detection of Common PGDA-Related Impurities by ¹H NMR
Monitoring your reaction mixture or purified product for PGDA and its common hydrolysis byproducts (propylene glycol monoacetate and propylene glycol) is crucial. The following table summarizes the expected ¹H NMR chemical shifts (in CDCl₃) for these species.
| Compound | Methyl (CH₃-C=O) | Methyl (CH₃-C-O) | Methylene (CH₂) | Methine (CH) |
| This compound | ~2.0-2.1 ppm (s, 6H) | ~1.2 ppm (d, 3H) | ~4.0-4.2 ppm (m, 2H) | ~5.0-5.1 ppm (m, 1H) |
| Propylene Glycol Monoacetate | ~2.0-2.1 ppm (s, 3H) | ~1.2 ppm (d, 3H) | ~3.4-4.1 ppm (m, 2H) | ~3.8-4.0 ppm (m, 1H) |
| Propylene Glycol | N/A | ~1.1 ppm (d, 3H) | ~3.3-3.6 ppm (m, 2H) | ~3.8-4.0 ppm (m, 1H) |
Note: Chemical shifts are approximate and can vary depending on the solvent and other molecules present. The presence of multiple isomers of propylene glycol monoacetate can lead to more complex spectra.[14][15]
Visualizing Reaction Pathways
Below are diagrams illustrating the key side reactions of this compound.
Caption: Hydrolysis pathways of PGDA under acidic and basic conditions.
References
- 1. ICSC 0943 - this compound [inchem.org]
- 2. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. quora.com [quora.com]
- 9. chemos.de [chemos.de]
- 10. 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent [epchems.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Propylene glycol(57-55-6) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Enhancing the Solubility of Nonpolar Compounds in Propylene Glycol Diacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for improving the solubility of nonpolar compounds in propylene glycol diacetate (PGDA). Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can troubleshoot and optimize your formulations effectively.
Section 1: Understanding the Core Challenge: this compound and Nonpolar Solutes
This compound (PGDA) is a versatile and environmentally friendly solvent with a favorable safety profile, making it an attractive vehicle for pharmaceutical formulations.[1][2] However, its semi-polar nature can present challenges when formulating highly nonpolar, lipophilic active pharmaceutical ingredients (APIs). This section addresses the fundamental questions regarding the properties of PGDA and the nature of solubility.
FAQ 1.1: What are the key physicochemical properties of this compound (PGDA) that I should be aware of?
This compound, also known as 1,2-propanediol diacetate, is a colorless liquid with a high boiling point and low volatility.[3][4] Its structure contains both ester groups, which contribute some polarity, and a hydrocarbon backbone, which provides nonpolar character. This dual nature allows it to dissolve a wide range of substances.[5] However, for highly nonpolar compounds, its solvent capacity can be limited.
Table 1: Key Physicochemical Properties of this compound (PGDA)
| Property | Value | Source |
| Molecular Formula | C7H12O4 | [4] |
| Molecular Weight | 160.17 g/mol | [4] |
| Boiling Point | 191 °C (lit.) | [3] |
| Density | 1.05 g/mL at 25 °C (lit.) | [3] |
| logP (Octanol-Water Partition Coefficient) | 0.82 at 25°C | [3] |
| Water Solubility | 90 g/L | [3] |
Understanding these properties is the first step in designing an effective formulation strategy. The logP value, in particular, indicates its intermediate polarity.
FAQ 1.2: Why is my nonpolar compound showing poor solubility in PGDA?
The principle of "like dissolves like" is fundamental here. The solubility of a nonpolar compound in a solvent is governed by the intermolecular forces between the solute and solvent molecules. For a nonpolar compound to dissolve in PGDA, the energy required to break the interactions between PGDA molecules must be compensated by the energy released from the new interactions between the nonpolar compound and PGDA. If the nonpolar compound is significantly more nonpolar than PGDA, the interactions between them will be weak, leading to poor solubility.
Section 2: Strategies for Enhancing Solubility
When faced with poor solubility of a nonpolar compound in PGDA, several strategies can be employed. This section provides a troubleshooting guide to systematically address this challenge.
Troubleshooting Guide: My nonpolar compound has low solubility in PGDA. What are my options?
This guide will walk you through a series of steps, from simple adjustments to more complex formulation strategies, to improve the solubility of your nonpolar compound.
Caption: A stepwise workflow for troubleshooting poor solubility.
Step 1: Temperature Adjustment
FAQ 2.1: Can heating the PGDA solution improve the solubility of my nonpolar compound?
Yes, for most solid solutes, solubility increases with temperature.[6][7] This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice, allowing the solute molecules to disperse among the solvent molecules more readily.
Experimental Protocol: Determining the Effect of Temperature on Solubility
-
Preparation: Prepare saturated solutions of your nonpolar compound in PGDA in sealed vials at various temperatures (e.g., 25°C, 40°C, 60°C).
-
Equilibration: Agitate the vials in a temperature-controlled shaker bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling: Carefully withdraw a sample from the supernatant of each vial using a pre-heated syringe and filter it through a solvent-resistant filter (e.g., PTFE) to remove any undissolved solid.
-
Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[8]
-
Data Interpretation: Plot the solubility (concentration) as a function of temperature to determine the temperature-solubility profile.
Caution: Be mindful of the thermal stability of your compound. Elevated temperatures can lead to degradation. A stability study should be conducted in parallel.
Step 2: Co-solvent Addition
FAQ 2.2: What are co-solvents and how can they improve solubility in PGDA?
Co-solvents are solvents that are miscible with the primary solvent and can increase the solubility of a poorly soluble compound.[9] For nonpolar compounds in PGDA, adding a more nonpolar, water-miscible co-solvent can create a solvent blend with a polarity that is more favorable for the solute.
Table 2: Common Co-solvents for PGDA Formulations
| Co-solvent | Rationale for Use |
| Ethanol | Reduces the overall polarity of the solvent system.[10] |
| Propylene Glycol (PG) | Can act as a bridge between the nonpolar solute and the more polar PGDA.[11][12] |
| Polyethylene Glycol (PEG) (low molecular weight, e.g., PEG 400) | Increases the solvent capacity for a wide range of compounds.[11] |
Experimental Protocol: Screening for an Effective Co-solvent
-
Selection: Choose a few candidate co-solvents based on the properties of your nonpolar compound.
-
Preparation: Prepare a series of solvent blends by mixing PGDA with the co-solvent in different ratios (e.g., 90:10, 80:20, 70:30 PGDA:co-solvent).
-
Solubility Determination: Determine the solubility of your compound in each solvent blend at a fixed temperature using the shake-flask method described previously.[13]
-
Analysis: Plot the solubility of your compound as a function of the co-solvent concentration to identify the optimal blend.
Step 3: Surfactant Addition
FAQ 2.3: How do surfactants work to increase the solubility of nonpolar compounds?
Surfactants are amphiphilic molecules, meaning they have both a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail.[14] In a solvent like PGDA, at concentrations above the critical micelle concentration (CMC), surfactant molecules can self-assemble into structures called micelles. The lipophilic tails form a core that can encapsulate nonpolar compounds, effectively increasing their apparent solubility in the bulk solvent.[15][16]
Caption: Diagram of a micelle encapsulating a nonpolar compound.
Table 3: Commonly Used Surfactants in Pharmaceutical Formulations
| Surfactant | Type | HLB Value |
| Polysorbate 80 (Tween® 80) | Non-ionic | 15.0 |
| Polysorbate 20 (Tween® 20) | Non-ionic | 16.7 |
| Sorbitan Monooleate (Span® 80) | Non-ionic | 4.3 |
| Polyoxyl 35 Castor Oil (Kolliphor® EL) | Non-ionic | 12-14 |
The Hydrophile-Lipophile Balance (HLB) value can help in selecting an appropriate surfactant. For oil-in-water systems, higher HLB values are generally preferred.
Experimental Protocol: Evaluating Surfactant Efficacy
-
Selection: Choose surfactants with a range of HLB values.
-
Preparation: Prepare solutions of PGDA containing different concentrations of each surfactant.
-
Solubility Determination: Measure the solubility of your nonpolar compound in each surfactant solution.
-
Analysis: Compare the solubility enhancement provided by each surfactant to identify the most effective one and its optimal concentration.
Step 4: Complexation Agents
FAQ 2.4: What are complexation agents and when should I consider using them?
Complexation agents, such as cyclodextrins, are molecules that can form inclusion complexes with other molecules.[17] Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface. Nonpolar compounds can be encapsulated within the hydrophobic cavity, forming a complex that is more soluble in the surrounding solvent. This approach is particularly useful for highly challenging compounds where other methods have not provided sufficient solubility enhancement.
Section 3: Analytical Characterization
Accurate measurement of solubility is crucial for successful formulation development. This section outlines the key analytical techniques.
FAQ 3.1: What are the standard methods for measuring the solubility of a compound in a formulation?
The shake-flask method is the gold standard for determining equilibrium solubility.[13]
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
-
Addition of Excess Solute: Add an excess amount of the nonpolar compound to a known volume of the PGDA-based formulation in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC, UV-Vis).[8][18]
Other techniques such as nephelometry can also be used to measure solubility by detecting suspended particles.[19]
Section 4: Concluding Remarks
Improving the solubility of nonpolar compounds in this compound often requires a systematic and multi-faceted approach. By understanding the underlying principles of solubility and employing the troubleshooting strategies outlined in this guide, researchers can effectively overcome formulation challenges. Remember that each compound is unique, and a combination of the techniques described may be necessary to achieve the desired solubility and stability for your specific application.
References
- 1. dow.com [dow.com]
- 2. ataman-chemicals.com [ataman-chemicals.com]
- 3. 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent [epchems.com]
- 4. This compound | C7H12O4 | CID 12198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound With Competitive Price | cas no 112 34 5 [boxa-solvents.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of temperature and propylene glycol as a cosolvent on dissolution of clotrimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. improvedpharma.com [improvedpharma.com]
- 9. wjbphs.com [wjbphs.com]
- 10. US6361758B1 - Cosolvent formulations - Google Patents [patents.google.com]
- 11. Excipients for solubility dissolution and permeation enhancement | PDF [slideshare.net]
- 12. pharmiweb.com [pharmiweb.com]
- 13. researchgate.net [researchgate.net]
- 14. asianpharmtech.com [asianpharmtech.com]
- 15. jocpr.com [jocpr.com]
- 16. jocpr.com [jocpr.com]
- 17. EP2629763A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 18. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 19. rheolution.com [rheolution.com]
Technical Support Center: Managing Propylene Glycol Diacetate (PGDA) Viscosity in Polymer Processing
Welcome to the technical support center for Propylene Glycol Diacetate (PGDA). This guide is designed for researchers, scientists, and drug development professionals who utilize PGDA as a plasticizer or solvent in polymer processing applications such as hot-melt extrusion (HME), injection molding, and film casting. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you effectively manage PGDA's viscosity and achieve optimal results in your experiments.
Section 1: Understanding PGDA and its Role in Polymer Processing
This compound (PGDA), also known as 1,2-propanediol diacetate, is a low-volatility, high-boiling-point, and environmentally friendly solvent and plasticizer.[1] In polymer science, particularly within pharmaceutical development, it is added to polymer formulations to increase flexibility, reduce processing temperatures, and lower the melt viscosity.[2][3]
The primary mechanism of a plasticizer like PGDA is to insert its molecules between polymer chains. This action weakens the intermolecular forces (van der Waals forces) between the chains, increasing their mobility and reducing the overall glass transition temperature (Tg) of the polymer matrix.[2][4][5][6] The result is a softer, more pliable material that is easier to process at lower temperatures, which is critical when working with thermally sensitive active pharmaceutical ingredients (APIs).
A key physical property to manage during processing is viscosity. The viscosity of PGDA itself is temperature-dependent, and understanding this relationship is the first step in troubleshooting many common processing issues.
Table 1: Physicochemical Properties of this compound (PGDA)
| Property | Value | Source |
| CAS Number | 623-84-7 | [7] |
| Molecular Formula | C7H12O4 | [8] |
| Molecular Weight | 160.17 g/mol | [7][8] |
| Boiling Point | 190-191 °C | [7][8][9] |
| Density | 1.056 g/mL at 20°C | [10] |
| Viscosity | 2.86 mm²/s (cSt) at 20°C | [8] |
| Flash Point | 87 °C (closed cup) | [7][8] |
| Water Solubility | 90 g/L | [8] |
Section 2: Troubleshooting Guide for Viscosity-Related Issues
This section addresses common problems encountered during polymer processing with PGDA, presented in a question-and-answer format.
Question 1: My extruder torque is excessively high, leading to motor overload. What are the likely causes and how can I fix it?
Answer: High extruder torque is a direct indication of high melt viscosity in the extruder barrel.[11] When using PGDA, this issue typically arises from three primary factors: insufficient temperature, suboptimal PGDA concentration, or poor miscibility.
Immediate Steps:
-
Increase Barrel Temperature: The most effective way to reduce melt viscosity is to increase the processing temperature.[12] Raise the temperature of the extruder barrel zones incrementally (e.g., in 5°C steps). Be careful not to exceed the degradation temperature of your polymer or API.
-
Decrease Screw Speed: High screw speeds can increase shear stress, which for some materials can paradoxically increase torque if the material isn't sufficiently plasticized.[11] A lower screw speed allows for a longer residence time, ensuring more uniform heating and mixing.[12]
Systematic Troubleshooting:
-
Cause A: Temperature is too low.
-
Explanation: The plasticizing effect of PGDA is thermally activated. If the temperature is too low, the PGDA molecules cannot effectively penetrate and lubricate the polymer chains, resulting in a stiff, highly viscous melt.
-
Solution: Perform a thermal analysis (e.g., using Differential Scanning Calorimetry, DSC) on your polymer-PGDA blend to determine the precise glass transition temperature (Tg). Your processing temperature should be set sufficiently above this Tg (typically 20-40°C higher) to ensure a fluid melt.
-
-
Cause B: PGDA concentration is too low.
-
Explanation: An insufficient amount of plasticizer will not adequately reduce the intermolecular forces within the polymer matrix.[13] This is a common issue when developing new formulations.
-
Solution: Increase the PGDA concentration in your formulation in small increments (e.g., 1-2% w/w). For many pharmaceutical polymers, plasticizer concentrations range from 5-30% (w/w).[13] Observe the effect on torque at a constant temperature and screw speed.
-
-
Cause C: Poor Miscibility/Compatibility.
-
Explanation: For PGDA to be an effective plasticizer, it must be miscible with the polymer.[5] If the polarity of the PGDA and the polymer are mismatched, phase separation can occur, leading to a non-uniform melt with regions of high viscosity.
-
Solution: Ensure your chosen polymer is compatible with an ester-based plasticizer like PGDA. For example, PGDA generally has good compatibility with polymethacrylates (e.g., Eudragit®), polylactic acid (PLA), and cellulose derivatives.[1][14][15] If you suspect immiscibility, consider using a co-solvent or a different plasticizer.
-
Question 2: The extrudate has an inconsistent shape and surface texture (e.g., sharkskin, melt fracture). How is this related to viscosity and PGDA?
Answer: Extrudate instability is often caused by a combination of high melt viscosity and excessive pressure/shear at the die exit. PGDA plays a crucial role in mitigating this by ensuring the polymer melt is homogenous and has the right flow properties.
-
Explanation: A non-uniform melt viscosity causes inconsistent flow rates through the die. The outer layer of the extrudate can stick to the die wall and then stretch and tear as the faster-moving core pulls it along, causing surface defects.
-
Solutions:
-
Optimize Temperature Profile: Ensure the final barrel zone and the die are heated appropriately. A colder die can cause the melt to rapidly increase in viscosity, leading to pressure buildup and fracture.
-
Verify Homogenous Mixing: Inadequate mixing of PGDA can lead to plasticizer-rich and polymer-rich domains, each with a different viscosity. Consider using screw elements that promote more intensive mixing (e.g., kneading blocks) early in the extrusion process to ensure the PGDA is finely dispersed before reaching the die.[16]
-
Adjust PGDA Concentration: A slightly higher concentration of PGDA can act as a lubricant at the polymer-metal interface of the die, reducing friction and preventing surface tearing.
-
Question 3: My final product is too brittle after cooling. I thought PGDA was supposed to make it more flexible?
Answer: While PGDA is a plasticizer, its effectiveness depends on its concentration and long-term stability within the polymer matrix. Brittleness in the final product can indicate either an insufficient plasticizing effect or loss of the plasticizer over time.
-
Cause A: Insufficient PGDA Concentration.
-
Explanation: The amount of PGDA used was not enough to lower the glass transition temperature (Tg) of the polymer below its storage or use temperature. If the material's Tg is above room temperature, it will exist in a rigid, glassy state and behave brittly.
-
Solution: Increase the PGDA concentration. A well-plasticized material should have a Tg below the intended use temperature. Use DSC to measure the Tg of your final product to confirm the plasticization effect.
-
-
Cause B: Plasticizer Migration or Leaching.
-
Explanation: Over time, especially if there is borderline compatibility, the PGDA molecules can migrate to the surface of the product and evaporate, a phenomenon known as "leaching" or "bleeding." This leaves the polymer matrix depleted of its plasticizer, causing it to revert to a brittle state.
-
Solution:
-
Confirm polymer-plasticizer compatibility.
-
Consider using a higher molecular weight plasticizer, which is less prone to migration.[17]
-
Incorporate the formulation into a sealed or coated final dosage form to minimize environmental exposure and plasticizer loss.
-
-
Section 3: Visual Workflows and Protocols
Troubleshooting Workflow for High Extrusion Torque
The following diagram outlines a logical decision-making process for addressing high torque during polymer extrusion with PGDA.
Caption: Decision tree for troubleshooting high extruder torque.
Experimental Protocol: Determining Optimal PGDA Concentration
This protocol outlines a systematic approach to finding the ideal plasticizer concentration for your polymer system.
Objective: To identify the minimum PGDA concentration that results in stable processing and desired final product properties (e.g., flexibility).
Materials:
-
Polymer of interest (e.g., PLA, PCL, Eudragit L100-55)
-
This compound (PGDA)
-
Active Pharmaceutical Ingredient (API), if applicable
-
Twin-screw hot-melt extruder
-
Differential Scanning Calorimeter (DSC)
-
Mechanical property tester (e.g., texture analyzer or universal testing machine)
Methodology:
-
Prepare Blends: Prepare several small batches (e.g., 100g each) of your formulation. Keep the polymer and API ratio constant, but vary the PGDA concentration: 0%, 5%, 10%, 15%, and 20% (w/w). Ensure homogenous mixing of the powders before extrusion.
-
Set Initial Extrusion Parameters:
-
Set a conservative temperature profile based on the known Tg of the pure polymer.
-
Start with a low screw speed (e.g., 50 RPM).
-
-
Extrude the 0% PGDA Blend: Process the control batch without any plasticizer. Note the baseline motor torque and the physical characteristics of the extrudate. This may not be processable, which itself is a key data point.[18]
-
Extrude Increasing PGDA Concentrations: Sequentially process the 5%, 10%, 15%, and 20% blends. For each run:
-
Maintain the same temperature and screw speed.
-
Record the steady-state motor torque. A significant drop in torque indicates effective plasticization.[18]
-
Observe the extrudate for quality (smoothness, consistency, color).
-
-
Characterize the Extrudates:
-
Thermal Analysis (DSC): Analyze a sample from each successful extrudate to determine its Tg. Plot Tg as a function of PGDA concentration. A linear decrease is expected, confirming miscibility.[17]
-
Mechanical Testing: Cast or press films from the extrudates and perform tensile testing. Measure the Young's Modulus and elongation at break. Increased flexibility will be seen as a lower modulus and higher elongation.
-
-
Analyze Results: The optimal concentration is the lowest percentage of PGDA that provides a stable processing window (i.e., acceptable torque) and meets the required mechanical properties and Tg for the final product.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: Is PGDA compatible with common biodegradable polymers like PLA and PCL?
-
A: Yes, PGDA, as an ester-based plasticizer, generally shows good compatibility with other polyesters like Polylactic Acid (PLA) and Polycaprolactone (PCL).[14][19][20] It can effectively lower their glass transition temperatures and improve processability. However, compatibility should always be verified experimentally, as phase separation can occur at higher concentrations.[21]
-
-
Q2: What is the typical processing temperature range when using PGDA?
-
A: This is highly dependent on the polymer being used. The goal is not to process at the temperature of PGDA, but to process at a temperature sufficiently above the new, lowered Tg of the polymer-PGDA blend. For example, if pure Eudragit has a Tg of 150°C, adding PGDA might lower it to 110°C, allowing for successful extrusion at 130-140°C instead of 170°C+.[11][13] Always use thermal analysis (TGA) to ensure your processing temperature is well below the onset of degradation for both your polymer and API.
-
-
Q3: Can PGDA be used with polymethacrylate polymers like Eudragit®?
-
A: Absolutely. Eudragit® polymers are widely used in pharmaceutical HME and are known to be thermoplastic.[15] PGDA is an effective plasticizer for various Eudragit grades (e.g., E, L, RS), helping to reduce their processing temperatures and enabling the formulation of modified-release dosage forms.[15]
-
-
Q4: Are there any safety concerns with using PGDA?
-
A: PGDA is considered to have low toxicity and is listed in the United States Pharmacopeia.[1] It has a relatively high flash point of 87°C, making it safer to handle in heated processes than more volatile solvents.[7][8] However, standard laboratory safety practices should always be followed: work in a well-ventilated area, wear appropriate personal protective equipment (PPE) like gloves and safety glasses, and avoid creating aerosols.[8]
-
-
Q5: How does PGDA's viscosity compare to Propylene Glycol (PG)?
-
A: this compound (PGDA) is significantly less viscous than Propylene Glycol (PG) at room temperature. For example, pure PG is a viscous liquid, while PGDA is much more fluid.[22] This lower intrinsic viscosity can be advantageous for initial mixing and pumping, but the primary function in melt processing is its ability to reduce the polymer's viscosity at elevated temperatures.
-
References
- 1. 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent [epchems.com]
- 2. longchangchemical.com [longchangchemical.com]
- 3. Plasticizer - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 丙二醇二乙酸酯 ≥99.7% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. Jiayuan Materials Company manufactures high content and boiling point environment friendly this compound [cayonchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Plasticization of poly(L-lactide) with poly(propylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. extruders.leistritz.com [extruders.leistritz.com]
- 17. Transparent Polymer Blends of Poly(methyl methacrylate) and Poly(propylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Propylene glycol - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Immiscibility of Propylene Glycol Diacetate in Aqueous Biphasic Systems
Welcome to the technical support center dedicated to the successful integration of Propylene Glycol Diacetate (PGDA) into Aqueous Biphasic Systems (ABS). This guide is tailored for researchers, scientists, and drug development professionals aiming to harness the benefits of PGDA as a green, water-immiscible solvent for applications in extraction, purification, and formulation. We will directly address the central challenge—overcoming the inherent immiscibility of PGDA in aqueous media to formulate stable and efficient biphasic systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PGDA) and why consider it for my application?
This compound (PGDA), or 1,2-propanediol diacetate, is a diester of propylene glycol and acetic acid. It is gaining significant attention as a "green solvent" due to its favorable characteristics, including low toxicity, ready biodegradability, a high boiling point (approx. 190°C), and a high flash point (approx. 86°C).[1][2] In separation science, it functions as a non-polar, water-immiscible phase, presenting a viable, safer alternative to volatile organic compounds (VOCs) for the liquid-liquid extraction of hydrophobic analytes.[3][4]
Q2: There appears to be conflicting information regarding PGDA's water solubility. Is it soluble or insoluble?
This is a critical point of clarification. While some technical data sheets may list PGDA as having high or even 100% water solubility, this often refers to its ability to act as a coupling agent or its miscibility under specific conditions.[1] However, for the purposes of forming a distinct liquid-liquid system, its solubility is limited (approx. 10 g/100mL).[2] When combined with high concentrations of phase-forming polymers and salts, PGDA is effectively immiscible and will separate into a distinct, non-polar phase, which is the behavior we leverage in an Aqueous Biphasic System.[3]
Q3: What is an Aqueous Biphasic System (ABS) and what is its fundamental principle?
An Aqueous Biphasic System (ABS) is a liquid-liquid extraction platform that, counterintuitively, is composed almost entirely of water (typically 70-90% w/w).[5] It forms when two water-soluble components (like a polymer and a salt, or two different polymers) are mixed in water above their critical concentrations.[6][7] This incompatibility causes the solution to spontaneously separate into two immiscible aqueous phases. One phase will be enriched with the polymer (e.g., Polyethylene Glycol), and the other will be enriched with the salt (e.g., phosphates, citrates).[5][8] This gentle, water-rich environment is ideal for separating sensitive biomolecules without causing denaturation.[6][9]
Q4: What is the primary challenge of using PGDA in an ABS?
The main difficulty arises from the high interfacial tension between the hydrophobic PGDA and the highly structured aqueous environment of an ABS. This often leads to the formation of stable emulsions rather than a clean and rapid separation into two distinct liquid layers.[10][11] The polymers used in ABS can themselves act as stabilizers for these emulsions, exacerbating the problem.
Troubleshooting Guide: Engineering a Stable PGDA-Based ABS
This section provides actionable solutions to the most common issues encountered when formulating an ABS with PGDA.
Issue 1: My system forms a persistent, stable emulsion instead of two clear, distinct phases.
Root Cause Analysis: Emulsion formation is a kinetic and thermodynamic problem. The high energy required to maintain the large interfacial area between the dispersed PGDA droplets and the continuous aqueous phase is stabilized by the phase-forming components, preventing the droplets from coalescing into a bulk phase. The core of the issue is high interfacial tension.
Solution Strategy: To break the emulsion and promote phase separation, the interfacial tension between the PGDA and the aqueous phase must be reduced. This can be achieved by introducing a surfactant or a co-solvent that modifies the interface. Surfactants are amphiphilic molecules that naturally adsorb at the oil-water interface, lowering the energy of the system and facilitating coalescence.[11][12][13]
Experimental Protocol: Surfactant Screening for Emulsion Breaking
-
System Setup: Prepare your standard ABS (e.g., PEG/Phosphate) and add PGDA. Agitate to form the characteristic emulsion.
-
Surfactant Selection: Choose a small panel of non-ionic surfactants with varying Hydrophilic-Lipophilic Balance (HLB) values. For an oil-in-water emulsion, surfactants with higher HLB values are generally more effective.[14] Good starting candidates include Tween® 20, Tween® 80, and Triton™ X-100.
-
Concentration Gradient: Prepare stock solutions of each surfactant. To a series of tubes containing your emulsified system, add the surfactant to achieve final concentrations ranging from 0.01% to 1.0% (w/v).
-
Equilibration: Gently agitate the tubes for 15-30 minutes, then allow them to rest. Centrifugation at low speed (e.g., 1000 x g for 5 minutes) can be used to accelerate phase separation.
-
Observation & Measurement: Visually inspect the tubes for the formation of a clear interface. Measure the volume of each phase to assess the efficiency of the phase separation.
Data Presentation: Surfactant Screening Results
| Surfactant | Concentration (w/v) | Observation | Phase Separation |
| Control | 0% | Stable Emulsion | None |
| Tween® 80 | 0.05% | Hazy Interface | Partial |
| Tween® 80 | 0.1% | Clear Interface | Complete |
| Triton™ X-100 | 0.1% | Clear Interface | Complete |
Mechanism of Surfactant-Mediated Emulsion Breaking
Caption: Workflow illustrating how surfactants reduce interfacial tension to break emulsions.
Issue 2: My target analyte has poor partitioning into the PGDA-rich phase.
Root Cause Analysis: The partitioning of a solute is governed by its relative affinity for the two phases. Poor partitioning into the PGDA phase indicates the analyte is too hydrophilic or has strong interactions with the components of the aqueous phase (e.g., hydrogen bonding with the polymer). To improve extraction, the thermodynamics must be shifted to make the aqueous phase less favorable for the analyte.
Solution Strategy: Employ the "salting-out" effect. By increasing the concentration of a kosmotropic (water-structuring) salt in the aqueous phase, you increase the hydration of the salt ions.[15][16] This effectively reduces the amount of "free" water available to solvate your analyte, decreasing its solubility in the aqueous phase and driving it into the more favorable, less polar PGDA phase.[17][18] The effectiveness of salts follows the Hofmeister series (e.g., SO₄²⁻ > HPO₄²⁻ > Cl⁻).[19]
Experimental Protocol: Optimizing the Salting-Out Effect
-
Salt Selection: Choose a highly kosmotropic salt that is a primary component of your ABS, such as sodium sulfate or potassium phosphate.
-
Define System: Fix the concentrations of the polymer (e.g., PEG 8000) and PGDA.
-
Salt Concentration Gradient: Prepare a series of ABS tubes with increasing concentrations of the chosen salt (e.g., from 10% to 25% w/w).
-
Spike Analyte: Add a known concentration of your target analyte to each tube.
-
Equilibrate and Separate: Mix thoroughly, allow the phases to separate completely (use centrifugation if necessary), and carefully collect samples from the top (PGDA-rich) and bottom (aqueous) phases.
-
Quantify: Analyze the concentration of the analyte in each phase using a suitable method (e.g., HPLC, UV-Vis spectroscopy).[20]
-
Calculate Partition Coefficient (K): K = CPGDA / CAqueous, where C is the concentration of the analyte in the respective phase.
Data Presentation: Effect of Salt Concentration on Partitioning
| K₃PO₄ Conc. (w/w) | Analyte in PGDA Phase (µg/mL) | Analyte in Aqueous Phase (µg/mL) | Partition Coefficient (K) |
| 12% | 15 | 85 | 0.18 |
| 15% | 40 | 60 | 0.67 |
| 18% | 75 | 25 | 3.00 |
| 21% | 92 | 8 | 11.50 |
Logical Relationship for Salting-Out
Caption: Logical flow demonstrating how increasing salt concentration enhances analyte partitioning.
References
- 1. DOWANOL™ PGDA this compound | Dow Inc. [dow.com]
- 2. This compound | C7H12O4 | CID 12198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent [epchems.com]
- 4. Ethylene glycol diacetate (EGDA), this compound (PGDA)--Jiangsu Dynamic Chemical Co., Ltd. [dynai.com]
- 5. idc-online.com [idc-online.com]
- 6. Aqueous two-phase system - Wikipedia [en.wikipedia.org]
- 7. Aqueous two-phase system (ATPS): from basic science to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aqueous Two Phase Systems for the Recovery of Biomolecules â A Review [article.sapub.org]
- 9. Aqueous Biphasic Systems in the Separation of Food Colorants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 12. filtsol.com [filtsol.com]
- 13. biolinscientific.com [biolinscientific.com]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. mdpi.com [mdpi.com]
- 16. Aqueous biphasic systems composed of ionic liquids and acetate-based salts: phase diagrams, densities and viscosities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Addressing interference of propylene glycol diacetate in analytical measurements
Welcome to the Technical Support Center for Addressing Propylene Glycol Diacetate (PGDA) Interference in Analytical Measurements. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with PGDA in their analytical workflows. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your troubleshooting efforts.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding PGDA interference.
Q1: What is this compound (PGDA) and where does it come from?
A1: this compound (PGDA), also known as 1,2-propanediol diacetate, is a diester of propylene glycol and acetic acid. It is a common excipient in pharmaceutical formulations, used as a solvent, plasticizer, and stabilizer.[1][2] It can also be found in cosmetics, food products, and industrial applications.[3][4] Its presence in a sample can be intentional as part of the formulation or it can be an impurity.
Q2: How can PGDA interfere with my analytical measurements?
A2: PGDA can interfere in several ways, primarily in chromatographic and spectroscopic analyses:
-
Co-elution: In gas chromatography (GC) and liquid chromatography (LC), PGDA can have a similar retention time to your analyte of interest, leading to overlapping peaks and inaccurate quantification.[5]
-
Ion Suppression/Enhancement: In mass spectrometry (MS), the presence of high concentrations of PGDA in the ion source can suppress or enhance the ionization of your analyte, leading to inaccurate results.
-
Spectral Overlap: In spectroscopic methods like NMR or IR, the signals from PGDA can overlap with the signals from your analyte, complicating spectral interpretation.
-
Matrix Effects: In complex sample matrices, PGDA can contribute to the overall matrix effect, affecting the accuracy and precision of your measurements.
Q3: I suspect PGDA is interfering with my analysis. What are the first steps I should take?
A3: If you suspect PGDA interference, follow these initial steps:
-
Confirm the Presence of PGDA: Analyze a PGDA standard using your current method to determine its retention time and response.
-
Evaluate Peak Purity: If you are using LC-UV, check the peak purity of your analyte. In MS, examine the mass spectrum across the chromatographic peak to look for ions corresponding to PGDA.
-
Spike and Recovery Experiment: Spike a known amount of your analyte into a blank matrix with and without PGDA. A significant difference in recovery can indicate interference.
Troubleshooting Guides
This section provides in-depth troubleshooting guides for specific analytical techniques.
Guide 1: Gas Chromatography (GC) and GC-MS
PGDA is a semi-volatile compound and is amenable to GC analysis.[3] However, its presence can cause significant interference.
Common Issue: Co-elution of PGDA with the Analyte of Interest
Causality: Co-elution occurs when two or more compounds travel through the chromatographic column at the same rate. This is often due to similar physicochemical properties (e.g., boiling point, polarity) and interactions with the stationary phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for PGDA co-elution in GC.
Step-by-Step Protocols:
1. Optimization of the GC Temperature Program:
-
Rationale: Modifying the temperature ramp rate can alter the selectivity of the separation. A slower ramp rate can improve the resolution between closely eluting compounds.
-
Protocol:
-
Start with your current temperature program.
-
Decrease the ramp rate by half (e.g., from 10 °C/min to 5 °C/min) in the region where the analyte and PGDA elute.
-
If resolution does not improve, try a multi-step ramp or an isothermal hold during the elution of the critical pair.
-
2. Selection of an Alternative GC Column:
-
Rationale: The choice of stationary phase is the most powerful tool for changing selectivity in GC. If you are using a non-polar column (e.g., DB-1, HP-5ms), switching to a more polar column can significantly alter the retention of PGDA relative to your analyte.
-
Column Selection Guide:
| Stationary Phase Type | Common Phases | Selectivity Characteristics | Best for Separating PGDA from... |
| Mid-Polar | Cyanopropylphenyl (e.g., Rxi-1301Sil MS) | Offers different selectivity based on dipole-dipole interactions. | Non-polar to moderately polar analytes.[5][6] |
| Polar | Polyethylene Glycol (e.g., WAX) | Strong interactions with polar compounds. | Analytes with different polarity than PGDA. |
3. Sample Preparation to Remove PGDA:
-
Rationale: Removing the interfering compound before analysis is often the most effective solution. The choice of technique depends on the sample matrix and the properties of the analyte.
-
Protocol: Liquid-Liquid Extraction (LLE)
-
Objective: To partition the analyte and PGDA into two immiscible liquid phases based on their differential solubility.
-
Procedure: a. Dissolve the sample in an aqueous buffer. b. Add an immiscible organic solvent (e.g., hexane, ethyl acetate). The choice of solvent is critical and should be based on the polarity of your analyte. c. Vortex the mixture vigorously for 2 minutes.[3] d. Centrifuge to separate the layers.[3] e. Analyze the appropriate layer (aqueous or organic) for your analyte.
-
4. Utilizing Selective Detection with Mass Spectrometry (MS):
-
Rationale: Even if PGDA and your analyte co-elute chromatographically, a mass spectrometer can differentiate them based on their unique mass fragmentation patterns.
-
Protocol:
-
Acquire Full Scan Data: First, acquire full scan mass spectra of both your analyte and a PGDA standard.
-
Identify Unique Fragment Ions: Identify fragment ions that are unique to your analyte and have a high abundance.
-
Develop a Selected Ion Monitoring (SIM) Method: Create a SIM method that monitors only the unique fragment ions of your analyte. This will significantly reduce the signal from the co-eluting PGDA.
-
Guide 2: Liquid Chromatography (LC) and LC-MS
PGDA can also be a significant interferent in reversed-phase and normal-phase LC.
Common Issue: Poor Resolution and Inaccurate Quantification in LC
Causality: In LC, interference from PGDA can manifest as peak tailing, fronting, or complete co-elution, all of which compromise accurate integration and quantification. In LC-MS, PGDA can cause ion suppression, reducing the analyte signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for PGDA interference in LC.
Step-by-Step Protocols:
1. Optimization of the Mobile Phase:
-
Rationale: Adjusting the mobile phase composition (e.g., organic solvent ratio, pH, additives) can significantly impact the retention and peak shape of both the analyte and PGDA.
-
Protocol:
-
Solvent Strength: Systematically vary the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. A lower percentage of organic solvent will generally increase the retention of both compounds in reversed-phase LC.
-
Solvent Type: If using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter the selectivity.
-
pH Adjustment: If your analyte has ionizable groups, adjusting the pH of the aqueous portion of the mobile phase can dramatically change its retention time relative to the non-ionizable PGDA. For MS compatibility, use volatile buffers like formic acid or ammonium formate.[7][8]
-
2. Selection of an Alternative LC Column:
-
Rationale: Similar to GC, changing the stationary phase chemistry is a powerful tool to achieve separation.
-
Column Selection Guide:
| Stationary Phase Type | Common Phases | Selectivity Characteristics | Best for Separating PGDA from... |
| Phenyl-Hexyl | Phenyl-Hexyl | Offers pi-pi interactions, which can provide unique selectivity for aromatic analytes. | Aromatic compounds that may co-elute with PGDA on a C18 column. |
| Pentafluorophenyl (PFP) | PFP | Provides multiple interaction modes including hydrophobic, pi-pi, and dipole-dipole. | Polar and aromatic analytes. |
| Mixed-Mode | Newcrom R1 | Combines reversed-phase and ion-exchange mechanisms for enhanced selectivity.[7] | A wide range of analytes. |
3. Sample Preparation using Solid-Phase Extraction (SPE):
-
Rationale: SPE is a highly effective technique for removing interferences and concentrating the analyte of interest.
-
Protocol: Reversed-Phase SPE
-
Objective: To retain the analyte on a solid sorbent while PGDA and other interferences are washed away.
-
Procedure: a. Conditioning: Condition a C18 SPE cartridge with methanol followed by water. b. Loading: Load the sample onto the cartridge. c. Washing: Wash the cartridge with a weak solvent mixture (e.g., 5% methanol in water) to remove PGDA and other polar impurities. The exact composition of the wash solvent needs to be optimized to ensure the analyte is not eluted. d. Elution: Elute the analyte with a strong solvent (e.g., methanol or acetonitrile).
-
4. Utilizing Tandem Mass Spectrometry (MS/MS) for Selective Detection:
-
Rationale: MS/MS provides an additional layer of selectivity by monitoring a specific fragmentation of the analyte's parent ion. This is highly effective in eliminating interference from co-eluting compounds.
-
Protocol:
-
Parent Ion Selection: Infuse a standard of your analyte into the mass spectrometer to determine the mass of the most abundant parent ion.
-
Fragmentation (Collision-Induced Dissociation): Fragment the parent ion in the collision cell and identify a stable and abundant product ion.
-
Multiple Reaction Monitoring (MRM): Develop an MRM method that specifically monitors the transition of the parent ion to the product ion. This is a highly selective and sensitive detection method that can effectively eliminate interference from PGDA.[9]
-
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. pharmacy.umaryland.edu [pharmacy.umaryland.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]
- 6. gcms.cz [gcms.cz]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. An Ultra-High-Pressure Liquid Chromatographic Tandem Mass Spectrometry Method for the Analysis of Benzoyl Ester Derivatized Glycols and Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Enzyme Stability in Propylene Glycol Diacetate (PGDA)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of maintaining enzyme activity and stability in propylene glycol diacetate (PGDA). As a non-aqueous solvent, PGDA offers unique advantages for enzymatic reactions, such as increased solubility of hydrophobic substrates and suppression of water-dependent side reactions.[1][2] However, organic solvents can also present challenges to enzyme stability.[1][2] This resource is designed to provide you with the expertise and practical solutions to overcome these obstacles in your experiments.
Troubleshooting Guide: Addressing Common Issues with Enzyme Stability in PGDA
This section is formatted in a question-and-answer style to directly address specific problems you may encounter.
Question 1: My enzyme shows a rapid loss of activity after being introduced to PGDA. What are the likely causes and how can I fix this?
Answer:
Rapid inactivation is a common issue when transitioning enzymes to non-aqueous environments. The primary causes are often related to solvent-induced conformational changes and dehydration of the enzyme.
Potential Causes and Solutions:
-
Solvent Polarity and Hydrophobicity: PGDA is a relatively polar organic solvent. Polar organic solvents can strip the essential water layer that stabilizes the enzyme's native conformation, leading to denaturation.[3] While some enzymes show decreased activity in polar organic solvents, others may exhibit an initial increase in activity at lower concentrations of certain solvents like DMSO or methanol before a decline is observed.[4][5][6]
-
Solution: Consider a gradual adaptation of the enzyme to the PGDA environment. Start with a co-solvent system, mixing PGDA with a more compatible solvent or an aqueous buffer, and progressively increase the concentration of PGDA. This allows the enzyme to slowly adjust to the changing environment.
-
-
Insufficient Enzyme Hydration: Enzymes require a minimal amount of water to maintain their catalytically active conformation. The direct introduction of a lyophilized enzyme powder into an anhydrous solvent can lead to a "frozen," inactive state.
-
Solution: Ensure your enzyme preparation retains some essential water. This can be achieved by using enzymes immobilized on hydrated supports or by pre-hydrating the enzyme powder with a small amount of buffer before introducing it to the PGDA.
-
-
Direct Solvent-Enzyme Interaction: PGDA molecules can directly interact with the enzyme's active site or other critical surface residues, leading to inhibition or denaturation.[4]
Question 2: I'm observing inconsistent batch-to-batch enzyme activity in my PGDA-based reaction. What could be causing this variability?
Answer:
Inconsistent results often point to subtle variations in experimental setup and reagent preparation.
Potential Causes and Solutions:
-
Water Content Fluctuation: The amount of water in your PGDA and other reagents can significantly impact enzyme activity. Even small variations can lead to different levels of enzyme hydration and, consequently, different activity levels.
-
Solution: Standardize the water content of your reaction system. Use PGDA with a consistent, specified water content. You can also intentionally add a controlled, small percentage of water to your reaction mixture to ensure a consistent hydration state for the enzyme.
-
-
Improper Reagent Mixing: Enzymes, especially in a powdered or immobilized form, may not disperse uniformly in PGDA, leading to localized areas of high and low enzyme concentration.
-
Solution: Ensure thorough but gentle mixing of the reaction components. For immobilized enzymes, use appropriate agitation methods like orbital shaking or a magnetic stirrer at a speed that ensures suspension without causing mechanical damage to the support. Always bring all reagents to room temperature before mixing to ensure homogeneity.[8][9]
-
-
Variability in Enzyme Preparation: Different batches of enzyme, even from the same supplier, can have slight differences in purity, specific activity, and formulation, which can be magnified in a non-aqueous system.
-
Solution: Whenever possible, use a single, large batch of enzyme for a series of related experiments. If you must use different batches, perform a new activity assay to standardize the enzyme concentration for each new batch before use.
-
Question 3: My enzyme assay is giving a low or no signal in PGDA. How can I troubleshoot this?
Answer:
A weak or absent signal in an enzyme assay can be due to a number of factors, from enzyme inactivation to assay incompatibility with the solvent.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Enzyme Inactivation | The enzyme may have lost its activity due to the reasons mentioned in Question 1. | Review the solutions for rapid inactivation, such as gradual solvent adaptation and immobilization. |
| Substrate Insolubility | While PGDA is a good solvent for many hydrophobic compounds, your specific substrate may have limited solubility, leading to a lower effective substrate concentration. | Verify the solubility of your substrate in PGDA at the working concentration. If solubility is an issue, consider using a co-solvent to improve it. |
| Assay Component Incompatibility | The chromogenic or fluorogenic substrate, or other detection reagents, may not be stable or may have altered spectral properties in PGDA. | Run a control experiment with the product of the enzymatic reaction (if available) in PGDA to confirm that the detection method is working correctly. Check for any known incompatibilities of your assay reagents with organic solvents. |
| Incorrect Assay Conditions | The optimal pH, temperature, and other reaction conditions for an enzyme can shift in a non-aqueous solvent. | Perform an optimization of the assay conditions in the PGDA system. This includes testing a range of temperatures and, if applicable, the effect of adding small amounts of buffering components. |
| Omission of a Key Reagent | A simple mistake like forgetting to add a crucial component can lead to no signal. | Double-check your protocol to ensure all reagents have been added in the correct order and concentrations. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving issues with enzyme stability in PGDA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Lipase in aqueous-polar organic solvents: activity, structure, and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Recent Progress in Non-Aqueous Biocatalysis of Immobilized Enzymes [mdpi.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. home.sandiego.edu [home.sandiego.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Reaction Solvents: Propylene Glycol Diacetate (PGDA) vs. Dimethyl Sulfoxide (DMSO)
For the modern researcher, selecting the appropriate reaction solvent is a critical decision that profoundly impacts reaction kinetics, yield, and downstream processing. While a vast array of solvents is available, two seemingly disparate options, Propylene Glycol Diacetate (PGDA) and Dimethyl Sulfoxide (DMSO), often surface in the context of pharmaceutical and fine chemical synthesis. This guide provides an in-depth comparison of these two solvents, grounded in their physicochemical properties and supported by a practical, experimental framework to guide your selection process.
At a Glance: A Tale of Two Solvents
Dimethyl Sulfoxide (DMSO) is a well-established, powerful polar aprotic solvent, renowned for its exceptional ability to dissolve a wide range of polar and nonpolar compounds.[1] Its high polarity and capacity to solvate cations while leaving anions relatively "naked" make it a go-to choice for reactions involving anionic nucleophiles.[2][3]
This compound (PGDA) , by contrast, is a less polar, ester-based solvent. It is gaining traction as a more environmentally benign or "green" alternative, valued for its favorable safety profile, low odor, and biodegradability.[4][5] While not a universal solvent like DMSO, it exhibits strong solvency for various resins and organic compounds.[4][6]
The choice between them is not merely about solvency; it's a strategic decision involving reactivity, safety, and process efficiency.
Physicochemical Properties: The Data-Driven Divide
A direct comparison of their core properties reveals the fundamental differences that govern their behavior and utility in a laboratory setting.
| Property | This compound (PGDA) | Dimethyl Sulfoxide (DMSO) | Rationale & Implication for Researchers |
| IUPAC Name | 2-acetyloxypropyl acetate[7] | (Methanesulfinyl)methane[1] | Reflects the core functional groups: PGDA is a diester; DMSO is a sulfoxide. |
| Molecular Formula | C₇H₁₂O₄[7] | C₂H₆OS[8] | --- |
| Molecular Weight | 160.17 g/mol [7] | 78.13 g/mol [8] | Affects molar calculations and solvent density. |
| Boiling Point | 190-191 °C[7] | ~189 °C[8] | Both are high-boiling, suitable for reactions requiring elevated temperatures. However, this also makes them difficult to remove under vacuum at low temperatures. |
| Melting/Freezing Point | -31 °C[7] | ~18.5 °C[9] | Critical Difference: DMSO's high freezing point can be problematic, causing it to solidify on the benchtop in cooler labs. PGDA remains liquid over a much wider temperature range. |
| Polarity | Non-polar / Moderately Polar | Highly Polar Aprotic[10] | Core Functional Difference: DMSO's high dielectric constant (~47) makes it excellent for dissolving salts and stabilizing charged intermediates.[8] PGDA is significantly less polar. |
| Solubility in Water | Good (9-10 g/100mL)[4][11] | Fully Miscible[8] | DMSO's complete miscibility simplifies aqueous work-ups (extraction into an organic layer), while PGDA's partial solubility can complicate phase separation. |
| Density (20-25°C) | ~1.05 g/mL | ~1.10 g/mL[8] | Both are denser than water. |
| Viscosity (20°C) | ~2.86 mm²/s[7][11] | ~2.2 cP (~2.2 mm²/s)[8] | Both have relatively low viscosity, allowing for efficient stirring and heat transfer. |
| Safety Profile | Favorable toxicological profile, low odor, biodegradable.[5][12] | Low intrinsic toxicity, but rapidly penetrates skin, carrying dissolved substances with it.[13][14][15] | Major Handling Consideration: The primary hazard of DMSO is its ability to act as a vehicle for toxic materials through the skin.[14][16] PGDA does not share this characteristic, making it a safer choice when working with hazardous reagents. |
Performance in Chemical Synthesis: A Mechanistic Perspective
The choice of solvent can dramatically influence the reaction pathway, particularly in nucleophilic substitution reactions.
The Case for DMSO in Sₙ2 Reactions
Bimolecular nucleophilic substitution (Sₙ2) reactions are favored by polar aprotic solvents like DMSO.[2] The mechanism hinges on the back-side attack of a nucleophile on an electrophilic carbon.
-
Causality: DMSO is highly effective at solvating the counter-ion (cation) of the nucleophilic salt (e.g., Na⁺ in NaCN). However, it forms weaker interactions with the nucleophile (anion, e.g., CN⁻) itself.[3] This leaves the anion "un-caged" and highly reactive, dramatically accelerating the rate of the Sₙ2 reaction compared to protic solvents which would cage the anion via hydrogen bonding.[2][17]
PGDA as a Reaction Solvent
PGDA, being significantly less polar, is not a conventional choice for promoting Sₙ2 reactions that rely on charged nucleophiles. Its utility lies in other areas:
-
Homogeneous Reactions: It is an excellent solvent for reactions where all components are organic and non-polar, such as in coatings and resin chemistry.[4][6]
-
Greener Chemistry: In processes where solvents like toluene, THF, or even DMF are used, PGDA can be considered as a potential replacement due to its lower toxicity and better environmental profile.[18] Its performance must be empirically validated for each specific reaction.
Experimental Validation: A Comparative Protocol
To provide a tangible comparison, we will outline a protocol for a classic Sₙ2 reaction: the synthesis of benzyl cyanide from benzyl bromide and sodium cyanide. This experiment is designed as a self-validating system where the outcomes (yield, purity) directly reflect the solvent's performance.
Reaction: Benzyl Bromide + Sodium Cyanide → Benzyl Cyanide + Sodium Bromide
Experimental Workflow Diagram
Caption: Experimental workflow for comparing solvent performance in an Sₙ2 reaction.
Step-by-Step Protocol
A. Reaction Setup (Parallel Reactions)
-
Solvent A (DMSO): To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium cyanide (NaCN, 1.2 eq). Add 40 mL of anhydrous DMSO and stir until the salt is fully dissolved. Expertise Note: The high polarity of DMSO is essential for dissolving the ionic nucleophile, which is the first prerequisite for the reaction to proceed.[19]
-
Solvent B (PGDA): To a second, identical flask, add NaCN (1.2 eq) and 40 mL of PGDA. Stir vigorously. Trustworthiness Note: We anticipate poor solubility of NaCN in PGDA. Any observed reaction will likely be a slower, heterogeneous process occurring at the crystal surface, leading to a significantly lower yield.
-
Assemble a reflux condenser on each flask and place them in a heating mantle on a stirrer hotplate.
-
Slowly add benzyl bromide (1.0 eq) dropwise to each flask at room temperature.
-
Heat both reaction mixtures to 60°C and stir for 2 hours. Monitor the reaction progress by TLC or GC-MS if possible.
B. Work-up and Purification
-
Cool the reaction mixtures to room temperature.
-
Pour each mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous mixture three times with 50 mL of ethyl acetate.
-
Combine the organic extracts for each reaction and wash with 50 mL of brine. Causality Note: The brine wash helps to remove residual water and any remaining water-soluble solvent (especially DMSO) from the organic layer.
-
Dry the organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
C. Analysis
-
Determine the mass of the crude product for each reaction and calculate the percentage yield.
-
Analyze the purity of each product using ¹H NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the product and any remaining starting material or byproducts.
Anticipated Data Summary
| Parameter | Reaction with DMSO | Reaction with PGDA |
| NaCN Solubility | High / Complete | Very Low / Insoluble |
| Reaction Rate | Fast | Very Slow / Negligible |
| Anticipated Yield | >90% | <10% |
| Product Purity | High | Low (mostly unreacted starting material) |
This experimental design provides a clear, self-validating comparison. The expected high yield in DMSO validates its textbook role in Sₙ2 reactions, while the poor outcome in PGDA confirms its unsuitability for this reaction type, directly linking physicochemical properties to practical performance.
Logical Framework for Solvent Selection
Choosing the right solvent is a multi-faceted decision. The following diagram illustrates a logical path for selecting between PGDA and DMSO.
Caption: Decision tree for selecting between DMSO and PGDA as a reaction solvent.
Conclusion and Senior Scientist Recommendations
Dimethyl Sulfoxide (DMSO) remains an unparalleled solvent for reactions requiring the dissolution of ionic species and the activation of anionic nucleophiles, such as in Sₙ2 reactions. Its power comes with a significant handling caveat: its ability to facilitate transdermal absorption of dissolved solutes necessitates stringent safety protocols, especially when working with toxic materials.[14][15]
This compound (PGDA) emerges as a valuable solvent in contexts where high polarity and ionic dissolution are not primary requirements. Its excellent safety profile, low odor, and status as a "greener" alternative make it a compelling choice for formulating coatings, inks, and for reactions involving neutral, organic-soluble species.[6] It is not a drop-in replacement for powerful polar aprotic solvents like DMSO in mechanistically demanding reactions.
Final Recommendation:
-
For polar, mechanistically driven reactions (e.g., Sₙ2, reactions with salts): DMSO is the superior choice, provided that its safety implications are managed with appropriate engineering controls and personal protective equipment.
-
For non-polar systems, formulations, or when seeking a safer, greener alternative to traditional hydrocarbon or less-polar ether solvents: PGDA should be a primary candidate for evaluation.
Ultimately, the optimal solvent choice is dictated by the specific chemistry at hand. This guide provides the foundational data and logical framework to make an informed, effective, and safe decision in your research and development endeavors.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent [epchems.com]
- 5. dow.com [dow.com]
- 6. atamankimya.com [atamankimya.com]
- 7. This compound | C7H12O4 | CID 12198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chinaamines.com [chinaamines.com]
- 9. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]
- 10. gchemglobal.com [gchemglobal.com]
- 11. ICSC 0943 - this compound [chemicalsafety.ilo.org]
- 12. chemos.de [chemos.de]
- 13. researchgate.net [researchgate.net]
- 14. uwaterloo.ca [uwaterloo.ca]
- 15. unil.ch [unil.ch]
- 16. thecalculatedchemist.com [thecalculatedchemist.com]
- 17. quora.com [quora.com]
- 18. benchchem.com [benchchem.com]
- 19. Dimethyl sulfoxide | 67-68-5 [chemicalbook.com]
A Comparative Study of Propylene Glycol Diacetate and Other Glycol Ethers in Polymer Synthesis: A Technical Guide for Researchers
In the intricate world of polymer synthesis, the choice of solvent is not merely a matter of dissolution; it is a critical parameter that profoundly influences reaction kinetics, polymer architecture, and the ultimate performance of the final material. This guide provides an in-depth comparative analysis of Propylene Glycol Diacetate (PGDA) and other prevalent glycol ethers, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their selection of reaction media and formulation components. We will delve into the nuanced interplay between solvent properties and polymer characteristics, supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.
The Critical Role of Glycol Ethers in Polymer Science
Glycol ethers are a class of solvents renowned for their excellent solvency for a wide array of resins, including acrylics, polyesters, and polyurethanes. Their bifunctional nature, possessing both ether and alcohol or ester functionalities, allows for a unique balance of hydrophilicity and hydrophobicity, making them versatile for both solvent-borne and waterborne systems. Beyond their role as a reaction medium, they are instrumental as coalescing agents in latex coatings, facilitating the formation of a continuous and robust film.[1] The selection of a specific glycol ether can significantly impact a polymer's properties, such as its gloss, flow, and overall durability.[2]
This compound (PGDA): A Profile of an Eco-Conscious Performer
This compound (PGDA) has emerged as a compelling alternative to traditional glycol ethers, primarily due to its favorable environmental and toxicological profile.[3][4] As a P-series glycol ether, derived from propylene oxide, it does not metabolize to the toxic alkoxyacetic acids associated with some E-series (ethylene oxide-based) glycol ethers.[5] This inherent safety advantage is a significant consideration in today's regulatory landscape.
PGDA is a colorless liquid with a mild, fruity odor, characterized by its strong solvency, high boiling point, and slow evaporation rate. These properties make it an effective retarder solvent in coatings, allowing for improved flow and leveling. Furthermore, its lack of hydroxyl groups prevents it from reacting with isocyanates in polyurethane systems, a critical feature for two-component formulations.[6]
A Comparative Analysis: PGDA vs. Other Glycol Ethers
The selection of a glycol ether is a multi-faceted decision, balancing performance, safety, and environmental impact. Below is a comparative overview of PGDA against other commonly used glycol ethers.
Physical and Chemical Properties: A Data-Driven Comparison
A solvent's physical properties are paramount in determining its suitability for a specific application. The following table summarizes key properties of PGDA and two other representative glycol ethers: Propylene Glycol Monomethyl Ether Acetate (PMA), another P-series glycol ether, and Di(ethylene glycol) Methyl Ether (DEGMME), an E-series glycol ether.
| Property | This compound (PGDA) | Propylene Glycol Monomethyl Ether Acetate (PMA) | Di(ethylene glycol) Methyl Ether (DEGMME) |
| CAS Number | 623-84-7 | 108-65-6 | 111-77-3 |
| Molecular Weight ( g/mol ) | 160.17 | 132.16 | 120.15 |
| Boiling Point (°C) | 191 | 146 | 194 |
| Flash Point (°C) | 92 | 42 | 93 |
| Evaporation Rate (n-BuAc=1) | 0.04 | 0.33 | 0.03 |
| Solubility in Water (g/100mL) | 8.2 | 23 | Miscible |
| Hansen Solubility Parameters (MPa1/2) | |||
| δD (Dispersion) | 15.9 | 15.6 | 16.1 |
| δP (Polar) | 5.5 | 5.3 | 8.8 |
| δH (Hydrogen Bonding) | 8.6 | 8.5 | 11.2 |
Data Sources: Publicly available chemical databases and supplier technical data sheets.
This data highlights PGDA's lower volatility (higher boiling point and lower evaporation rate) compared to PMA, making it a better choice for applications requiring longer open times. Its Hansen solubility parameters indicate a balanced solvency profile, effective for a range of polymers.
Toxicological and Environmental Profile: A Commitment to Safety
The most significant differentiator between P-series and E-series glycol ethers lies in their toxicology. E-series glycol ethers, such as DEGMME, can metabolize to alkoxyacetic acids, which have been linked to reproductive and developmental toxicity.[5][7] In contrast, P-series glycol ethers like PGDA and PMA are metabolized to less toxic compounds.[8] This fundamental difference has led to a significant shift towards P-series glycol ethers in many applications to minimize health risks.[5]
From an environmental perspective, propylene glycol-based substances are generally considered to have a low environmental impact. They are readily biodegradable and not expected to persist or bioaccumulate in the environment.[9][10][11][12]
Performance in Polymer Synthesis: Experimental Insights
The theoretical advantages of a solvent must be validated through empirical data. This section presents experimental frameworks and findings to compare the performance of PGDA and other glycol ethers in key polymer synthesis applications.
Polyurethane Synthesis: The Role of an Inert Solvent
In the synthesis of two-component polyurethanes, the solvent must not interfere with the isocyanate-polyol reaction. Glycol ethers containing hydroxyl groups are generally avoided for this reason. PGDA, being a diacetate, is an excellent choice.
A study on the curing of two-component waterborne polyurethane coatings revealed that the concentration of PGDA significantly influences the reaction rate between hydroxyl and NCO groups.[6][13] At concentrations below 10%, PGDA was found to promote the diffusion of the polyhydroxyacrylate and polyisocyanate resin droplets, thereby accelerating the curing process.[6][13] However, at higher concentrations, the solvent effect became more dominant, slightly inhibiting the reaction.[6][13] This highlights the importance of optimizing the solvent concentration for a given formulation.
Experimental Workflow: Comparative Evaluation of Solvents in Polyurethane Prepolymer Synthesis
Caption: Workflow for comparing solvents in polyurethane prepolymer synthesis.
Acrylic Resin Synthesis: Navigating the Nuances of Free-Radical Polymerization
The synthesis of acrylic resins via free-radical polymerization is highly sensitive to the reaction medium. The solvent can influence the polymerization kinetics and the final properties of the resin.[14][15] Solvent polarity, in particular, can affect the reactivity ratios of monomers and the propagation rate coefficient.[15][16]
While specific comparative studies focusing on PGDA in acrylic synthesis are not abundant in publicly available literature, its properties suggest it would be a suitable medium, particularly for high-solids coatings where a slow-evaporating, strong solvent is beneficial.
Experimental Protocol: Synthesis of a Thermoplastic Acrylic Resin
Objective: To synthesize a thermoplastic acrylic resin using different glycol ether solvents (PGDA, PMA) and compare their effects on reaction parameters and final resin properties.
Materials:
-
Monomers: Methyl Methacrylate (MMA), Butyl Acrylate (BA), 2-Hydroxyethyl Methacrylate (HEMA)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Chain Transfer Agent: n-Dodecyl Mercaptan (n-DDM)
-
Solvents: this compound (PGDA), Propylene Glycol Monomethyl Ether Acetate (PMA)
Procedure:
-
Reactor Setup: Equip a 1-liter, four-necked round-bottom flask with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a thermocouple.
-
Initial Charge: Charge the reactor with 200g of the chosen solvent (PGDA or PMA) and heat to 80°C under a nitrogen blanket.
-
Monomer/Initiator Feed: Prepare a mixture of MMA (150g), BA (100g), HEMA (50g), AIBN (3g), and n-DDM (1.5g).
-
Polymerization: Slowly feed the monomer/initiator mixture into the reactor over a period of 3 hours, maintaining the temperature at 80°C.
-
Hold Period: After the feed is complete, hold the reaction at 80°C for an additional 2 hours to ensure complete monomer conversion.
-
Chaser Addition: Add a small amount of AIBN (0.5g) dissolved in 10g of the respective solvent to consume any residual monomer. Hold for another 2 hours.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting acrylic resin solution is then ready for characterization.
Analysis:
-
Solid Content: Determined gravimetrically.
-
Viscosity: Measured using a Brookfield viscometer.
-
Molecular Weight (Mw and Mn) and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC).
-
Appearance: Visual assessment of clarity and color.
Coalescing Agents in Latex Coatings: The Science of Film Formation
In waterborne latex coatings, the polymer particles must fuse together as the water evaporates to form a continuous film. This process, known as coalescence, is often facilitated by the addition of a coalescing agent.[1] The coalescent temporarily softens the polymer particles, reducing the Minimum Film Formation Temperature (MFFT), which is the lowest temperature at which a continuous film can be formed.[17]
PGDA, with its low water solubility and high boiling point, is an effective coalescing agent. Its slow evaporation ensures that it remains in the film long enough to facilitate proper coalescence but eventually leaves the film so as not to compromise its final hardness and durability.
Experimental Workflow: Evaluating the Efficiency of Coalescing Agents
Caption: Workflow for the comparative evaluation of coalescing agents.
Conclusion: Making an Informed Choice
The selection of a glycol ether for polymer synthesis is a decision that extends beyond simple solvency. This compound (PGDA) presents a compelling option for researchers and formulators seeking a balance of high performance, environmental responsibility, and worker safety. Its favorable toxicological profile, coupled with its excellent solvency and slow evaporation rate, makes it a versatile candidate for a range of applications, from polyurethane and acrylic synthesis to its role as an effective coalescing agent in waterborne coatings.
While this guide provides a comprehensive overview and experimental frameworks, it is crucial for researchers to conduct their own evaluations within their specific systems. The subtle interplay between monomers, initiators, and the solvent environment necessitates empirical validation to achieve optimal results. By understanding the fundamental properties and performance characteristics of PGDA in comparison to other glycol ethers, scientists are better equipped to innovate and develop next-generation polymers with enhanced performance and a reduced environmental footprint.
References
- 1. pcimag.com [pcimag.com]
- 2. A review of the comparative mammalian toxicity of ethylene glycol and propylene glycol. | Semantic Scholar [semanticscholar.org]
- 3. A review of the comparative mammalian toxicity of ethylene glycol and propylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. TR 064 - The Toxicology of Glycol Ethers and its Relevance to Man - ECETOC [ecetoc.org]
- 7. A toxicological review of the propylene glycols | Semantic Scholar [semanticscholar.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. The distribution, fate, and effects of propylene glycol substances in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rawsource.com [rawsource.com]
- 11. Propylene glycol - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. specialchem.com [specialchem.com]
- 17. specialchem.com [specialchem.com]
Efficacy of Propylene Glycol Diacetate: A Green Alternative to Traditional Solvents - A Comparative Guide
In the persistent pursuit of sustainable chemistry, the demand for high-performance, environmentally benign solvents has never been more critical. Traditional solvents, such as toluene, xylene, and cyclohexanone, while effective, often carry a significant burden of environmental, health, and safety (EHS) concerns. This guide provides an in-depth technical comparison of Propylene Glycol Diacetate (PGDA) as a formidable green alternative. We will explore its performance efficacy, supported by comparative data, and elucidate the scientific principles that position PGDA as a superior choice for researchers, scientists, and drug development professionals aiming to innovate responsibly.
The Imperative for Greener Solvents: An Introduction to PGDA
The principles of green chemistry advocate for the use of substances that reduce or eliminate the use and generation of hazardous materials. Solvents are a primary target for this initiative, given their widespread use and potential for environmental impact. This compound (CAS No. 623-84-7), a diester of propylene glycol and acetic acid, has emerged as a leading green solvent candidate.[1] It is a colorless, high-boiling point liquid with a faint, fruity odor, offering a unique combination of strong solvency, a favorable EHS profile, and broad applicability.[2][3]
This guide moves beyond a simple product overview to offer a critical evaluation of PGDA's performance characteristics against established traditional solvents, empowering you to make informed decisions in your formulation and development processes.
Caption: Molecular Structure of this compound (PGDA).
Physicochemical Properties: A Head-to-Head Comparison
A solvent's fundamental physical and chemical properties dictate its behavior and suitability for specific applications. PGDA exhibits a profile that is markedly different from many volatile organic compounds (VOCs) commonly used in laboratories and industrial settings.
Table 1: Comparative Physicochemical Properties of PGDA and Traditional Solvents
| Property | This compound (PGDA) | Toluene | Acetone | Xylene | Cyclohexanone |
| CAS Number | 623-84-7[4] | 108-88-3 | 67-64-1 | 1330-20-7 | 108-94-1 |
| Boiling Point (°C) | 190-191[4][5] | 111 | 56 | 138-144 | 156 |
| Flash Point (°C) | 86[5][6][7] | 4 | -20 | 27-32 | 44 |
| Vapor Pressure (kPa @ 20°C) | 0.031[5] | 2.9 | 24 | 0.8-1.2 | 0.5 |
| Density (g/mL @ 25°C) | 1.05[4] | 0.87 | 0.79 | 0.86-0.88 | 0.95 |
| Evaporation Rate (BuAc=1.0) | 0.04[2] | 2.0 | 5.6 | 0.6-0.7 | 0.29 |
| Water Solubility (g/100mL) | 7.4 - 10[5][6] | 0.05 | Miscible | 0.02 | 8.6 |
The data clearly illustrates PGDA's advantages in safety and handling. Its high boiling point and flash point significantly reduce the risk of fire and explosion compared to highly volatile solvents like acetone and toluene.[3][8] Furthermore, its low vapor pressure contributes to a lower VOC footprint, a critical factor in meeting increasingly stringent environmental regulations.
Solvency Power and Formulation Performance
The primary function of a solvent is to dissolve other substances to form a homogeneous solution. PGDA demonstrates exceptional solvency for a wide array of resins, including alkyds, acrylics, polyesters, nitrocellulose, and polyurethanes.[2][3][5][9] This versatility makes it a suitable replacement for multiple traditional solvents across diverse applications.
Causality in Performance Enhancement:
-
Improved Leveling and Gloss: PGDA's moderate evaporation rate is a key performance attribute.[10] Unlike fast-evaporating solvents that can cause surface defects like "orange peel," PGDA allows coatings more time to level out, resulting in a smoother, higher-gloss finish.[2][11] This controlled evaporation helps form a uniform and hard protective film.[10]
-
Adjustable Drying Speed: In formulations, PGDA acts as a "tail solvent." It is one of the last components to evaporate, ensuring that the film remains workable for an optimal period, which is crucial for applications like screen printing to prevent premature ink setting.[8]
-
Reduced Odor: PGDA has a faint, minty, or fruity odor, which is a significant improvement over the strong, often noxious smells of solvents like cyclohexanone and aromatics like xylene.[2][11] This enhances the occupational environment for workers.
Caption: Logic diagram for solvent selection, comparing performance and EHS criteria.
A Superior Environmental, Health, and Safety (EHS) Profile
The "green" credentials of a solvent are determined by its lifecycle impact. PGDA excels in this regard, offering a demonstrably safer profile for both human health and the environment.
-
Low Toxicity: PGDA exhibits very low acute oral toxicity (LD50 in rabbits is 13,530 mg/kg).[2] In vivo studies indicate that PGDA is rapidly hydrolyzed by carboxylesterases into propylene glycol and acetic acid, both of which are common, low-toxicity substances in metabolic pathways.[12] Propylene glycol itself is classified by the U.S. FDA as "Generally Recognized as Safe" (GRAS) for use in food, pharmaceuticals, and cosmetics.[13][14][15]
-
Ready Biodegradability: PGDA is considered readily biodegradable according to OECD 301B/F testing methods.[8] This means it breaks down quickly in the environment, preventing persistence and bioaccumulation.[14][16] This contrasts sharply with aromatic solvents like toluene and xylene, which can persist in soil and groundwater.
-
Enhanced Safety: The high flash point of PGDA (86°C) makes it non-flammable under standard transport and handling regulations, unlike many traditional solvents which are highly flammable.[6][11][17] This reduces the need for specialized storage and handling protocols, lowering operational risks and costs.
Table 2: Comparative EHS Profiles
| Parameter | This compound (PGDA) | Toluene | Acetone | Xylene |
| Toxicity Profile | Low acute toxicity; hydrolyzes to GRAS substances[12][15] | Known neurotoxin; developmental toxicity | Low toxicity, but can cause irritation | Neurotoxin; respiratory irritant |
| Biodegradability | Readily biodegradable[8] | Slower biodegradation | Readily biodegradable | Slower biodegradation |
| Flash Point (°C) | 86 (Safe)[5][6] | 4 (Highly Flammable) | -20 (Extremely Flammable) | 27-32 (Flammable) |
| Hazard Classification | Generally non-hazardous[13][17] | Hazardous, Flammable | Hazardous, Highly Flammable | Hazardous, Flammable |
Experimental Protocol: Evaluating Solvent Efficacy in a Coating Formulation
To provide a practical framework for evaluation, this section outlines a standardized protocol for comparing the performance of PGDA against a traditional solvent in a model acrylic resin coating.
Objective: To compare the effect of PGDA versus Xylene on the drying time, gloss, and adhesion of a solvent-borne acrylic lacquer.
Materials:
-
Acrylic Resin (e.g., 30% solution in a suitable solvent)
-
This compound (PGDA)
-
Xylene (Control Solvent)
-
Flow and Leveling Additives
-
Substrate Panels (e.g., steel Q-panels)
-
Film Applicator (e.g., Bird-type)
-
Drying Time Recorder
-
Glossmeter (60°)
-
Cross-Hatch Adhesion Tester (ASTM D3359)
Methodology:
-
Formulation Preparation:
-
Prepare two lacquer formulations. Formulation A will use PGDA, and Formulation B will use Xylene.
-
In a mixing vessel, combine the acrylic resin solution and additives.
-
Slowly add the designated solvent (PGDA or Xylene) under gentle agitation until a target viscosity (e.g., measured by a Zahn cup) is reached. Ensure the final solids content is identical for both formulations.
-
Allow both formulations to equilibrate for at least one hour before application.
-
-
Film Application:
-
Clean the substrate panels thoroughly with a suitable cleaner (e.g., isopropanol) to remove any contaminants.
-
Place a panel on a flat, level surface.
-
Use the film applicator to draw down a uniform wet film of each formulation onto separate panels. Ensure a consistent wet film thickness for all samples.
-
-
Performance Testing:
-
Drying Time: Immediately after application, place the panels on a drying time recorder to measure the set-to-touch, tack-free, and dry-hard times.
-
Gloss Measurement: Allow the films to cure for 24 hours under controlled temperature and humidity (e.g., 25°C, 50% RH). Measure the 60° gloss at five different points on each panel and calculate the average.
-
Adhesion Testing: After a 7-day cure period, perform a cross-hatch adhesion test according to ASTM D3359. Use the appropriate cutting tool to scribe a lattice pattern through the film, apply the specified pressure-sensitive tape, and rapidly remove it. Rate the adhesion on a scale of 0B to 5B.
-
-
Data Analysis:
-
Tabulate the results for drying time, average gloss, and adhesion rating for both the PGDA and Xylene formulations.
-
Analyze the data to determine if PGDA provides comparable or superior performance characteristics.
-
Caption: Workflow for the experimental evaluation of solvent performance in coatings.
Conclusion: Embracing a High-Performance, Sustainable Future
This compound presents a compelling case as a green alternative to traditional solvents. Its efficacy is not a compromise but an enhancement, offering strong solvency and superior formulation properties like improved flow and leveling.[2][11] This performance is coupled with a significantly improved EHS profile, characterized by low toxicity, ready biodegradability, and a high flash point that ensures safer handling.[2][8][10]
For researchers, scientists, and drug development professionals, adopting PGDA is a step towards aligning laboratory and manufacturing practices with the principles of sustainability without sacrificing performance. Its versatility across coatings, inks, cleaners, and pharmaceutical applications makes it a powerful tool for creating safer, more environmentally responsible products.[9][18]
References
- 1. CN110143876A - A kind of method that can continuously prepare this compound - Google Patents [patents.google.com]
- 2. 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent [epchems.com]
- 3. atamankimya.com [atamankimya.com]
- 4. 丙二醇二乙酸酯 ≥99.7% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Jiayuan Materials Company manufactures high content and boiling point environment friendly this compound [cayonchem.com]
- 6. ICSC 0943 - this compound [inchem.org]
- 7. This compound MSDS/SDS | Supplier & Distributor [adress-chemical.com]
- 8. dow.com [dow.com]
- 9. atamankimya.com [atamankimya.com]
- 10. jinjiachem.com [jinjiachem.com]
- 11. Ethylene glycol diacetate (EGDA), this compound (PGDA)--Jiangsu Dynamic Chemical Co., Ltd. [dynai.com]
- 12. ec.europa.eu [ec.europa.eu]
- 13. rawsource.com [rawsource.com]
- 14. Propylene glycol - Wikipedia [en.wikipedia.org]
- 15. Propylene Glycol | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. chemos.de [chemos.de]
- 18. This compound – TransChem [transchem.com.au]
A Senior Application Scientist's Guide to Propylene Glycol Diacetate (PGDA) in Pharmaceutical Formulations: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Role of Propylene Glycol Diacetate (PGDA)
In the landscape of pharmaceutical excipients, the quest for versatile, safe, and high-performance solvents is perpetual. This compound (PGDA), also known as 1,2-propanediol diacetate, has emerged as a compelling option for formulators.[1] It is a clear, colorless, and practically odorless liquid with a favorable toxicological profile and strong dissolution properties.[2][3] This guide provides an in-depth validation of PGDA's use in pharmaceutical formulations, comparing its performance against common alternatives and offering the experimental frameworks necessary for its evaluation.
Functionally, PGDA serves multiple roles, primarily as a solvent, solubilizer, and plasticizer.[2][4] Its unique combination of a comparatively high boiling point, low volatility, and excellent solvency for a wide range of active pharmaceutical ingredients (APIs) and polymers makes it a valuable tool in overcoming complex formulation challenges, from enhancing drug solubility in liquid capsules to improving the mechanical properties of film coatings.[1][2]
Physicochemical Profile of this compound
Understanding the fundamental properties of an excipient is the bedrock of rational formulation design. The characteristics of PGDA are conducive to a variety of pharmaceutical applications. Its moderate lipophilicity, indicated by a LogP of 0.8, allows it to effectively dissolve non-polar compounds while maintaining some miscibility with polar systems.[1][5]
| Property | Value | Source |
| IUPAC Name | 2-acetyloxypropyl acetate | [5] |
| CAS Number | 623-84-7 | |
| Molecular Formula | C₇H₁₂O₄ | [5] |
| Molecular Weight | 160.17 g/mol | [5] |
| Appearance | Clear, colorless liquid | [1][2] |
| Odor | Practically odorless, mild fruity acetic aroma | [1][2] |
| Boiling Point | 190-191 °C | [5] |
| Melting Point | -31 °C | [5] |
| Density | 1.05 g/mL at 25 °C | |
| Flash Point | 86-87 °C (closed cup) | [5] |
| Solubility in Water | 90 g/L | [1] |
| LogP (Octanol/Water) | 0.8 | [5] |
| Viscosity | 2.86 mm²/s at 20 °C | [5] |
These properties, particularly its low volatility and high boiling point, contribute to the stability of formulations by minimizing solvent loss during manufacturing and storage.
Comparative Analysis: PGDA vs. Key Alternatives
The selection of a solvent or plasticizer is a critical decision based on API properties, desired dosage form, and safety requirements. PGDA is often considered alongside established excipients like Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Triacetin.
| Excipient | Key Functions | Primary Advantages | Key Limitations |
| This compound (PGDA) | Solvent, Solubilizer, Plasticizer | Strong solvency, low volatility, low odor, favorable safety profile.[1][2] | Lower water solubility compared to PG and PEG 400. |
| Propylene Glycol (PG) | Solvent, Humectant, Preservative | High water miscibility, established safety record, humectant properties.[6][7] | Can cause skin irritation in high concentrations; higher volatility than PGDA.[6][8] |
| Polyethylene Glycol 400 (PEG 400) | Solvent, Solubilizer, Plasticizer | Highly water-soluble, low toxicity, wide use in liquid and semi-solid formulations.[9][10] | Potential for API incompatibility (e.g., ester hydrolysis), can be hygroscopic. |
| Triacetin | Solvent, Plasticizer, Humectant | Good plasticizer for cellulosic polymers, biodegradable, low volatility.[11] | Can be less stable and may form more degradation products upon heating compared to PGDA.[12][13] |
Performance as a Solvent and Solubilizer
PGDA's strong, broad-spectrum solvency is one of its most significant assets, enabling the dissolution of APIs that are insoluble in water.[1][2] This is crucial for developing liquid-fill capsules, oral solutions, and parenteral formulations.
Causality in Solvent Selection: The choice between PGDA, PG, and PEG 400 often hinges on the polarity of the API. For highly lipophilic drugs, PGDA's ester structure provides a more favorable environment than the more hydrophilic glycols. While PG and PEG 400 are excellent for more polar molecules, their hygroscopicity can introduce moisture-related stability issues for sensitive APIs.
This protocol provides a systematic approach to quantifying and comparing the solubilizing capacity of PGDA against other solvents.
Objective: To determine the saturation solubility of a poorly water-soluble API (e.g., Ibuprofen, a BCS Class II drug) in PGDA, PG, and PEG 400.
Methodology:
-
Preparation: Add an excess amount of the API to 5 mL of each solvent (PGDA, PG, PEG 400) in separate sealed glass vials.
-
Equilibration: Place the vials in an isothermal shaker bath set to 25°C ± 0.5°C. Agitate for 48 hours to ensure equilibrium is reached. This extended time is critical to ensure true saturation is achieved, preventing underestimation of solubility.
-
Sampling & Centrifugation: After 48 hours, visually confirm the presence of undissolved solid API. Centrifuge the samples at 10,000 rpm for 15 minutes to separate the undissolved solid.
-
Dilution & Analysis: Carefully withdraw a known volume of the supernatant. Dilute it with a suitable solvent (e.g., methanol) to a concentration within the calibrated range of an HPLC-UV system.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved API.
-
Comparison: Report the solubility in mg/mL for each solvent.
Caption: Workflow for API Solubility Assessment.
Performance as a Plasticizer in Film Coatings
In aqueous film-coating formulations, plasticizers are essential for reducing the minimum film formation temperature (MFFT) and improving the flexibility and adhesion of the polymer film. Triacetin is a common choice, but PGDA presents a viable alternative.[2][11]
Mechanism of Action: A plasticizer works by embedding itself between polymer chains, disrupting polymer-polymer interactions and increasing the free volume. This enhances the mobility of the polymer chains, imparting flexibility and reducing the risk of the film cracking upon drying or during handling of the dosage form.
Caption: Mechanism of Polymer Plasticization.
Objective: To compare the mechanical properties of a polymer film (e.g., HPMC-based) plasticized with PGDA versus Triacetin.
Methodology:
-
Formulation: Prepare two aqueous coating solutions, each containing the same concentration of polymer (e.g., 15% w/w HPMC). Add 10% w/w (based on polymer weight) of PGDA to one solution and 10% w/w of Triacetin to the other.
-
Film Casting: Cast the films onto a level glass plate using a casting knife to ensure uniform thickness.
-
Drying: Dry the films at 40°C for 24 hours.
-
Mechanical Testing:
-
Tensile Strength & Elongation: Cut the films into dumbbell-shaped specimens. Analyze them using a texture analyzer or universal testing machine. A superior plasticizer will result in a lower tensile strength and a higher percentage of elongation at break. This directly measures the film's ability to stretch without fracturing.
-
Glass Transition Temperature (Tg): Analyze film samples using Differential Scanning Calorimetry (DSC). An effective plasticizer will significantly lower the Tg of the polymer. A lower Tg confirms increased polymer chain mobility at the molecular level.
-
-
Data Comparison: Tabulate and compare the tensile strength, % elongation, and Tg for both plasticizers.
Safety and Toxicological Profile
PGDA exhibits a favorable safety profile, a critical requirement for any pharmaceutical excipient. It is not classified as a hazardous substance and has a high oral LD50, indicating low acute toxicity.[1][14][15] This aligns with the increasing focus on using safer, more environmentally friendly solvents in manufacturing.[1]
| Excipient | Oral LD50 (Rabbit) | Primary Safety Considerations | Regulatory Status |
| This compound (PGDA) | 13,530 mg/kg[1] | Mild eye and skin irritant in large quantities.[15][16] | Listed in the United States Pharmacopeia (USP) NF XVI.[1] |
| Propylene Glycol (PG) | 20,000 mg/kg (Rat) | Potential for hyperosmolality and lactic acidosis at very high doses, especially in pediatric patients.[8][17] | Generally Recognized As Safe (GRAS) by the US FDA.[6][18] |
| Polyethylene Glycol 400 (PEG 400) | 28,900 mg/kg (Rat) | Low oral toxicity; rare hypersensitivity reactions.[9] | Widely used in FDA-approved products. |
| Triacetin | 1,100 mg/kg (Mouse) | Low toxicity, though thermal degradation can produce harmful constituents.[13] | GRAS for use in food; widely used in pharmaceuticals.[11] |
The European Medicines Agency (EMA) has noted that esters of propylene glycol are broken down into propylene glycol in the body, and their safety can be based on the propylene glycol content.[8] Given PGDA's structure, this suggests a metabolic pathway that leads to generally well-tolerated substances.
Case Study Workflow: Solvent Selection for a Lipophilic API
This workflow illustrates the decision-making process a formulation scientist might follow when selecting a solvent for a new lipophilic drug intended for a soft gelatin capsule formulation.
Caption: Solvent Selection Workflow for a Lipophilic API.
In this scenario, while PEG 400 might initially seem promising due to its high solvency, a thorough compatibility study reveals stability issues. PGDA, offering both high solubility and excellent compatibility, emerges as the scientifically sound choice, de-risking the development process.
Conclusion
This compound is a high-performance, safe, and versatile excipient that warrants strong consideration in modern pharmaceutical development. Its potent solvency for poorly soluble APIs, coupled with its efficacy as a polymer plasticizer and a favorable safety profile, positions it as a valuable alternative to traditional solvents like propylene glycol, PEG 400, and triacetin. By applying the systematic experimental protocols outlined in this guide, formulation scientists can confidently validate the use of PGDA, leveraging its unique properties to develop stable, effective, and safe drug products.
References
- 1. 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent [epchems.com]
- 2. atamankimya.com [atamankimya.com]
- 3. dow.com [dow.com]
- 4. cenmed.com [cenmed.com]
- 5. This compound | C7H12O4 | CID 12198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propylene glycol - Wikipedia [en.wikipedia.org]
- 7. amipetro.com [amipetro.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Polyethylene Glycol vs Propylene Glycol: A Comprehensive Comparison Guide [tmbnotes.co]
- 10. m.youtube.com [m.youtube.com]
- 11. Triacetin: Plasticizer, Flavor Carrier & Pharmaceutical Solvent Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. Impact of flavour solvent (propylene glycol or triacetin) on vanillin, 5-(hydroxymethyl)furfural, 2,4-decadienal, 2,4-heptadienal, structural parameters and sensory perception of shortcake biscuits over accelerated shelf life testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemos.de [chemos.de]
- 15. This compound SDS MSDS of Manufacturers [anmol.org]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. Potentially Harmful Excipients: State of the Art for Oral Liquid Forms Used in Neonatology and Pediatrics Units - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Propylene Glycol | Public Health Statement | ATSDR [wwwn.cdc.gov]
A Comparative Guide to Plasticizer Performance in Polylactic Acid (PLA): Propylene Glycol Diacetate vs. Phthalates
Introduction: The Critical Role of Plasticizers in Advancing PLA Applications
Polylactic acid (PLA), a biodegradable thermoplastic derived from renewable resources, has emerged as a frontrunner in the quest for sustainable polymer solutions. Its favorable mechanical properties, processability, and biocompatibility have led to its adoption in a wide range of applications, from food packaging and single-use plastics to biomedical devices and drug delivery systems.[1] However, the inherent brittleness of PLA often limits its use in applications requiring flexibility and toughness.[1][2] This is where plasticizers play a pivotal role. By incorporating these additives into the PLA matrix, we can significantly enhance its ductility and processability, thereby expanding its application scope.
This guide provides an in-depth, objective comparison of two distinct classes of plasticizers for PLA: the emerging, potentially safer alternative, propylene glycol diacetate (PGDA), and the historically prevalent but increasingly scrutinized phthalates. While extensive data exists for the performance and toxicological profile of phthalates, a significant data gap persists in the scientific literature regarding the specific performance of PGDA as a PLA plasticizer. Therefore, this guide will leverage available data on the structurally similar polypropylene glycol (PPG) as a proxy for PGDA's performance, with the explicit understanding that this is an estimation and direct experimental data is needed for a definitive comparison. We will delve into the core performance metrics, supported by experimental data, to provide researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their material selection and formulation development.
Mechanism of Plasticization: A Molecular Perspective
Plasticizers function by inserting themselves between the long polymer chains of PLA. This increases the free volume and reduces the intermolecular forces, such as van der Waals forces and hydrogen bonds, that hold the chains together. The result is a more mobile polymer network, which manifests as a decrease in the glass transition temperature (Tg) and an increase in flexibility and elongation at break. The effectiveness of a plasticizer is largely dependent on its compatibility with the polymer matrix, its molecular weight, and its chemical structure.
Performance Comparison: PGDA (via PPG proxy) vs. Phthalates in PLA
The following sections will compare the performance of PGDA (using PPG as a representative analog) and phthalates as plasticizers for PLA across key parameters: mechanical properties, thermal properties, and migration potential.
Mechanical Properties: Enhancing Ductility and Toughness
The primary function of a plasticizer is to improve the mechanical properties of PLA, transforming it from a rigid and brittle material to a more ductile and tough one. This is typically quantified by measuring the tensile strength, elongation at break, and Young's modulus.
| Property | Neat PLA | PLA with PPG (proxy for PGDA) | PLA with Phthalates (DEHP) |
| Tensile Strength (MPa) | ~50-70 | Decreased | Decreased |
| Elongation at Break (%) | <10 | Significantly Increased | Significantly Increased |
| Young's Modulus (GPa) | ~3.5 | Decreased | Decreased |
Note: The values for plasticized PLA are qualitative due to the lack of direct comparative studies. The extent of the change in properties is dependent on the specific plasticizer concentration.
Studies on PLA plasticized with polypropylene glycol (PPG) have shown a significant increase in the elongation at break and a decrease in yield stress and Young's modulus.[3][4] This indicates that PPG, and by extension likely PGDA, can effectively enhance the flexibility of PLA. The effect is generally more pronounced with higher plasticizer content and lower molecular weight of the plasticizer.[3]
Phthalates, such as di(2-ethylhexyl) phthalate (DEHP), are well-known for their effective plasticizing action in various polymers. When incorporated into PLA, they are expected to produce a similar trend of decreased tensile strength and modulus, accompanied by a substantial increase in elongation at break.
Thermal Properties: Impact on Glass Transition Temperature
The glass transition temperature (Tg) is a critical thermal property of polymers. For PLA, the Tg is typically around 60-65°C.[2] Below this temperature, PLA is in a rigid, glassy state, while above it, it becomes more rubbery and flexible. Plasticizers work by lowering the Tg of the polymer.
| Property | Neat PLA | PLA with PPG (proxy for PGDA) | PLA with Phthalates (DEHP) |
| Glass Transition Temperature (Tg) (°C) | ~60-65 | Decreased | Decreased |
Note: The extent of Tg reduction is dependent on the plasticizer concentration and its miscibility with PLA.
Experimental data for PLA plasticized with PPG shows a clear decrease in the glass transition temperature.[3][5] This reduction in Tg is a direct indicator of the plasticizing effect, as it signifies increased mobility of the PLA polymer chains. A lower Tg is desirable for applications requiring flexibility at or near room temperature. Similarly, phthalates are known to effectively reduce the Tg of polymers they are mixed with.
Migration and Leaching: A Critical Concern for Safety and Performance
Plasticizer migration, or leaching, is the process by which the plasticizer moves from the polymer matrix to the surface and potentially into the surrounding environment.[6] This is a significant concern for several reasons:
-
Loss of Performance: The loss of plasticizer leads to the embrittlement of the material over time, negating the initial benefits of plasticization.
-
Contamination: In applications such as food packaging and medical devices, migrating plasticizers can contaminate the contents, posing potential health risks.[7][8]
The rate of migration is influenced by several factors, including the molecular weight of the plasticizer, its compatibility with the polymer, temperature, and the nature of the contacting medium.[6]
This compound (PGDA): While specific migration data for PGDA from PLA is scarce, its lower molecular weight compared to many phthalates might suggest a higher potential for migration. However, its expected rapid hydrolysis into generally recognized as safe (GRAS) compounds, acetic acid and propylene glycol, could mitigate toxicological concerns.
Phthalates: The migration of phthalates, particularly DEHP, from plastics is a well-documented issue. Studies have shown that DEHP can leach from plastic materials, including those containing PLA, into food simulants.[9][10] The rate of migration is often higher in fatty or oily substances and at elevated temperatures.[9] This has led to significant regulatory scrutiny and restrictions on the use of certain phthalates in food-contact and medical applications.
Biocompatibility and Toxicity: A Decisive Factor
The biocompatibility and toxicity of plasticizers are of paramount importance, especially in the fields of drug development and medical devices.
This compound (PGDA): Safety data sheets and reports from regulatory bodies indicate that PGDA has low acute toxicity and is not classified as a hazardous substance.[3][11] Furthermore, it is readily biodegradable.[3] A key consideration is its metabolic fate; it is anticipated to be rapidly hydrolyzed in the body by carboxylesterases into acetic acid and propylene glycol, both of which are common and generally safe substances at low concentrations.
Phthalates: In stark contrast, many phthalates have been identified as endocrine-disrupting chemicals and are associated with a range of adverse health effects.[12] Concerns include reproductive and developmental toxicity, and potential carcinogenicity.[13] These toxicological concerns have been a major driver in the search for safer alternatives to phthalate plasticizers.
Experimental Protocols
To provide a framework for the objective comparison of plasticizer performance, the following are detailed, step-by-step methodologies for key experiments.
Preparation of Plasticized PLA Films
-
Drying: Dry PLA pellets and the chosen plasticizer (PGDA or a specific phthalate) in a vacuum oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 12 hours) to remove any residual moisture.
-
Melt Blending:
-
Pre-mix the dried PLA pellets and the plasticizer at the desired weight percentage (e.g., 10%, 20%).
-
Feed the mixture into a twin-screw extruder.
-
Set the extruder temperature profile to ensure complete melting and homogenous mixing of the components. A typical profile for PLA might range from 160°C to 190°C.
-
Extrude the molten blend through a film die to produce a cast film.
-
-
Film Casting/Pressing:
-
Alternatively, for smaller batches, use a laboratory-scale melt mixer followed by compression molding.
-
Press the molten blend between two heated plates at a specific temperature and pressure to form a film of uniform thickness.
-
-
Conditioning: Store the prepared films in a controlled environment (e.g., 23°C, 50% relative humidity) for at least 48 hours before testing to ensure thermal and mechanical equilibrium.
Mechanical Property Testing (Tensile Test)
-
Sample Preparation: Cut dumbbell-shaped specimens from the conditioned films according to a standard specification (e.g., ASTM D638).
-
Testing:
-
Use a universal testing machine equipped with a load cell appropriate for the expected strength of the material.
-
Mount the specimen in the grips of the machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
-
Data Analysis: From the stress-strain curve, determine the following properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Young's Modulus: A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Thermal Property Analysis (Differential Scanning Calorimetry - DSC)
-
Sample Preparation: Cut a small, uniform sample (typically 5-10 mg) from the plasticized PLA film and place it in an aluminum DSC pan.
-
Analysis:
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Cool the sample at a controlled rate.
-
Reheat the sample at the same controlled rate.
-
-
Data Analysis: From the second heating scan, determine the glass transition temperature (Tg) , which appears as a step change in the heat flow curve.
Plasticizer Migration Test
-
Sample Preparation: Cut a precisely dimensioned piece of the plasticized PLA film and record its initial weight.
-
Immersion: Immerse the film in a food simulant (e.g., ethanol/water mixture, olive oil) in a sealed container. The choice of simulant should be relevant to the intended application.
-
Incubation: Store the container at a controlled temperature for a specified period.
-
Analysis:
-
After the incubation period, remove the film from the simulant, gently wipe the surface, and weigh it again to determine any weight loss.
-
Analyze the food simulant using a suitable analytical technique (e.g., gas chromatography-mass spectrometry - GC-MS) to quantify the amount of migrated plasticizer.
-
-
Calculation: Express the migration as the mass of plasticizer migrated per unit area of the film or per unit mass of the food simulant.
Visualizing the Workflow
Caption: Experimental workflow for comparing plasticizer performance in PLA.
Conclusion and Future Outlook
The selection of a plasticizer for PLA is a critical decision that balances performance enhancement with safety and regulatory considerations. While phthalates have a long history of effective plasticization, their associated health concerns are a significant drawback, particularly for applications in the pharmaceutical and food industries.
This compound (PGDA) presents a promising alternative due to its favorable toxicological profile and biodegradability. However, the current lack of direct, comprehensive experimental data on its performance as a PLA plasticizer is a major hurdle for its widespread adoption. The data available for the structurally similar polypropylene glycol (PPG) suggests that PGDA is likely to be an effective plasticizer for PLA, capable of improving its flexibility and lowering its glass transition temperature.
For researchers, scientists, and drug development professionals, the path forward is clear. There is a pressing need for dedicated studies that directly compare the mechanical, thermal, and migration properties of PGDA-plasticized PLA with those of phthalate-plasticized PLA. Such data will be invaluable in validating PGDA as a safe and effective alternative, paving the way for the development of next-generation, sustainable, and biocompatible PLA-based materials. In the interim, the information presented in this guide provides a foundational understanding to aid in the preliminary assessment and selection of plasticizers for PLA, with a strong emphasis on the need for further empirical validation.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. plamfg.com [plamfg.com]
- 3. Plasticization of poly(L-lactide) with poly(propylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rheological, Thermal, and Degradation Properties of PLA/PPG Blends [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Migration of phthalates from plastic packages to convenience foods and its cumulative health risk assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vetdergikafkas.org [vetdergikafkas.org]
- 9. researchgate.net [researchgate.net]
- 10. Leaching of di-2-ethylhexyl phthalate from biodegradable and conventional microplastics and the potential risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 12. mdpi.com [mdpi.com]
- 13. The effect of the plasticizer di-2-ethylhexyl phthalate on the survival of stored RBCs - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solvent Maze: A Comparative Guide to Propylene Glycol Diacetate for In Vitro Research
For researchers, scientists, and drug development professionals, the choice of a solvent for in vitro studies is a critical decision that can significantly impact experimental outcomes. An ideal solvent should effectively dissolve a test compound without interfering with the biological system under investigation. While dimethyl sulfoxide (DMSO) and ethanol are widely used, their inherent cytotoxic and off-target effects necessitate the exploration of alternatives. This guide provides an in-depth assessment of Propylene Glycol Diacetate (PGDA) as a potentially biocompatible solvent for in vitro applications, comparing its properties and performance with established alternatives.
This compound (PGDA), a diester of propylene glycol and acetic acid, is a colorless liquid with low volatility.[1] Its favorable toxicological profile in vivo and its use as a solubilizer in pharmaceutical preparations have garnered interest in its potential application as a vehicle in cell-based assays. This guide will delve into the key aspects of PGDA's biocompatibility, drawing upon available scientific evidence and providing practical protocols for its evaluation.
The Metabolic Fate of PGDA: A Key to Understanding its Biocompatibility
A pivotal aspect of PGDA's biocompatibility lies in its rapid metabolism. In biological systems, PGDA is quickly hydrolyzed by carboxylesterases into its constituent molecules: propylene glycol (PG) and acetic acid.[2] This enzymatic cleavage is a common metabolic pathway for many ester-containing compounds. The metabolic half-life of PGDA has been calculated to be as short as 0.2 hours, suggesting that in most in vitro scenarios, cells will primarily be exposed to PG and acetic acid rather than the parent PGDA molecule.[2]
This rapid breakdown is a crucial consideration for assessing its suitability as an in vitro solvent. The biocompatibility of PGDA is, therefore, largely dependent on the biocompatibility of its metabolites at the concentrations used. Acetic acid, a natural metabolic product, is generally well-tolerated by cells at low concentrations. The primary focus of the biocompatibility assessment of PGDA thus shifts to understanding the effects of propylene glycol on cultured cells.
Biocompatibility Profile of Propylene Glycol (PG): The Primary Metabolite
Propylene glycol has been more extensively studied in in vitro systems than PGDA. It is a common vehicle in many pharmaceutical formulations and is "generally recognized as safe" (GRAS) by the U.S. Food and Drug Administration for food use.[3] However, its effects in cell culture are concentration-dependent.
Studies on human proximal tubule (HPT) cells have shown that PG can induce cell injury at concentrations of 50 mM, leading to decreased mitochondrial metabolic activity and thymidine incorporation.[4] Acute exposure to PG has also been shown to increase the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage, in a time- and concentration-dependent manner.[5] Furthermore, some studies suggest that PG can induce apoptosis, or programmed cell death, in certain cell types.[6]
It is important to note that the concentrations at which these cytotoxic effects are observed are often higher than what would typically be used for a solvent in in vitro assays. Nevertheless, these findings underscore the necessity of determining the optimal, non-toxic working concentration of PGDA for each specific cell line and experimental setup.
A Comparative Look: PGDA vs. DMSO and Ethanol
To provide a comprehensive assessment, it is essential to compare the potential biocompatibility of PGDA with the most commonly used solvents in in vitro research: DMSO and ethanol.
| Feature | This compound (PGDA) | Dimethyl Sulfoxide (DMSO) | Ethanol |
| Primary In Vitro Exposure | Propylene Glycol & Acetic Acid | Dimethyl Sulfoxide | Ethanol |
| Reported Cytotoxicity | Data on PG suggests concentration-dependent effects on cell viability and membrane integrity.[4][5] | Concentration- and time-dependent cytotoxicity observed in various cell lines.[7][8] Can induce apoptosis and affect cell differentiation. | Exhibits rapid and concentration-dependent cytotoxicity.[7][8] |
| Off-Target Effects | Potential for PG to affect mitochondrial function.[4] | Known to have anti-inflammatory and antioxidant properties, which can confound experimental results. Can also induce cell differentiation. | Can affect membrane fluidity and cellular signaling pathways. |
| Solubility | Good solvent for a range of organic compounds.[9][10] | Excellent solvent for a wide variety of polar and nonpolar compounds. | Good solvent for many organic compounds, but less effective for highly nonpolar substances. |
Dimethyl Sulfoxide (DMSO) is a powerful solvent capable of dissolving a wide array of hydrophobic compounds. However, its utility is often tempered by its significant biological activity. Even at low concentrations (typically below 0.5%), DMSO can induce cellular differentiation, exhibit anti-inflammatory and antioxidant effects, and interfere with cell signaling pathways.[7] Higher concentrations are overtly cytotoxic across numerous cell lines.[8]
Ethanol is another common solvent, particularly for compounds with intermediate polarity. While generally considered less biologically active than DMSO at very low concentrations, ethanol can still exert significant cytotoxic effects, often more rapidly than DMSO.[7][8] It can disrupt cell membranes and impact enzymatic activity.
The primary advantage of PGDA, based on its rapid metabolism to PG, is the potential for a more "biologically inert" solvent system compared to DMSO. While PG is not without its own biological effects at higher concentrations, it is a common metabolite and a component of many biological processes. This may result in less interference with the specific cellular pathways being investigated, a critical consideration in drug discovery and mechanistic studies.
Experimental Workflow for Assessing Solvent Biocompatibility
It is imperative for researchers to empirically determine the biocompatibility of any solvent, including PGDA, within the context of their specific experimental system. The following workflow and detailed protocols provide a robust framework for this validation process.
Caption: Experimental workflow for assessing solvent biocompatibility.
Experimental Protocols
MTT Assay for Cell Viability and Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Test cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Solvent Treatment: Prepare serial dilutions of PGDA, DMSO, and ethanol in complete culture medium. Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Include a "medium only" control and a "cells with medium but no solvent" control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the untreated control cells.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity and Membrane Integrity
The LDH assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell membrane lysis, making it a reliable indicator of cytotoxicity.
Materials:
-
96-well cell culture plates
-
Test cell line
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate (if necessary for suspension cells) and carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each solvent concentration using the formula provided by the manufacturer, which takes into account the spontaneous and maximum LDH release controls.
Apoptosis Assay using Annexin V and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Flow cytometer
-
Test cell line
-
Complete cell culture medium
-
Annexin V-FITC (or another fluorochrome) and Propidium Iodide staining kit
-
Binding buffer (provided in the kit)
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat them with different concentrations of the solvents for the desired duration.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by trypsinization (for adherent cells) or centrifugation.
-
Staining: Wash the cells with cold PBS and then resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) will be distinguished based on their fluorescence signals.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot to determine the level of apoptosis and necrosis induced by each solvent concentration.
Conclusion and Future Directions
This compound presents itself as a promising alternative to traditional solvents like DMSO and ethanol for in vitro studies. Its rapid metabolism to the generally well-tolerated compounds, propylene glycol and acetic acid, suggests a potentially lower impact on cellular functions and experimental outcomes. However, the current body of scientific literature lacks direct, comprehensive in vitro cytotoxicity data for PGDA across a wide range of cell lines.
Therefore, while PGDA holds considerable potential, it is not a universal "drop-in" replacement for other solvents. Researchers are strongly encouraged to perform their own rigorous biocompatibility assessments using the standardized assays outlined in this guide. By carefully determining the non-toxic working concentration for their specific cell models, scientists can confidently leverage the potential benefits of PGDA as a biocompatible solvent, ultimately leading to more reliable and reproducible in vitro data. Further research directly comparing the in vitro effects of PGDA with other solvents is warranted to fully elucidate its position in the researcher's toolkit.
References
- 1. seco.us [seco.us]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Propylene glycol - Wikipedia [en.wikipedia.org]
- 4. Propylene glycol-mediated cell injury in a primary culture of human proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of the genotoxicity of three cryoprotectants used for human oocyte vitrification: dimethyl sulfoxide, ethylene glycol and propylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Semantic Scholar [semanticscholar.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound With Competitive Price | cas no 112 34 5 [boxa-solvents.com]
A Comparative Guide to the Cross-Validation of HPLC Methods for Propylene Glycol Diacetate Analysis with Orthogonal Techniques
In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of excipients like propylene glycol diacetate (PGDA) is paramount to ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. However, reliance on a single analytical method, no matter how robust, presents inherent risks. Cross-validation of the primary HPLC method with orthogonal techniques—those that employ different scientific principles for analysis—is a critical exercise in building a truly comprehensive and trustworthy analytical package.
This guide provides an in-depth comparison of an established HPLC method for PGDA analysis with alternative techniques, namely Gas Chromatography (GC), and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). We will delve into the experimental rationale, present detailed protocols, and offer comparative data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Central Role of this compound and the Need for Rigorous Analysis
This compound is a widely used solvent, emulsifier, and solubilizer in various pharmaceutical formulations.[1][2] Its concentration can impact the stability, bioavailability, and overall performance of the final drug product. Therefore, a validated analytical method is essential for its quantification in raw materials and finished products.
The Workhorse: A Validated HPLC Method for this compound
High-Performance Liquid Chromatography is a powerful technique for separating, identifying, and quantifying components in a mixture.[3] For non-volatile and thermally labile compounds like PGDA, HPLC is often the method of choice.[4] A typical reverse-phase HPLC method for PGDA analysis utilizes a C18 column and a mobile phase consisting of a mixture of acetonitrile and water.[5][6]
Rationale for HPLC Method Parameters:
-
Stationary Phase (C18 Column): The non-polar nature of the C18 stationary phase provides good retention and separation of the moderately polar PGDA from other components in the sample matrix.
-
Mobile Phase (Acetonitrile/Water): The ratio of acetonitrile (a polar organic solvent) to water (a polar solvent) is optimized to achieve the desired retention time and peak shape for PGDA. A gradient elution may be employed to separate a wider range of impurities with varying polarities.
-
Detector (UV or Refractive Index): While PGDA does not have a strong UV chromophore, a low wavelength UV detector (e.g., 210 nm) can often provide sufficient sensitivity. Alternatively, a Refractive Index (RI) detector, which measures the change in the refractive index of the mobile phase as the analyte passes through, is a universal detector suitable for compounds with no UV absorbance.
The Necessity of Cross-Validation: Beyond a Single Perspective
Cross-validation is the process of comparing the results from two or more distinct analytical methods to ensure the accuracy and reliability of the data.[7] This is a critical step in method validation, particularly when dealing with complex matrices or when the primary method may have limitations. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines for analytical method validation that emphasize the importance of specificity, accuracy, precision, and robustness.[8][9][10][11][12][13][14]
Why is Cross-Validation Crucial?
-
Confirmatory Evidence: It provides an independent confirmation of the analytical results, increasing confidence in the data.
-
Uncovering Method Bias: A single method may have an inherent bias that goes undetected. An orthogonal method is unlikely to share the same bias.
-
Enhanced Impurity Profiling: Different techniques may have varying sensitivities and selectivities for different impurities, leading to a more complete impurity profile.[15][16]
Orthogonal Technique 1: Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[17] Since PGDA has a relatively low boiling point (191 °C), GC is a viable and excellent orthogonal technique to HPLC.[2]
Causality Behind Experimental Choices for GC Analysis:
-
Principle of Separation: In GC, compounds are separated based on their boiling points and their interaction with the stationary phase of the GC column.[17] This is a fundamentally different separation mechanism compared to the polarity-based separation in reverse-phase HPLC.
-
Sample Volatilization: The key requirement for GC is that the analyte must be volatile and thermally stable.[15] PGDA meets these criteria.
-
Detector (Flame Ionization Detector - FID): The FID is a highly sensitive and universal detector for organic compounds, making it ideal for the quantification of PGDA.[17]
Experimental Protocol: Cross-Validation of HPLC with GC
Objective: To compare the quantification of this compound in a sample matrix using a validated HPLC method and a newly developed GC method.
Materials:
-
This compound reference standard
-
Sample containing this compound
-
HPLC grade acetonitrile and water
-
GC grade suitable solvent (e.g., methanol or dichloromethane)
-
Validated HPLC system with UV or RI detector
-
Gas Chromatograph with FID
Step 1: HPLC Analysis (Primary Method)
-
Prepare a series of calibration standards of PGDA in the appropriate mobile phase.
-
Prepare the sample solution by dissolving a known amount of the sample in the mobile phase.
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Record the peak areas and calculate the concentration of PGDA in the sample using the calibration curve.
Step 2: GC Method Development and Validation
-
Column Selection: Select a suitable GC column (e.g., a mid-polar column like a DB-624 or equivalent).
-
Temperature Program: Develop a temperature program that provides good separation of PGDA from any other volatile components in the sample. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 200 °C), and hold for a few minutes.
-
Injector and Detector Temperatures: Set the injector and detector temperatures appropriately to ensure efficient vaporization of the sample and to prevent condensation.
-
Validation: Validate the GC method for specificity, linearity, accuracy, and precision according to ICH guidelines.[9][10]
Step 3: Cross-Validation Study
-
Prepare a set of samples with varying concentrations of PGDA.
-
Analyze these samples using both the validated HPLC method and the validated GC method.
-
Compare the quantitative results obtained from both methods.
Data Presentation: Comparative Analysis of HPLC and GC
| Validation Parameter | HPLC Method | GC Method | Considerations |
| Specificity | High, excellent for non-volatile impurities. | Good, but potential for thermal degradation of analyte or impurities.[18] | HPLC is generally superior for complex mixtures with non-volatile components.[3] |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods are expected to show excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods should demonstrate high accuracy. |
| Precision (%RSD) | < 2.0% | < 3.0% | HPLC may offer slightly better precision for this type of analyte.[18] |
| Limit of Detection (LOD) | Low (ng range) | Low (pg to ng range) | Dependent on the detector; FID in GC is very sensitive to hydrocarbons. |
| Limit of Quantitation (LOQ) | Low (ng range) | Low (ng range) | Sufficiently low for impurity profiling in both techniques. |
| Robustness | Generally robust to small changes in mobile phase composition and pH. | Can be sensitive to changes in carrier gas flow and oven temperature ramp. | Method robustness should be thoroughly evaluated during development. |
Diagram: Cross-Validation Workflow for HPLC and GC Methods
Caption: Workflow for the cross-validation of HPLC and GC methods.
Orthogonal Technique 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
While HPLC with UV or RI detection is excellent for quantification, coupling HPLC with a Mass Spectrometer (MS) provides an unparalleled level of specificity and sensitivity, making it a powerful tool for both quantification and impurity identification.[16][19]
Causality Behind Experimental Choices for HPLC-MS Analysis:
-
Principle of Detection: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). This provides molecular weight information, which is highly specific to the analyte.
-
Enhanced Specificity: Unlike UV or RI detectors, which can respond to multiple co-eluting compounds, MS can selectively monitor for the specific m/z of PGDA, eliminating interference from matrix components.
-
Impurity Identification: MS is invaluable for identifying unknown impurities by providing molecular weight and fragmentation data.[16]
Experimental Protocol: Cross-Validation of HPLC with HPLC-MS
Objective: To confirm the identity and enhance the accuracy of quantification of this compound using HPLC-MS.
Materials:
-
Same as for HPLC-UV/RI analysis.
-
HPLC-MS system (e.g., with an Electrospray Ionization - ESI source).
Step 1: HPLC-UV/RI Analysis (Primary Method)
-
Follow the same procedure as described in the HPLC-GC cross-validation.
Step 2: HPLC-MS Method Development
-
Ionization Source Optimization: Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, gas flow rates) to achieve maximum ionization of PGDA.
-
MS Detection Mode: For quantification, use Selected Ion Monitoring (SIM) mode to monitor the specific m/z of the protonated molecule of PGDA ([M+H]⁺). For impurity identification, use full scan mode to acquire a mass spectrum of all eluting compounds.
-
Mobile Phase Compatibility: Ensure the mobile phase is compatible with the MS system. Buffers like phosphate are not suitable for MS and should be replaced with volatile alternatives like formic acid or ammonium formate.[5]
Step 3: Cross-Validation Study
-
Analyze the same set of samples used in the HPLC-UV/RI analysis using the developed HPLC-MS method.
-
Compare the quantitative results and confirm the identity of the PGDA peak by its mass spectrum.
Data Presentation: Comparative Analysis of HPLC-UV/RI and HPLC-MS
| Validation Parameter | HPLC-UV/RI Method | HPLC-MS Method | Considerations |
| Specificity | Good, but susceptible to co-eluting impurities with similar UV absorbance or refractive index. | Excellent, provides confirmation of analyte identity based on mass-to-charge ratio. | HPLC-MS is the gold standard for specificity.[16] |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods should exhibit excellent linearity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | HPLC-MS may offer improved accuracy due to reduced interference. |
| Precision (%RSD) | < 2.0% | < 1.5% | The high specificity of MS can lead to improved precision. |
| Limit of Detection (LOD) | Low (ng range) | Very Low (pg range) | HPLC-MS is significantly more sensitive. |
| Limit of Quantitation (LOQ) | Low (ng range) | Very Low (pg range) | Enables the quantification of trace-level impurities. |
| Impurity Identification | Not possible | Excellent, provides molecular weight and structural information. | A key advantage of HPLC-MS for comprehensive product characterization. |
Diagram: Logical Relationship in Cross-Validation
Caption: The logical flow of cross-validation leading to a robust analytical data package.
Conclusion: A Multi-faceted Approach to Analytical Certainty
The cross-validation of an HPLC method for this compound with orthogonal techniques like GC and HPLC-MS is not merely a procedural formality; it is a scientific imperative. This comparative guide has demonstrated that while a well-validated HPLC method can be a reliable workhorse, its data is significantly strengthened when confirmed by methods that rely on different scientific principles.
By embracing a multi-technique approach, researchers and drug development professionals can build a more complete and defensible analytical data package. This not only enhances the confidence in the quality and safety of the final product but also aligns with the rigorous expectations of regulatory bodies worldwide. The investment in cross-validation pays dividends in the form of robust, reliable, and scientifically sound analytical data.
References
- 1. atamankimya.com [atamankimya.com]
- 2. プロピレングリコールジアセタート ≥99.7% | Sigma-Aldrich [sigmaaldrich.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. fda.gov [fda.gov]
- 8. youtube.com [youtube.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. researchgate.net [researchgate.net]
- 13. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 14. fda.gov [fda.gov]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. benchchem.com [benchchem.com]
- 19. An Ultra-High-Pressure Liquid Chromatographic Tandem Mass Spectrometry Method for the Analysis of Benzoyl Ester Derivatized Glycols and Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Environmental Impact Assessment of Propylene Glycol Diacetate (PGDA) as a Green Solvent Alternative
In the landscape of modern drug development and chemical research, the choice of solvent extends far beyond its functional efficacy. As regulatory scrutiny and environmental stewardship become increasingly integral to scientific innovation, the ecological footprint of every component in a formulation is critically examined. Traditional solvents, while effective, often carry a legacy of environmental persistence, toxicity, and significant contributions to volatile organic compound (VOC) emissions. This guide provides a comprehensive evaluation of Propylene Glycol Diacetate (PGDA), a high-performance ester solvent, positioning it within the broader context of both conventional and emerging bio-based alternatives. Our objective is to equip researchers, scientists, and formulation experts with the data-driven insights necessary to make informed, sustainable solvent selections.
The Environmental and Toxicological Profile of this compound (PGDA)
This compound (CAS: 623-84-7) is a colorless, nearly odorless liquid with a high boiling point and a favorable safety profile.[1] Its environmental credentials are built on a foundation of low toxicity and rapid environmental degradation.
Biodegradability: A Critical Measure of Environmental Persistence
A key determinant of a solvent's long-term environmental impact is its ability to be broken down by microorganisms. PGDA is classified as readily biodegradable , a designation confirmed by multiple OECD (Organisation for Economic Co-operation and Development) standardized tests.[2] This classification is significant, as it indicates that the substance is expected to degrade rapidly and completely in an aquatic environment under aerobic conditions.[3]
-
OECD 301B (CO2 Evolution Test): This test measures the carbon dioxide produced by microbial degradation of the test substance. PGDA meets the stringent criteria for ready biodegradability under this guideline.[2]
-
OECD 301E (Modified OECD Screening Test): This method also confirms the ready biodegradability of PGDA.[2]
-
OECD 301F (Manometric Respirometry Test): PGDA is also considered readily biodegradable by this standard.[2]
To be classified as "readily biodegradable" under these protocols, a substance must achieve at least 60% degradation within a 10-day window during the 28-day test period.[3][4] This rapid breakdown minimizes the potential for bioaccumulation and long-term environmental persistence.[5] The parent compound, propylene glycol, is also known to be readily biodegradable in water and soil, with estimated half-lives of 1-4 days under aerobic conditions.[6][7]
Aquatic and Human Toxicity Profile
Aquatic Toxicity: While some safety data sheets state PGDA "shall not be classified as hazardous to the aquatic environment," others classify it as "harmful to aquatic life."[8] This highlights the importance of examining specific experimental data. The key metric for acute aquatic toxicity is the LC50, the concentration lethal to 50% of the test population over a specified period. For PGDA, the 96-hour LC50 for the guppy (Poecilia reticulata) is 82 mg/L , as determined by OECD Test Guideline 203. While this value indicates a lower level of toxicity compared to many traditional solvents, it is a critical parameter for risk assessment in formulations that may enter aquatic systems.
Human Health Profile: PGDA exhibits a favorable toxicological profile .[1][2] According to safety data sheets and REACH registration data, it is not classified for acute toxicity (oral, dermal, or inhalation), skin corrosion/irritation, serious eye damage, or as a respiratory or skin sensitizer.[8] Furthermore, it is not classified as a germ cell mutagenic substance.[8] In vivo, PGDA is rapidly hydrolyzed by carboxylesterases into its constituent parts: acetic acid and propylene glycol, both of which are common and readily metabolized substances.[9]
Volatile Organic Compound (VOC) Contribution
VOCs are a significant source of air pollution, contributing to the formation of ground-level ozone.[5][10] Solvents with high vapor pressures and low boiling points are major contributors to VOC emissions. PGDA's physical properties make it an attractive low-VOC alternative:
These characteristics signify a low evaporation rate, minimizing the amount of solvent that becomes airborne during use and contributing to a safer work environment and reduced air pollution.[12]
Comparative Analysis: PGDA vs. Alternative Solvents
To contextualize the environmental impact of PGDA, it is essential to compare it against a range of commonly used solvents. The following table summarizes key environmental and safety metrics.
| Solvent Name | Source Material | Biodegradability (OECD 301) | Aquatic Toxicity (LC50, Fish, 96h) | VOC Content | Key Hazards |
| This compound (PGDA) | Petroleum-based | Readily Biodegradable [2] | 82 mg/L (Guppy) | Low (High BP, Low VP)[11] | Harmful to aquatic life |
| Toluene | Petroleum-based | Not readily biodegradable | ~25 mg/L (Rainbow Trout) | High (Low BP, High VP) | Flammable, Reproductive Toxin, Neurotoxin |
| Xylene | Petroleum-based | Not readily biodegradable | ~8.2 mg/L (Rainbow Trout) | High (Low BP, High VP) | Flammable, Skin/Eye Irritant, Neurotoxin |
| Acetone | Petroleum-based | Readily Biodegradable | 5,540 mg/L (Rainbow Trout) | Very High (Very Low BP) | Highly Flammable, Eye Irritant |
| Ethyl Acetate | Petroleum/Bio-based | Readily Biodegradable | 230 mg/L (Fathead Minnow) | High (Low BP, High VP) | Highly Flammable, Eye Irritant |
| Ethyl Lactate | Bio-based (Corn)[13] | Readily Biodegradable | 320 mg/L (Rainbow Trout) | Moderate | Eye Irritant |
| d-Limonene | Bio-based (Citrus Peels)[14] | Readily Biodegradable[14] | <1 mg/L (Fathead Minnow) | High (Moderate BP) | Skin Sensitizer, Very Toxic to Aquatic Life |
Data for comparator solvents are compiled from publicly available safety data sheets and environmental databases.
Expert Interpretation: This comparison illustrates a clear environmental hierarchy. PGDA offers a significant improvement over traditional aromatic solvents like toluene and xylene, which are persistent, more toxic, and highly volatile. While common solvents like acetone and ethyl acetate are biodegradable, their high volatility presents challenges for VOC compliance and workplace safety.
When compared to emerging bio-solvents, the choice becomes more nuanced.[15] Ethyl lactate, for example, offers a similar profile of ready biodegradability and lower toxicity.[13] D-Limonene, while derived from a renewable source, is a potent skin sensitizer and is highly toxic to aquatic organisms, underscoring the fact that "bio-based" is not always synonymous with "environmentally benign."[14] PGDA's balanced profile of ready biodegradability, moderate aquatic toxicity, and very low VOC potential makes it a compelling candidate for solvent replacement.
Standardized Methodologies for Environmental Assessment
The claims made in this guide are substantiated by standardized, internationally recognized experimental protocols. Understanding these methods is crucial for interpreting environmental data accurately.
Protocol: OECD 301B - Ready Biodegradability (CO₂ Evolution Test)
This method is a cornerstone for assessing the ultimate biodegradability of a chemical.[3][16]
Principle: A defined concentration of the test substance is incubated in a mineral salts medium with a mixed population of microorganisms (inoculum, typically from activated sludge).[4] The degradation process is monitored by measuring the amount of CO₂ produced. The percentage of biodegradation is calculated by comparing the CO₂ produced to the theoretical maximum (ThCO₂).
Step-by-Step Methodology:
-
Preparation: Prepare a mineral medium containing essential salts. Obtain and prepare an inoculum, typically from the activated sludge of a wastewater treatment plant.
-
Test Setup: Set up multiple sealed test flasks.
-
Test Flasks: Contain mineral medium, inoculum, and the test substance (e.g., PGDA).
-
Blank Control: Contain mineral medium and inoculum only (to measure background CO₂ from the inoculum).
-
Reference Control: Contain mineral medium, inoculum, and a readily biodegradable reference substance (e.g., sodium benzoate) to validate the test system.
-
-
Incubation: Incubate all flasks at a constant temperature (20-24°C) in the dark for 28 days.
-
CO₂ Measurement: Regularly trap the CO₂ produced in each flask (e.g., using a barium hydroxide solution) and quantify it by titration or with an inorganic carbon analyzer.
-
Data Analysis: Calculate the cumulative percentage of biodegradation for the test substance over the 28-day period, correcting for the CO₂ produced in the blank control.
-
Validation: The test is valid if the reference substance reaches the pass level of 60% degradation within 14 days. For the test substance to be classified as "readily biodegradable," it must achieve ≥60% of ThCO₂ within the 28-day study and within a 10-day window that begins once 10% degradation is reached.[3]
Experimental Workflow: OECD 301B
Caption: Workflow for the OECD 301B Ready Biodegradability Test.
Protocol: OECD 203 - Fish, Acute Toxicity Test
This guideline is used to determine the short-term lethal effects of a substance on freshwater fish.[17][18]
Principle: Groups of fish of a recommended species (e.g., guppy, zebrafish) are exposed to the test substance at several concentrations for a 96-hour period. Mortalities are recorded, and the concentration that is lethal to 50% of the fish (LC50) is determined.
Step-by-Step Methodology:
-
Test Organisms: Select a suitable fish species and acclimate them to the test conditions.
-
Test Solutions: Prepare a series of test solutions with different concentrations of the substance (e.g., PGDA) in water. A control group with no test substance is also prepared.
-
Exposure: Place a defined number of fish into each test tank (control and various concentrations).
-
Incubation: Maintain the fish under controlled conditions (temperature, light, oxygen levels) for 96 hours.
-
Observation: Observe the fish at regular intervals (e.g., 24, 48, 72, and 96 hours) and record the number of mortalities in each concentration.
-
Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the LC50 value and its 95% confidence limits at the end of the 96-hour period.
Experimental Workflow: OECD 203
References
- 1. ataman-chemicals.com [ataman-chemicals.com]
- 2. dow.com [dow.com]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. oecd.org [oecd.org]
- 5. esig.org [esig.org]
- 6. Propylene glycol - Wikipedia [en.wikipedia.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. chemos.de [chemos.de]
- 9. ec.europa.eu [ec.europa.eu]
- 10. alliancechemical.com [alliancechemical.com]
- 11. 1,2-Propyleneglycol diacetate - Safety Data Sheet [chemicalbook.com]
- 12. 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent [epchems.com]
- 13. researchgate.net [researchgate.net]
- 14. bdmaee.net [bdmaee.net]
- 15. What Are the Differences Between Biomass-Derived and Conventional Solvents [eureka.patsnap.com]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. kreatis.eu [kreatis.eu]
A Comparative Analysis of Reaction Kinetics: Propylene Glycol Diacetate as a Novel Medium
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can profoundly influence the outcome of a chemical reaction. Beyond mere solubility, the solvent medium dictates the energetic landscape of the reaction pathway, affecting reaction rates, equilibria, and even the nature of the products formed. While traditional solvents like dimethyl sulfoxide (DMSO), ethanol, and water are well-characterized mainstays, the search for alternative media with advantageous properties is a continuous endeavor. This guide presents a comparative analysis of reaction kinetics in propylene glycol diacetate (PGDA), a promising, environmentally friendly solvent, against these conventional media. Through a detailed examination of their physicochemical properties and a hypothetical case study of a classic nucleophilic substitution reaction, we will explore the nuances of solvent effects on reaction kinetics, providing both theoretical insights and practical experimental guidance.
The Physicochemical Landscape: How Solvents Shape Reactivity
The kinetic profile of a reaction is intimately tied to the physical and chemical properties of the solvent in which it is conducted. Key parameters such as polarity, proticity, viscosity, and dielectric constant collectively create a unique reaction environment. These properties influence the stability of reactants, transition states, and products, thereby altering the activation energy and, consequently, the reaction rate.
Table 1: Comparative Physicochemical Properties of Selected Solvents
| Property | This compound (PGDA) | Dimethyl Sulfoxide (DMSO) | Ethanol | Water |
| Molecular Formula | C₇H₁₂O₄ | C₂H₆OS | C₂H₆O | H₂O |
| Molar Mass ( g/mol ) | 160.17 | 78.13 | 46.07 | 18.02 |
| Boiling Point (°C) | 191[1][2] | 189 | 78.37 | 100 |
| Density (g/mL at 25°C) | 1.05[1][2] | 1.10 | 0.789 | 0.997 |
| Viscosity (cP at 20°C) | 2.52 | 2.24 | 1.20 | 1.00 |
| Dielectric Constant (at 20°C) | ~6-8 (estimated) | 47 | 24.55 | 80.1 |
| Polarity | Moderately Polar | Highly Polar | Polar | Highly Polar |
| Proticity | Aprotic | Aprotic | Protic | Protic |
This compound distinguishes itself as a moderately polar, aprotic solvent with a relatively high boiling point and viscosity.[1][2] Its aprotic nature, meaning it does not have a hydrogen atom bonded to an electronegative atom like oxygen, is a key differentiator from ethanol and water. This characteristic has profound implications for reactions involving charged species, as we will explore in the following case study.
Case Study: The Solvolysis of tert-Butyl Chloride - A Model for SN1 Reactions
To illustrate the practical implications of these solvent properties, we will consider the solvolysis of tert-butyl chloride, a classic example of a unimolecular nucleophilic substitution (SN1) reaction.[3][4][5][6] The generally accepted mechanism for this reaction involves a slow, rate-determining step where the carbon-chlorine bond breaks to form a planar carbocation intermediate. This is followed by a rapid attack of a nucleophile (in this case, the solvent molecule) on the carbocation.[7]
The Underlying Principles: Solvent Effects on SN1 Reactions
The rate of an SN1 reaction is primarily influenced by the stability of the carbocation intermediate.[7][8] Solvents that can effectively stabilize this charged species will lower the activation energy of the rate-determining step and thus accelerate the reaction.[8]
-
Polarity and Dielectric Constant: Highly polar solvents with high dielectric constants are adept at stabilizing charged intermediates through dipole-dipole interactions.[8]
-
Proticity: Protic solvents, like water and ethanol, are particularly effective at stabilizing the carbocation intermediate and the leaving group (Cl⁻) through hydrogen bonding.[8]
Based on these principles, we can predict the relative rates of solvolysis of tert-butyl chloride in our four solvents:
-
Water: Being highly polar and protic, water is expected to yield the fastest reaction rate.
-
Ethanol: Also polar and protic, ethanol should facilitate the reaction, though likely at a slower rate than water due to its lower polarity.
-
DMSO: As a highly polar aprotic solvent, DMSO can stabilize the carbocation to some extent through its large dipole moment. However, its inability to hydrogen bond with the leaving group will likely make it less effective than protic solvents.
-
This compound (PGDA): With its moderate polarity and aprotic nature, PGDA is predicted to be the slowest medium for this SN1 reaction. Its ability to stabilize the carbocation intermediate is expected to be significantly less than the other solvents.
Experimental Protocol: A Framework for Comparative Kinetic Analysis
To empirically validate these predictions, a series of kinetic experiments can be designed. The following protocol outlines a method for determining the rate constants and activation energies for the solvolysis of tert-butyl chloride in each of the four solvents.
Materials and Instrumentation:
-
tert-Butyl chloride
-
This compound (anhydrous)
-
Dimethyl sulfoxide (anhydrous)
-
Ethanol (anhydrous)
-
Deionized water
-
UV-Vis Spectrophotometer or HPLC with a UV detector
-
Temperature-controlled water baths
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Experimental Workflow:
Caption: Workflow for determining reaction kinetics.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of tert-butyl chloride (e.g., 0.1 M) in each of the four solvents: PGDA, DMSO, ethanol, and water.
-
Temperature Control: Place the reaction vessels containing each solvent in a temperature-controlled water bath set to the desired reaction temperature (e.g., 25°C). Allow the solvents to equilibrate.
-
Reaction Initiation: Initiate the reaction by adding a known volume of the tert-butyl chloride stock solution to the equilibrated solvent. Start a timer immediately.
-
Monitoring the Reaction: At regular time intervals, withdraw a small aliquot of the reaction mixture. The progress of the reaction can be monitored by observing the disappearance of the reactant or the appearance of a product. For this specific reaction, monitoring the change in H+ concentration via titration with a standardized base is a common method.[3][4][5][6] Alternatively, if a suitable chromophore is present or can be introduced, UV-Vis spectroscopy can be employed. HPLC is another powerful technique for separating and quantifying the components of the reaction mixture over time.
-
Data Analysis:
-
For an SN1 reaction, the rate law is first-order with respect to the substrate: Rate = k[tert-butyl chloride].
-
Plot the natural logarithm of the concentration of tert-butyl chloride (ln[R-Cl]) versus time. The slope of the resulting straight line will be equal to -k, where k is the rate constant.
-
-
Determining Activation Energy: Repeat the experiment at several different temperatures (e.g., 20°C, 30°C, 40°C) for each solvent to determine the rate constant at each temperature.
-
Arrhenius Plot: For each solvent, create an Arrhenius plot by graphing the natural logarithm of the rate constant (ln(k)) against the reciprocal of the absolute temperature (1/T). The slope of this line is equal to -Ea/R, where Ea is the activation energy and R is the ideal gas constant (8.314 J/mol·K).
Predicted Outcomes and Comparative Analysis
Based on the theoretical principles discussed, we can anticipate the following trends in the experimental data:
Table 2: Hypothetical Kinetic Data for the Solvolysis of tert-Butyl Chloride at 25°C
| Solvent | Predicted Rate Constant (k) (s⁻¹) | Predicted Activation Energy (Ea) (kJ/mol) |
| Water | Highest | Lowest |
| Ethanol | High | Low |
| DMSO | Moderate | Moderate |
| PGDA | Lowest | Highest |
The higher rate constants in water and ethanol are attributed to their ability to stabilize the carbocation intermediate and the leaving group through both their polarity and proticity. The lower activation energies in these solvents reflect this stabilization of the transition state. Conversely, the lower polarity and aprotic nature of PGDA would lead to less stabilization of the transition state, resulting in a higher activation energy and a slower reaction rate.
Caption: Relationship between solvent properties and kinetic parameters.
Conclusion: The Role of this compound in Modern Chemistry
This comparative analysis, grounded in the fundamental principles of chemical kinetics, highlights the significant role that solvent choice plays in directing the outcome of a reaction. This compound, with its unique combination of moderate polarity, aproticity, and a favorable environmental profile, presents itself as a valuable addition to the chemist's toolkit.[9][10]
While our case study of an SN1 reaction predicts a slower reaction rate in PGDA compared to more polar, protic solvents, this is not inherently a disadvantage. For reactions where a slower, more controlled rate is desirable, or for processes where the reactivity of protic solvents is problematic, PGDA may offer a distinct advantage. Furthermore, for reactions that proceed through less polar transition states, such as certain SN2 reactions, the kinetic landscape may be entirely different, potentially favoring a solvent like PGDA.
The experimental framework provided in this guide offers a clear path for researchers to empirically determine the kinetic profiles of their specific reactions of interest in PGDA and other media. By understanding the interplay between solvent properties and reaction kinetics, scientists can make more informed decisions in reaction design, optimization, and scale-up, ultimately leading to more efficient and sustainable chemical processes.
References
- 1. プロピレングリコールジアセタート ≥99.7% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent [epchems.com]
- 3. amherst.edu [amherst.edu]
- 4. studylib.net [studylib.net]
- 5. studylib.net [studylib.net]
- 6. theochem.mercer.edu [theochem.mercer.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dow.com [dow.com]
- 10. ataman-chemicals.com [ataman-chemicals.com]
Propylene Glycol Diacetate (PGDA): A High-Performance, Sustainable Solvent for Modern Organic Synthesis
An objective guide for researchers, scientists, and drug development professionals on the performance of Propylene Glycol Diacetate (PGDA) in organic synthesis, benchmarked against traditional solvents.
In the drive towards more sustainable and safer chemical manufacturing, the choice of solvent has become a critical focal point. Traditional solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and toluene, while effective, are under increasing regulatory scrutiny due to their toxicity and environmental impact.[1][2][3][4] This guide introduces this compound (PGDA), a versatile and environmentally benign solvent, and benchmarks its performance in one of the most crucial transformations in modern synthetic chemistry: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
This compound (CAS: 623-84-7), also known as 1,2-propanediol diacetate, is a colorless, high-boiling point liquid with a faint, fruity odor.[5] It is characterized by its low volatility, low toxicity, and ready biodegradability, positioning it as a compelling green alternative in a wide range of applications, from coatings to organic synthesis.[5][6][7][8] This guide provides an in-depth, data-driven comparison of PGDA against conventional solvents, offering researchers the technical insights needed to integrate this sustainable solvent into their workflows.
Physicochemical Properties: A Comparative Overview
The selection of a solvent is fundamentally guided by its physical and chemical properties. A solvent's ability to dissolve reactants and reagents, its boiling point for thermal control, and its safety profile are paramount. The following table provides a direct comparison of PGDA with commonly used solvents in organic synthesis.
| Property | This compound (PGDA) | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | N-Methyl-2-pyrrolidone (NMP) | Toluene |
| Molecular Weight ( g/mol ) | 160.17[9] | 73.09 | 78.13 | 99.13 | 92.14 |
| Boiling Point (°C) | 190 - 191[6][9] | 153 | 189 | 202 | 111 |
| Melting Point (°C) | -31[7][9] | -61 | 18.5 | -24 | -95 |
| Flash Point (°C) | 86[9] | 58 | 87 | 91 | 4 |
| Density (g/mL @ 20°C) | 1.056[10] | 0.944 | 1.100 | 1.028 | 0.867 |
| Viscosity (mPa·s @ 20°C) | 2.86[9] | 0.92 | 2.2 | 1.65 | 0.59 |
| Water Solubility | 90 g/L[5] | Miscible | Miscible | Miscible | 0.52 g/L |
| LogP | 0.8[9] | -0.38 | -1.35 | -0.54 | 2.73 |
Expert Analysis: PGDA's high boiling point makes it suitable for reactions requiring elevated temperatures, similar to DMSO and NMP. Its moderate polarity and water solubility offer a unique profile compared to the highly polar aprotic solvents and the non-polar toluene. The high flash point enhances safety in handling and storage.[6]
Performance Benchmark: The Suzuki-Miyaura Cross-Coupling Reaction
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, particularly in the pharmaceutical industry, for their ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[11][12] The solvent plays a crucial role, influencing catalyst stability, reactant solubility, and the rate of key mechanistic steps such as oxidative addition and reductive elimination.[12][13]
To objectively assess PGDA's performance, we present a comparative study of a model Suzuki-Miyaura reaction, coupling 4-bromoacetophenone with phenylboronic acid.
Experimental Workflow Diagram
References
- 1. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 2. ijcea.org [ijcea.org]
- 3. reddit.com [reddit.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent [epchems.com]
- 6. dow.com [dow.com]
- 7. echemi.com [echemi.com]
- 8. ataman-chemicals.com [ataman-chemicals.com]
- 9. This compound | C7H12O4 | CID 12198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, 623-84-7 [thegoodscentscompany.com]
- 11. researchgate.net [researchgate.net]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Yoneda Labs [yonedalabs.com]
Safety Operating Guide
A Scientist's Guide to the Proper Disposal of Propylene Glycol Diacetate
As laboratory professionals, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. Propylene glycol diacetate (PGDA), a common solvent and hardener in various research and development applications, requires meticulous handling from procurement to disposal.[1] This guide provides a comprehensive, technically grounded framework for the proper disposal of PGDA, ensuring the safety of personnel and adherence to environmental regulations.
Hazard Identification and Physicochemical Profile
Understanding the specific hazards of a chemical is the foundation of its safe management. This compound is classified as a combustible liquid and is harmful to aquatic life.[2] While it may not always be classified as a hazardous substance under all regulations, its properties demand careful handling.[3][4]
The primary hazards stem from its combustibility and ecotoxicity.[2] Its flash point of approximately 87°C (188.6°F) means that while it doesn't ignite readily at ambient temperatures, it can form explosive vapor/air mixtures above this temperature or with intense heating.[2][5][6] This necessitates keeping it away from ignition sources. Furthermore, its classification as harmful to aquatic life underscores the critical importance of preventing its release into the environment.[2]
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 623-84-7 | [2][3] |
| Appearance | Colorless liquid with an ether-like odor | [2][3] |
| Boiling Point | 190-191°C (374-376°F) | [2][5] |
| Flash Point | ~87°C (188.6°F) | [2][3][5] |
| Density | ~1.05 g/mL at 25°C | [3] |
| Solubility in Water | Soluble | [1][6] |
| GHS Hazard Statements | H227: Combustible liquidH402: Harmful to aquatic life | [2] |
The Regulatory Landscape: A Brief Overview
In the United States, the management and disposal of chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] It is the responsibility of the waste generator—your institution—to determine if a chemical waste is hazardous.[9]
Solvent wastes can be classified as hazardous in two ways:
-
Listed Wastes: The EPA maintains specific lists (F, K, P, U) of wastes known to be hazardous.[8]
-
Characteristic Wastes: A waste is considered hazardous if it exhibits one or more of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[8]
This compound is not typically found on the EPA's listed wastes. However, any waste solvent must be evaluated for its characteristics.[10] Given its combustible nature and potential to be mixed with other hazardous materials during laboratory use, it is imperative to manage it as a regulated waste stream to ensure full compliance.[2][10] Crucially, disposal procedures must always adhere to federal, state, and local regulations, which can be more stringent than federal rules. [11]
Core Principles for Safe PGDA Waste Management
Before proceeding to the disposal protocol, internalize these fundamental principles to create a self-validating system of safety in your laboratory.
-
Segregation: Never mix PGDA waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[2] Mixing can cause unknown chemical reactions and complicates the disposal process.
-
Containment: Always use chemically compatible, leak-proof containers that can be tightly sealed.[10][12] Leave chemicals in their original containers for disposal whenever possible.[2]
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.[10] This is a critical safety and regulatory requirement.
-
Accumulation: Store waste containers in a designated, well-ventilated "Satellite Accumulation Area" away from heat, open flames, and incompatible materials like strong oxidants.[6][11]
Step-by-Step Disposal Protocol for Laboratory Quantities
This protocol outlines the standard operating procedure for handling and disposing of waste this compound generated during research activities.
Step 1: Don Personal Protective Equipment (PPE)
-
Before handling PGDA waste, ensure you are wearing appropriate PPE.
-
Minimum PPE: Safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat or chemical-resistant apron.[2][11]
Step 2: Waste Collection
-
Carefully pour the waste PGDA into a designated waste container.
-
Use a funnel to prevent spills.
-
Do not fill the container to more than 90% capacity to allow for vapor expansion.
Step 3: Container Management and Labeling
-
After adding waste, tightly seal the container to prevent the escape of liquid or vapors.[10]
-
Ensure the container is properly labeled. The label should include:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name: "this compound".
-
An indication of the hazards (e.g., "Combustible").
-
The date accumulation started.
-
Step 4: Temporary Storage
-
Place the sealed and labeled waste container in your lab's designated Satellite Accumulation Area.
-
Ensure this area is secure and away from drains and ignition sources.[11]
Step 5: Final Disposal Arrangement
-
Once the waste container is full or you have finished the project generating the waste, contact your institution's EHS department.
-
The EHS office will arrange for the pickup, transport, and final disposal of the waste via a licensed hazardous waste management facility.[2] Under no circumstances should this compound be poured down the drain. [3][12]
Emergency Procedures: Managing Spills
Accidents can happen. A swift and correct response is vital to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the lab and contact your EHS emergency line.
-
Ventilate: Ensure the area is well-ventilated.[11]
-
Control Ignition Sources: Remove all sources of heat, sparks, and flames from the area.[2][11]
-
Contain the Spill: For small spills, use an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial chemical sorbent.[4][11][13]
-
Collect Absorbent Material: Using non-sparking tools, carefully scoop the contaminated absorbent material into a designated waste container.[11]
-
Dispose as Hazardous Waste: Seal, label, and manage the container with the spill cleanup material as hazardous waste, following the protocol in Section 4.[11]
-
Decontaminate: Clean the affected surface thoroughly.[11]
PGDA Waste Management Workflow
The following diagram illustrates the decision-making process for managing this compound from generation to disposal.
Caption: Decision workflow for handling and disposing of PGDA waste in a laboratory setting.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By understanding its chemical properties, adhering to regulatory requirements, and following a structured disposal protocol, researchers can ensure that their work contributes to scientific advancement without compromising safety or environmental health. Always consult your institution's specific guidelines and EHS department as the ultimate authority on waste management procedures.
References
- 1. This compound | C7H12O4 | CID 12198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemos.de [chemos.de]
- 4. This compound SDS MSDS of Manufacturers [anmol.org]
- 5. 1,2-Propyleneglycol diacetate - Safety Data Sheet [chemicalbook.com]
- 6. ICSC 0943 - this compound [chemicalsafety.ilo.org]
- 7. simplesolvents.com [simplesolvents.com]
- 8. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 9. epa.gov [epa.gov]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. goglycolpros.com [goglycolpros.com]
- 13. This compound USP NF Grade Manufacturers, with SDS [mubychem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
